(E)-But-2-ene-1,4-diamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-ene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (E)-But-2-ene-1,4-diamine Dihydrochloride
Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of (E)-but-2-ene-1,4-diamine dihydrochloride, a valuable bifunctional building block in modern chemical research. The synthesis is approached via a robust three-step sequence beginning with the commercially available (E)-1,4-dibromo-2-butene. The core of the strategy is the Gabriel synthesis, which ensures the selective formation of the primary diamine while avoiding common side reactions like over-alkylation. Subsequent hydrazinolysis liberates the free diamine, which is then converted to its stable and readily handleable dihydrochloride salt. This document is intended for an audience of researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical safety information.
Introduction and Strategic Overview
(E)-But-2-ene-1,4-diamine and its salts are important chemical intermediates characterized by a rigid (E)-alkene backbone flanked by two primary amine functionalities. This unique structure makes it a valuable precursor for the synthesis of various pharmaceuticals, polymers, and as a ligand in coordination chemistry.[1] The dihydrochloride salt offers enhanced stability, crystallinity, and solubility in aqueous media compared to the free base, making it the preferred form for storage and subsequent application.
Direct amination of the corresponding dihalide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can compete with ammonia as a nucleophile.[2] To circumvent this, our protocol employs the Gabriel synthesis. This classic yet highly reliable method utilizes the potassium salt of phthalimide as an ammonia surrogate.[3] The phthalimide anion undergoes nucleophilic substitution with the alkyl halide, and because the resulting N-alkylphthalimide is no longer nucleophilic, the reaction cleanly stops after a single alkylation at each electrophilic center.[2] The desired primary amine is then liberated in a distinct deprotection step.
The chosen three-step synthetic pathway is as follows:
-
Step A (N-Alkylation): A double SN2 reaction between (E)-1,4-dibromo-2-butene and two equivalents of potassium phthalimide to form the protected diamine intermediate, 2,2'-((E)-but-2-ene-1,4-diyl)diisoindoline-1,3-dione.
-
Step B (Deprotection): Cleavage of the phthalimide groups from the intermediate using the Ing-Manske procedure (hydrazinolysis) to yield the free base, (E)-but-2-ene-1,4-diamine.[3]
-
Step C (Salt Formation): Conversion of the free diamine to the target compound, this compound, via treatment with hydrochloric acid.
This strategy ensures high selectivity for the primary diamine and provides a reliable route to the final, purified product.
Safety First: A Comprehensive Hazard Analysis
Chemical synthesis requires stringent adherence to safety protocols. The reagents and intermediates in this procedure possess significant hazards that must be properly managed.
-
(E)-1,4-Dibromo-2-butene: This starting material is a potent lachrymator (causes tearing) and is toxic. It is incompatible with strong bases and oxidizing agents. All manipulations must be conducted within a certified chemical fume hood.
-
Potassium Phthalimide: While less hazardous, it should be handled as a typical chemical reagent. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive hazard and is readily absorbed through the skin. Use in a well-ventilated fume hood with appropriate gloves is mandatory.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It is also flammable. Extreme caution must be exercised, and all work must be performed in a chemical fume hood.
-
(E)-But-2-ene-1,4-diamine (Free Base): As with many amines, the free base is expected to be corrosive and toxic. Avoid inhalation of vapors and skin contact.
Mandatory Personal Protective Equipment (PPE): A comprehensive risk assessment should be performed before beginning any work. The minimum required PPE is summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of corrosive and toxic reagents. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a flame-resistant lab coat. | Prevents skin contact with toxic and corrosive materials. |
| Respiratory Protection | All operations to be conducted in a certified chemical fume hood. | Prevents inhalation of toxic vapors, especially from the starting dihalide and hydrazine. |
Synthetic Pathway: Mechanism and Rationale
The overall synthesis is a robust process grounded in fundamental organic reactions. Understanding the mechanism behind each step is crucial for troubleshooting and optimization.
Caption: Overall workflow for the synthesis of the target compound.
Part A - N-Alkylation: This step involves a double nucleophilic substitution. The phthalimide anion is a soft nucleophile that attacks the primary allylic carbons of (E)-1,4-dibromo-2-butene. The reaction proceeds via an SN2 mechanism. Using a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phthalimide anion highly reactive, thereby accelerating the otherwise slow reaction.[3] A slight excess of potassium phthalimide is used to ensure the complete conversion of the dihalide.
Part B - Hydrazinolysis: The Ing-Manske procedure is the method of choice for cleaving the phthalimide protecting groups under relatively mild, neutral conditions.[4] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide rings. This leads to a cyclization reaction that releases the desired primary diamine and forms the highly stable, insoluble phthalhydrazide byproduct.[5] The precipitation of phthalhydrazide helps to drive the reaction to completion.
Part C - Salt Formation: The final step is a straightforward acid-base reaction. The free diamine, being basic, is dissolved in an appropriate organic solvent and treated with at least two equivalents of hydrochloric acid. This protonates both amine groups, forming the stable dihydrochloride salt, which typically has lower solubility in non-polar organic solvents and precipitates out, allowing for easy isolation by filtration.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the Gabriel synthesis and subsequent workup.
Reagent and Materials Summary:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| (E)-1,4-Dibromo-2-butene | 213.90 | 821-06-7 | Toxic, Lachrymator, Corrosive |
| Potassium Phthalimide | 185.22 | 1074-82-4 | Irritant |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Reproductive Hazard, Irritant |
| Hydrazine Monohydrate (~64%) | 50.06 | 7803-57-8 | Highly Toxic, Carcinogen, Corrosive |
| Ethanol (Anhydrous) | 46.07 | 64-17-5 | Flammable |
| Hydrochloric Acid (e.g., 2M in Ether) | 36.46 | 7647-01-0 | Corrosive |
| Diethyl Ether (Anhydrous) | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former |
Part A: Synthesis of 2,2'-((E)-but-2-ene-1,4-diyl)diisoindoline-1,3-dione
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (9.72 g, 52.5 mmol, 2.1 eq).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 100 mL) via cannula.
-
Stir the suspension and add (E)-1,4-dibromo-2-butene (5.35 g, 25.0 mmol, 1.0 eq) dropwise via syringe.
-
Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature with vigorous stirring for 12-16 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting dibromide.
-
After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold deionized water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (2 x 100 mL) and then with cold ethanol (50 mL) to remove residual DMF and other impurities.
-
Dry the white to off-white solid product under vacuum to a constant weight.
Part B: Synthesis of (E)-But-2-ene-1,4-diamine (Free Base)
-
Place the dried bis-phthalimide intermediate from Part A (assuming quantitative yield, ~8.2 g, 25.0 mmol) into a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Add 200-proof ethanol (250 mL) to the flask.
-
Add hydrazine monohydrate (approx. 64% solution, 5.0 mL, ~100 mmol, 4.0 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 80-85 °C). The suspension should gradually dissolve and then a thick, white precipitate (phthalhydrazide) will form. Continue refluxing for 4-6 hours.[5]
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation of the phthalhydrazide byproduct.
-
Filter the mixture through a Büchner funnel to remove the solid phthalhydrazide. Wash the solid with cold ethanol (2 x 30 mL).
-
Combine the filtrate and the washes. This solution contains the desired free diamine.
Part C: Formation and Isolation of this compound
-
Concentrate the ethanolic filtrate from Part B using a rotary evaporator to a volume of approximately 50 mL. Caution: Do not evaporate to dryness as the free diamine can be volatile.
-
Cool the concentrated solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~55 mL, 110 mmol, >4 eq relative to the diamine) to the stirred solution. A white precipitate of the dihydrochloride salt will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether (3 x 40 mL) to remove any residual impurities and excess HCl.
-
Dry the final product, this compound, under high vacuum to a constant weight. Store in a desiccator.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (in D₂O): The proton NMR spectrum is expected to show two characteristic signals: a multiplet for the two equivalent olefinic protons (-CH=CH-) and a doublet for the four equivalent methylene protons (-CH₂-NH₃⁺). The integration ratio should be 1:2.
-
¹³C NMR (in D₂O): The carbon NMR spectrum should reveal two signals corresponding to the olefinic carbons and the methylene carbons.
-
Melting Point: A sharp melting point is indicative of high purity.
-
FT-IR: The infrared spectrum should show characteristic peaks for N-H stretching (as an ammonium salt), C=C stretching, and C-N stretching.
Expected Yield: The overall yield for this three-step process is typically in the range of 60-75%.
Conclusion
This guide details a reliable and reproducible synthesis of this compound. By employing the Gabriel synthesis, this protocol effectively avoids the formation of undesirable byproducts, ensuring a high-purity final product. The step-by-step instructions, coupled with mechanistic insights and a thorough safety analysis, provide researchers with a comprehensive resource for the preparation of this versatile chemical building block. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.
References
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Supporting Information for "Dynamic Covalent PEG-Hydrazone-Aldehyde Gels for Protein Delivery". Royal Society of Chemistry. Available from: [Link]
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"Gabriel Synthesis". Wikipedia. Available from: [Link]
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"Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions". ResearchGate. Available from: [Link]
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"Deprotection of phthalimide protecting group". ResearchGate. Available from: [Link]
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"Gabriel Synthesis | Overview & Research Examples". Perlego. Available from: [Link]
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"The Gabriel Synthesis". Master Organic Chemistry. Available from: [Link]
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"Gabriel Synthesis". Organic Chemistry Tutor. Available from: [Link]
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"The Gabriel Synthesis". Chemistry Steps. Available from: [Link]
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"Deprotection conditions for pthalimide protected oxyamine?". Reddit. Available from: [Link]
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"Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction". Chemical Communications (RSC Publishing). Available from: [Link]
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"An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines". ResearchGate. Available from: [Link]
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"Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-cancer Agents". SciSpace. Available from: [Link]
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"(Z)-But-2-ene-1,4-diamine dihydrochloride". MySkinRecipes. Available from: [Link]
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An In-depth Technical Guide to (E)-But-2-ene-1,4-diamine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(E)-But-2-ene-1,4-diamine dihydrochloride is a versatile bifunctional organic compound with significant potential in several areas of chemical research and development. Its rigid trans-alkene backbone and terminal primary amine functionalities make it a valuable building block for the synthesis of polymers with defined stereochemistry, a unique ligand in coordination chemistry, and a precursor for various pharmaceutical intermediates. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a plausible synthetic route, and a discussion of its current and potential applications. Due to the limited availability of direct experimental data, this guide incorporates predictive insights based on structurally analogous compounds to offer a holistic and practical resource for researchers.
Introduction
This compound, a salt of its parent diamine, offers enhanced stability and ease of handling compared to the free base. The presence of the trans-double bond introduces conformational rigidity, which can be advantageous in the design of materials with specific structural properties. The primary amine groups are nucleophilic and can participate in a wide range of chemical transformations, making this compound a versatile synthon. This guide will delve into the core chemical properties, propose a detailed synthetic protocol, and explore the applications of this compound, with a focus on its utility in polymer science and coordination chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. While experimental data is somewhat limited, a combination of available information and predictions based on similar structures provides a useful profile.
General Properties
| Property | Value | Source |
| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [1] |
| Synonyms | (E)-1,4-diaminobut-2-ene dihydrochloride, trans-1,4-Diamino-2-butene dihydrochloride | [1] |
| CAS Number | 119874-79-2 | [1] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 157 °C | [1] |
Solubility
The solubility of amine hydrochlorides is highly dependent on the solvent and pH. As a salt, this compound is expected to be soluble in polar protic solvents and less soluble in nonpolar organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the dihydrochloride salt and the ability of the ammonium groups to hydrogen bond with water suggest good solubility. |
| Ethanol | Soluble | Ethanol's polarity and ability to form hydrogen bonds should facilitate dissolution. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble to soluble | While a polar aprotic solvent, DMSO can often dissolve amine salts, though less effectively than protic solvents. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent known to be a good solvent for many organic salts. |
| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is not expected to effectively solvate the ionic dihydrochloride. |
| Hexanes | Insoluble | A nonpolar hydrocarbon solvent that is a poor choice for dissolving polar salts. |
Note: The solubility of the free base, (E)-But-2-ene-1,4-diamine, would be significantly different, with better solubility in a wider range of organic solvents.
Spectroscopic Data (Predicted)
2.3.1. ¹H NMR Spectroscopy
In a suitable deuterated solvent such as D₂O or DMSO-d₆, the proton NMR spectrum is expected to exhibit two main signals:
-
Olefinic Protons (-CH=CH-): A multiplet in the region of δ 5.5-6.0 ppm . The trans-coupling constant (³J) for these protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans-alkene.
-
Methylene Protons (-CH₂-): A doublet in the region of δ 3.0-3.5 ppm . These protons are adjacent to the electron-withdrawing ammonium groups and are coupled to the olefinic protons.
-
Amine Protons (-NH₃⁺): A broad singlet in the region of δ 8.0-9.0 ppm (in DMSO-d₆). The chemical shift of these exchangeable protons is highly dependent on the solvent and concentration. In D₂O, this signal would be absent due to deuterium exchange.
2.3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show two distinct signals corresponding to the two types of carbon atoms in the molecule:
-
Olefinic Carbons (-CH=CH-): In the region of δ 125-135 ppm .
-
Methylene Carbons (-CH₂-): In the region of δ 40-50 ppm . The attachment to the nitrogen atom causes a downfield shift compared to a simple alkane.
2.3.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) |
| ~3020 | =C-H stretch | Alkene |
| ~1650 (weak) | C=C stretch | trans-Alkene (often weak due to symmetry) |
| 1600-1500 | N-H bend | Primary ammonium (-NH₃⁺) |
| ~970 (strong) | =C-H bend (out-of-plane) | trans-Alkene |
2.3.4. Mass Spectrometry
Under electrospray ionization (ESI) conditions, the mass spectrum would likely show the molecular ion of the free diamine [M+H]⁺ at m/z 89.12. Fragmentation patterns would involve the loss of ammonia and cleavage of the carbon-carbon bonds.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established organic chemistry transformations. The following proposed synthesis starts from the commercially available (E)-1,4-dichloro-2-butene.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of N,N'-(E)-But-2-ene-1,4-diyl)di(phthalimide)
-
To a stirred solution of potassium phthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add (E)-1,4-dichloro-2-butene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with cold ethanol.
-
Dry the solid under vacuum to obtain the desired phthalimide-protected diamine.
Causality behind Experimental Choices: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides. Using potassium phthalimide as a nitrogen source prevents over-alkylation, which can be a problem with direct amination using ammonia. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction.
Step 2: Synthesis of (E)-But-2-ene-1,4-diamine (Free Base)
-
Suspend the phthalimide-protected diamine from Step 1 in ethanol.
-
Add hydrazine hydrate (2.5-3.0 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1-2.
-
Filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the solid in a minimum amount of water and basify with a concentrated solution of sodium hydroxide to pH >12.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.
Causality behind Experimental Choices: Hydrazinolysis is the standard method for deprotecting phthalimides. The reaction is typically carried out in an alcoholic solvent. Acidification helps to precipitate the phthalhydrazide byproduct and keep the desired diamine in the aqueous solution as its dihydrochloride salt. Subsequent basification liberates the free amine for extraction.
Step 3: Formation of this compound
-
Dissolve the crude free diamine from Step 2 in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol (2.0 equivalents) dropwise with stirring.
-
A white precipitate of the dihydrochloride salt should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to afford this compound.
Purification
The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Reactivity and Applications
The bifunctional nature of this compound makes it a valuable monomer and ligand. The free base, which can be generated in situ, is the reactive species in most applications.
Polymer Chemistry
A primary application of diamines is in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).
Figure 3: Chelation of a metal ion by (E)-But-2-ene-1,4-diamine.
The rigidity of the ligand backbone can influence the geometry and reactivity of the resulting metal complex. These complexes could be explored for applications in catalysis, materials science, and as models for bioinorganic systems.
Organic Synthesis and Drug Development
As a bifunctional building block, (E)-But-2-ene-1,4-diamine can be used to synthesize a variety of more complex molecules, including macrocycles and heterocyclic compounds. Its derivatives may possess biological activity and could be investigated as potential pharmaceutical agents.
Handling and Safety
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: May cause irritation. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a promising chemical intermediate with a unique combination of structural features. While there is a need for more comprehensive experimental data, this guide provides a solid foundation for researchers interested in exploring its potential. Its rigid, stereodefined backbone and reactive amine functionalities offer exciting opportunities for the development of novel polymers, coordination complexes, and other advanced materials. The proposed synthetic route offers a practical starting point for its preparation in a laboratory setting. As research continues, the full scope of applications for this versatile compound will undoubtedly expand.
References
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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An In-Depth Technical Guide to (E)-But-2-ene-1,4-diamine dihydrochloride: A Key Building Block in Modern Drug Development
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
(E)-But-2-ene-1,4-diamine dihydrochloride (CAS Number: 119874-79-2 ) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its linear four-carbon backbone, featuring primary amino groups at both termini and a centrally located trans-configured double bond, provides a unique combination of structural rigidity and reactive functionality. This guide offers a comprehensive overview of its chemical properties, a discussion of synthetic strategies, methods for analytical characterization, and a detailed exploration of its critical role as a linker molecule in the design of advanced therapeutics, particularly antibody-drug conjugates (ADCs).
Introduction: The Strategic Importance of Rigid Linkers
In the intricate architecture of complex therapeutics, the linker is not merely a spacer but a critical component that dictates the stability, solubility, and release kinetics of a drug payload.[4][5] this compound emerges as a valuable building block in this context. The trans-alkene moiety imparts a defined, rigid geometry to the linker, preventing unwanted folding and aggregation that can compromise the efficacy and pharmacokinetics of a biologic drug.[6] The primary amine groups at either end provide versatile handles for conjugation to both targeting moieties (like antibodies) and cytotoxic payloads, making it a cornerstone for creating stable and effective drug delivery systems.[7]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 119874-79-2 | [1][2][3][8] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 159.05 g/mol | [1][8] |
| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [2] |
| Synonyms | (E)-1,4-diaminobut-2-ene dihydrochloride | [2] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water | Inferred from dihydrochloride salt nature |
Synthesis and Purification Strategies
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and logical synthetic route can be proposed based on established organic chemistry principles. The most direct precursor is commercially available (E)-1,4-dichloro-2-butene.
Proposed Synthetic Pathway: Nucleophilic Substitution
The synthesis hinges on a double nucleophilic substitution reaction where the chlorine atoms of (E)-1,4-dichloro-2-butene are displaced by a nitrogen-containing nucleophile. To avoid over-alkylation and ensure the formation of the primary diamine, a protected form of ammonia, such as phthalimide (in the Gabriel synthesis), is typically employed.
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(E)-But-2-ene-1,4-diamine dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (E)-But-2-ene-1,4-diamine dihydrochloride
Authored by a Senior Application Scientist
Foreword: A Structural Clue to a Potent Mechanism
This compound is a synthetic diamine whose structural resemblance to natural polyamines like putrescine and spermidine suggests a potential role as a modulator of polyamine metabolism.[1][2][3] Polyamines are ubiquitous aliphatic cations essential for a multitude of cellular processes, including cell growth, differentiation, and survival.[4][5][6] Their metabolism is frequently dysregulated in proliferative diseases, particularly cancer, making it a prime target for therapeutic intervention.[7][8]
This guide posits that this compound functions as a polyamine analogue. Such analogues typically interfere with polyamine homeostasis by competing for cellular uptake, altering the activity of key metabolic enzymes, and ultimately disrupting the cellular functions that rely on natural polyamines.[7][9] We will explore this hypothesized mechanism of action, providing a comprehensive framework for its investigation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this and similar compounds.
The Central Hypothesis: Interference with Polyamine Homeostasis
The core of our hypothesis is that this compound acts as a polyamine antimetabolite or mimetic. The natural polyamines—putrescine, spermidine, and spermine—are critical for stabilizing nucleic acids, regulating gene expression, and modulating ion channel function.[5][6] Their intracellular concentrations are tightly controlled through a balance of biosynthesis, catabolism, and transport.[4][7] We propose that this compound disrupts this delicate balance through several potential mechanisms.
Key Molecular Targets in the Polyamine Pathway
-
Polyamine Transport System (PTS): Polyamine analogues often exploit the PTS to enter cells, competing with natural polyamines and leading to their depletion.[7][9]
-
Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[10][11] Many polyamine analogues induce feedback mechanisms that downregulate ODC activity.[7]
-
Spermidine/Spermine N1-acetyltransferase (SSAT): This enzyme is the rate-limiting step in polyamine catabolism.[12] Certain analogues dramatically induce SSAT, leading to rapid polyamine depletion and the production of cytotoxic metabolites and reactive oxygen species (ROS).[7][12]
The downstream consequences of disrupting polyamine metabolism are profound, often culminating in cell cycle arrest and apoptosis.[6][13][14]
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's biological effects.
Ornithine Decarboxylase (ODC) Activity Assay
The primary investigation into the mechanism of this compound should begin with assessing its effect on ODC, the rate-limiting enzyme in polyamine biosynthesis. A reduction in ODC activity would be a strong indicator of the compound's interference with this pathway.[10][11]
Protocol: Radiometric Assay for ODC Activity
This method is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[10][11]
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with high proliferative rates (e.g., LNCaP, MCF-7) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24 hours. A positive control, such as α-difluoromethylornithine (DFMO), should be included.[9]
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cytosolic extract containing ODC.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a sealed vial containing the cytosolic extract, 50 µM pyridoxal 5'-phosphate (PLP), and 0.5 µCi of L-[1-¹⁴C]ornithine.
-
Place a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.
-
Incubate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Measuring Radioactivity:
-
Stop the reaction by injecting 1 M citric acid into the reaction mixture.
-
Incubate for an additional 60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped on the filter paper.
-
Remove the filter paper and measure the radioactivity using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein concentration of the lysate.
-
Express ODC activity as pmol of CO₂ released per mg of protein per hour.
-
Data Summary Table
| Treatment Group | Concentration (µM) | ODC Activity (pmol CO₂/mg/hr) | % Inhibition |
| Vehicle Control | 0 | Value | 0 |
| (E)-But-2-ene-1,4-diamine | 0.1 | Value | Value |
| (E)-But-2-ene-1,4-diamine | 1 | Value | Value |
| (E)-But-2-ene-1,4-diamine | 10 | Value | Value |
| (E)-But-2-ene-1,4-diamine | 100 | Value | Value |
| DFMO (Positive Control) | 100 | Value | Value |
Cell Cycle Analysis by Flow Cytometry
Disruption of polyamine metabolism is known to cause cell cycle arrest.[6] Flow cytometry with DNA content staining is a robust method to quantify the percentage of cells in different phases of the cell cycle.[15][16][17]
Protocol: Propidium Iodide (PI) Staining for DNA Content
-
Cell Culture and Treatment:
-
Seed cells at a density that will not reach confluency during the experiment.
-
Treat cells with this compound at various concentrations for 24, 48, and 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to include apoptotic populations.
-
Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content (PI fluorescence intensity).[17]
-
-
Data Interpretation:
-
The histogram will show distinct peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[15]
-
An accumulation of cells in a particular phase indicates cell cycle arrest. A sub-G1 peak suggests the presence of apoptotic cells with fragmented DNA.[18]
-
Apoptosis Detection Assays
A crucial downstream effect of targeting polyamine metabolism is the induction of apoptosis.[13][14] It is essential to use multiple assays to confirm apoptosis, as they measure different events in the apoptotic cascade.[19]
Protocol: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[20]
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis. A known apoptosis inducer like staurosporine should be used as a positive control.
-
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Use dual-parameter dot plots to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[20]
-
Protocol: Caspase-3/7 Activity Assay
Activation of effector caspases like caspase-3 is a hallmark of apoptosis.
-
Cell Culture and Treatment:
-
Treat cells in a 96-well plate with the compound of interest.
-
-
Assay Procedure:
-
Add a luminogenic substrate for caspase-3/7 (e.g., a substrate containing the DEVD sequence) directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of active caspase-3/7.
-
Data Summary Table for Apoptosis
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity |
| Vehicle Control | 0 | Value | Value | Value |
| (E)-But-2-ene-1,4-diamine | 1 | Value | Value | Value |
| (E)-But-2-ene-1,4-diamine | 10 | Value | Value | Value |
| (E)-But-2-ene-1,4-diamine | 100 | Value | Value | Value |
| Staurosporine (Positive Control) | 1 | Value | Value | Value |
Synthesizing the Evidence: Constructing the Mechanistic Narrative
The data gathered from these experiments should be synthesized to form a coherent narrative. For example, a dose-dependent decrease in ODC activity, coupled with an accumulation of cells in the G1 phase of the cell cycle and a corresponding increase in Annexin V positive cells and caspase-3/7 activity, would strongly support the hypothesis that this compound functions as a polyamine analogue that inhibits polyamine biosynthesis, leading to cell cycle arrest and apoptosis.
Further investigations could explore the compound's effect on SSAT expression and activity, intracellular polyamine levels via HPLC, and the generation of reactive oxygen species to provide a more detailed and complete mechanistic understanding.
Conclusion
While direct evidence for the mechanism of action of this compound is not yet published, its chemical structure provides a strong rationale for investigating it as a modulator of polyamine metabolism. The experimental framework provided in this guide offers a robust, logical, and scientifically rigorous approach to elucidating its core mechanism. By systematically evaluating its effects on key enzymes in the polyamine pathway and its downstream consequences on cell cycle progression and apoptosis, researchers can effectively characterize its biological activity and determine its potential as a therapeutic agent.
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The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI. [Link]
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Methods for Cell Cycle Analysis. Biocompare. [Link]
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An In-depth Technical Guide to the Structural Analysis of (E)-But-2-ene-1,4-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (E)-But-2-ene-1,4-diamine dihydrochloride, a molecule of interest in synthetic chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a multi-faceted analytical approach that integrates single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and vibrational (Infrared and Raman) spectroscopy. Each section is designed to not only present a methodology but to also instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound
This compound is a bifunctional organic salt that presents a rigid trans-alkene backbone flanked by two primary ammonium groups.[2] Its structural rigidity and the presence of two charged terminal groups make it a valuable building block in supramolecular chemistry, coordination chemistry, and as a precursor for pharmacologically active molecules.[1] An unambiguous determination of its three-dimensional structure, conformational preferences, and electronic properties is paramount for its effective application.[3][4][5] This guide outlines a synergistic application of modern analytical techniques to achieve a complete structural characterization.
Foundational Analysis: Single-Crystal X-ray Diffraction
The gold standard for unambiguous solid-state structure determination is single-crystal X-ray diffraction (SCXRD).[6][7] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the crystal packing and hydrogen bonding network of the title compound.
Rationale for SCXRD
For a salt like this compound, SCXRD is indispensable. It will definitively confirm the trans configuration of the double bond, elucidate the conformation of the ethylamine side chains, and map the intricate network of hydrogen bonds between the ammonium groups and the chloride counter-ions.[8] This information is critical for understanding its physical properties and how it might interact with other molecules.
Experimental Protocol: Single-Crystal Growth and Data Collection
Objective: To grow diffraction-quality single crystals and collect high-resolution X-ray diffraction data.
Methodology:
-
Crystal Growth:
-
Dissolve a small amount of this compound in a minimal amount of a suitable solvent system. A polar protic solvent like methanol or a mixture of methanol and a less polar co-solvent (e.g., isopropanol) is a good starting point.
-
Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether).
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.
-
Monitor for the formation of well-formed, transparent crystals.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects.
-
Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.
-
-
Data Collection:
-
Mount the crystal on a goniometer of a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector).[9]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform a preliminary unit cell determination.
-
Proceed with a full data collection strategy, typically involving a series of omega and phi scans to cover the entire reciprocal space.
-
Data Analysis and Interpretation
-
The collected diffraction data will be processed (integrated and scaled) using appropriate software (e.g., APEX3, SAINT+).[9]
-
The structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
The final structural model will provide key parameters.
Table 1: Expected Crystallographic Data and Structural Parameters for this compound
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | Centrosymmetric (e.g., P2₁/c) is likely | Defines the symmetry elements within the unit cell. A centrosymmetric space group would imply the molecule lies on an inversion center. |
| C=C Bond Length | ~1.33 - 1.34 Å | Confirms the presence of a double bond. |
| C-C Bond Length | ~1.49 - 1.51 Å | Typical for a C(sp²)-C(sp³) single bond. |
| C-N Bond Length | ~1.48 - 1.50 Å | Consistent with a C(sp³)-N⁺ single bond. |
| C-C=C Bond Angle | ~120 - 125° | Reflects the sp² hybridization of the olefinic carbons. |
| N-H···Cl Hydrogen Bonds | ~3.1 - 3.3 Å | Key intermolecular interactions that govern the crystal packing.[8] |
Elucidation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[10] For this compound, ¹H and ¹³C NMR will confirm the connectivity and stereochemistry of the molecule.
Rationale for NMR
While SCXRD provides the solid-state structure, NMR reveals the structure and dynamics in a solution environment, which is often more relevant to the compound's application. Key information to be obtained includes:
-
Confirmation of the trans stereochemistry through the magnitude of the vicinal proton-proton coupling constant across the double bond.
-
The number of unique proton and carbon environments.
-
The connectivity of the molecule through analysis of coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice as it will exchange with the acidic N-H protons, simplifying the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 12-15 ppm.[11]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and longer relaxation times.[11]
-
-
Spectral Analysis and Expected Data
¹H NMR (in D₂O): The spectrum is expected to be relatively simple due to the molecule's symmetry. The exchange of N-H protons with deuterium will result in the disappearance of their signals and the loss of coupling to the adjacent methylene protons.
-
Olefinic Protons (H-2, H-3): A singlet (or a very tight multiplet) is expected around 5.8-6.2 ppm. The equivalence of these protons is due to the molecule's symmetry.
-
Methylene Protons (H-1, H-4): A singlet (or a very tight multiplet) is expected around 3.5-3.9 ppm.
¹³C NMR (in D₂O): Due to the molecule's symmetry, only two signals are expected in the proton-decoupled spectrum.
-
Olefinic Carbons (C-2, C-3): A signal in the range of 125-135 ppm.[12]
-
Methylene Carbons (C-1, C-4): A signal in the range of 40-50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.8 - 6.2 | s | - | =CH |
| ¹H | 3.5 - 3.9 | s | - | H ₂C-N |
| ¹³C | 125 - 135 | - | - | C =C |
| ¹³C | 40 - 50 | - | - | C -N |
Note: In a non-exchanging solvent like DMSO-d₆, the N-H protons would appear as a broad signal and the methylene protons would be a triplet due to coupling with the N-H protons.
Vibrational Spectroscopy: A Complementary Approach
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule and can offer insights into its symmetry and bonding.
Rationale for Vibrational Spectroscopy
For this compound, these techniques are complementary:
-
FTIR Spectroscopy: Excellent for identifying polar functional groups. The key signatures will be the N-H stretching and bending vibrations of the ammonium group.[13][14][15]
-
Raman Spectroscopy: Particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretch of the trans-alkene will be a strong and characteristic Raman band.[16]
Experimental Protocols
Objective: To obtain high-quality FTIR and Raman spectra to identify characteristic vibrational modes.
Methodology:
-
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a quicker measurement of the solid sample.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Place a small amount of the crystalline sample directly onto the microscope stage of a Raman spectrometer.
-
Use a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence.
-
Acquire the spectrum over a similar range to the FTIR.
-
Expected Vibrational Frequencies
Table 3: Key Expected Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in FTIR | Expected in Raman | Intensity |
| 3200 - 2800 | N⁺-H Stretching | Yes | Weak | Broad, Strong (FTIR) |
| ~3020 | =C-H Stretching | Yes | Yes | Medium |
| ~1670 | C=C Stretching | Weak/Absent | Yes | Strong (Raman) |
| 1620 - 1560 | N⁺-H₂ Bending (Asymmetric) | Yes | Yes | Medium-Strong (FTIR) |
| ~970 | =C-H Out-of-plane bend (trans) | Yes | Weak | Strong (FTIR) |
The presence of a strong band around 970 cm⁻¹ in the FTIR spectrum would be highly indicative of the trans configuration of the double bond. The C=C stretching vibration is expected to be weak or absent in the IR spectrum due to the symmetry of the trans-alkene but should be a prominent peak in the Raman spectrum.[16]
Integrated Structural Analysis Workflow
A robust structural elucidation relies on the integration of data from multiple analytical techniques. The following workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a synergistic approach that leverages the strengths of single-crystal X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy. SCXRD provides an unambiguous solid-state structure, while NMR confirms the structure and stereochemistry in solution. FTIR and Raman spectroscopy offer complementary data on functional groups and molecular symmetry. By integrating the results from these techniques, a complete and validated structural characterization can be achieved, providing the foundational knowledge necessary for the targeted application of this versatile molecule in research and development.
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Spectroscopic Profile of (E)-But-2-ene-1,4-diamine Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of (E)-But-2-ene-1,4-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, ensuring a high degree of scientific integrity.
Introduction
This compound is a salt of an unsaturated diamine, presenting a unique structure of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and as a building block in materials science. The presence of primary amine functionalities, a central carbon-carbon double bond in the trans configuration, and its nature as a dihydrochloride salt all contribute to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and structural elucidation in any research or development endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The protonation of the amine groups significantly influences the chemical shifts of nearby protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to a successful analysis is the choice of solvent; deuterium oxide (D₂O) is a suitable option for this water-soluble salt.
Predicted ¹H NMR Spectroscopic Data (in D₂O)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~6.0 - 6.2 | Triplet (t) | 2H | Olefinic Protons (-CH=CH-) | The electron-withdrawing effect of the adjacent protonated amino groups deshields these protons, shifting them downfield. The coupling to the neighboring methylene protons would result in a triplet. |
| ~3.8 - 4.0 | Doublet (d) | 4H | Methylene Protons (-CH₂-) | These protons are adjacent to the electron-withdrawing ammonium groups and the double bond, leading to a significant downfield shift. They are coupled to the olefinic protons, resulting in a doublet. |
| ~4.9 (variable) | Singlet (s, broad) | 6H | Ammonium Protons (-NH₃⁺) | In D₂O, these protons will exchange with deuterium, leading to a broad, often attenuated signal, or they may not be observed at all. The chemical shift is highly dependent on concentration and pH. |
Causality in Experimental Design:
The choice of D₂O as a solvent is critical for dissolving the polar dihydrochloride salt. However, it's important to recognize that the acidic protons of the ammonium groups will exchange with the deuterium of the solvent. This simplifies the spectrum by removing the N-H signals and their coupling to the adjacent methylene protons, but also means that direct observation of the ammonium protons is unlikely. To observe these protons, a non-exchangeable polar aprotic solvent like DMSO-d₆ could be considered, though solubility may be a limiting factor.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. Due to the molecule's symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectroscopic Data (in D₂O)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~130 - 135 | Olefinic Carbons (-CH=CH-) | The sp² hybridized carbons of the double bond will appear in this characteristic downfield region. |
| ~45 - 50 | Methylene Carbons (-CH₂-) | These sp³ hybridized carbons are directly attached to the electron-withdrawing ammonium groups, causing a downfield shift compared to a typical alkane. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a solid sample of this compound, the KBr pellet method is a standard and effective sample preparation technique. Given the hygroscopic nature of many amine salts, it is crucial to ensure the sample and KBr are thoroughly dried to avoid interference from water bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3200 - 2800 (broad) | Strong | N-H stretching of the ammonium group (-NH₃⁺) |
| ~3050 | Medium | C-H stretching of the olefinic carbons (=C-H) |
| ~2950 | Medium | C-H stretching of the methylene carbons (-CH₂-) |
| ~1600 | Medium | N-H bending of the ammonium group (-NH₃⁺) |
| ~1450 | Medium | CH₂ scissoring |
| ~970 | Strong | C-H out-of-plane bending for a trans double bond |
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
-
Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder mixture into a pellet press die. Apply high pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric or instrumental artifacts.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free diamine, [M+H]⁺, where M is the mass of the free base (E)-But-2-ene-1,4-diamine (C₄H₁₀N₂). The dihydrochloride salt will dissociate in the electrospray process.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Predicted) | Ion Species |
| 87.09 | [C₄H₁₁N₂]⁺ ([M+H]⁺) |
| 109.07 | [C₄H₁₀N₂Na]⁺ ([M+Na]⁺) |
Causality in Experimental Design:
ESI is chosen over harsher ionization methods like Electron Impact (EI) because it is a soft ionization technique that is less likely to cause fragmentation of the parent molecule. This is crucial for observing the molecular ion and confirming the molecular weight. The observation of sodium adducts ([M+Na]⁺) is common in ESI-MS and can further corroborate the molecular weight of the analyte. The analysis would typically be performed by dissolving the sample in a suitable solvent like methanol or water, which is compatible with ESI.
Caption: Ionization pathway in ESI-MS for the target compound.
Conclusion
The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation and analysis of this compound. The ¹H and ¹³C NMR spectra are expected to show a simple set of signals consistent with the molecule's symmetry. The IR spectrum should display characteristic absorptions for the ammonium groups and the trans double bond. ESI-MS is predicted to show the protonated molecular ion of the free diamine. These predictive insights, grounded in fundamental spectroscopic principles, offer a solid foundation for researchers working with this compound.
References
An In-depth Technical Guide to the Solubility and Stability of (E)-But-2-ene-1,4-diamine dihydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of (E)-But-2-ene-1,4-diamine dihydrochloride, specifically focusing on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule for various applications. Given the limited publicly available data for this specific compound, this guide synthesizes established principles of amine salt chemistry and provides detailed, field-proven methodologies for its characterization.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring two primary amine groups and a central carbon-carbon double bond in the trans configuration. The presence of these reactive moieties makes it a valuable building block in organic synthesis, potentially for the development of novel pharmaceutical agents, polymers, and coordination complexes. The dihydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent diamine. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring accurate solution preparation, predicting its behavior in various formulations, and establishing appropriate storage and handling conditions.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | |
| CAS Number | 119874-79-2 | [1] |
| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [1] |
| Appearance | White to off-white solid (predicted) |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. As a dihydrochloride salt, this compound is expected to exhibit significantly different solubility characteristics compared to its free base form.
Theoretical Considerations
Amine hydrochlorides are ionic salts and, as such, are generally more soluble in polar solvents than their corresponding free bases. The solubility is driven by the favorable ion-dipole interactions between the ammonium cations and chloride anions with polar solvent molecules.
-
Aqueous Solubility: High solubility in water is anticipated due to the strong hydrogen bonding capacity of the ammonium groups and the ionic nature of the salt. The pH of the aqueous solution will significantly impact solubility. In acidic to neutral pH, the diamine will exist predominantly in its protonated, more soluble form. At higher pH values, deprotonation to the less soluble free base will occur.
-
Solubility in Organic Solvents: Solubility in organic solvents will be highly dependent on the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to their ability to form hydrogen bonds and solvate the ions.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their high polarity can effectively solvate the ions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the inability of these solvents to overcome the lattice energy of the ionic salt.
-
Experimental Determination of Solubility
To obtain precise solubility data, the following experimental protocols are recommended.
This "gold standard" method determines the saturation concentration of the compound at equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported as the mean concentration from replicate experiments (e.g., in mg/mL or µg/mL).
This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.
-
Precipitation Detection: Monitor the solution for the first sign of precipitation using turbidimetry or nephelometry as the DMSO stock is added.[3][4]
-
Solubility Estimation: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Stability Profile
The chemical stability of this compound is a critical attribute that can affect its shelf-life, safety, and efficacy in its intended application. The presence of primary amine groups and a double bond suggests potential degradation pathways.
Factors Influencing Stability
Several environmental factors can influence the stability of amine salts:
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation of diamines can proceed through pathways such as cyclization or urea formation.[5][6]
-
pH: The stability of the compound in aqueous solutions will likely be pH-dependent. While the dihydrochloride salt form is expected to be stable in acidic conditions, the free base, which is more prevalent at higher pH, may be more susceptible to oxidation.
-
Light: The presence of a chromophore (the carbon-carbon double bond) suggests potential photosensitivity. Exposure to UV or visible light could lead to isomerization or other photochemical reactions.[7][8]
-
Oxidation: The primary amine groups can be susceptible to oxidation, especially in the presence of oxygen and metal ions.
Proposed Degradation Pathways
Based on the structure of (E)-But-2-ene-1,4-diamine, the following degradation pathways are plausible:
-
Oxidation: The primary amine groups can be oxidized to form various products, including imines, aldehydes, or carboxylic acids.
-
Isomerization: The (E)-double bond could potentially isomerize to the (Z)-isomer, particularly upon exposure to light or heat.
-
Cyclization: Intramolecular cyclization could occur, especially under certain pH and temperature conditions, to form heterocyclic structures.
-
Polymerization: The bifunctional nature of the molecule could lead to polymerization reactions under certain conditions.
Caption: Plausible degradation pathways for this compound.
Experimental Stability Assessment
A comprehensive stability testing program should be implemented according to established guidelines (e.g., ICH Q1A(R2)).[9]
Forced degradation (or stress testing) is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid-state and in solution at elevated temperatures (e.g., 80 °C)
-
Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines.[10]
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the degradation products.
These studies are designed to predict the shelf-life of the compound under defined storage conditions.
Protocol:
-
Batch Selection: Use at least three batches of the compound for the study.
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[9]
-
Parameters to be Tested:
-
Appearance
-
Assay
-
Degradation products
-
Moisture content
-
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the quantification of this compound and its degradation products.
Starting HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A suitable gradient to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan (likely in the low UV range due to the lack of a strong chromophore).
-
Injection Volume: 10 µL
This method will need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness.
Caption: A typical workflow for the analysis of this compound by HPLC.
Conclusion and Recommendations
While specific experimental data for this compound is scarce, this guide provides a robust framework for its characterization based on established chemical principles and validated methodologies. It is predicted to be a water-soluble, crystalline solid with potential instabilities related to temperature, pH, and light.
It is strongly recommended that researchers and developers undertake the experimental protocols detailed in this guide to generate specific solubility and stability data for their particular batches of this compound. This will ensure the quality, safety, and efficacy of any downstream applications and products.
References
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Sulphur Experts. (2021, February 9). “Basics” of Acidic Heat Stable Amine Salts: Part 1 [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
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Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Sulphur Experts. [Link]
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Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
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Aqueous Solubility Determination Guide. (2019, August 12). Scribd. [Link]
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Haugmo, I. E., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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Creative Biolabs. Aqueous Solubility. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. (2009, December). Photochemistry of Aliphatic and Aromatic Amines. [Link]
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
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ResearchGate. (2017, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]
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Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]
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Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. [Link]
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University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]
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ResearchGate. (2010, August). Preparation, characterization and thermal degradation study of poly(amide imide)s based on tri-component mixture of PMDA/BTDA, diamines and acid chloride. [Link]
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Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
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ResearchGate. (2019, August 9). But‐2‐ene‐1,4‐diamine and But‐2‐ene‐1,4‐diol as Donors for Thermodynamically Favored Transaminase‐ and Alcohol Dehydrogenase‐Catalyzed Processes. [Link]
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European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
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Quora. (2023, January 6). Are amines soluble or insoluble in water?[Link]
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European Medicines Agency. (2003, June). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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ResearchGate. (n.d.). The additive effect of amines on the dihydroxylation of buta-1,3-diene into butenediols by supported Pd catalysts. [Link]
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Amines and Heterocycles. (2020, March 4). [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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MDPI. (2023). Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. Molecules. [Link]
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European Medicines Agency. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
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ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]
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(E)-But-2-ene-1,4-diamine dihydrochloride potential biological activity
An In-Depth Technical Guide on the Potential Biological Activity of (E)-But-2-ene-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling the Potential of a Structurally Simple Diamine
This compound is a deceptively simple molecule. At its core, it is an unsaturated short-chain aliphatic diamine.[1][2][3] However, its structural features—a rigid trans-double bond and two primary amine termini—present a fascinating scaffold for biological interaction. While extensive research on this specific salt is not widely published, its parent compound, trans-1,4-diamino-2-butene, has been identified as a potent, mechanism-based inactivator of a key enzyme: diamine oxidase.[4] This established activity serves as the cornerstone of our investigation and the primary focus of this guide.
This document moves beyond a simple recitation of facts. It is designed as a technical guide for the practicing researcher. We will first delve into the known inhibitory action of this compound. Subsequently, we will extrapolate from its structural and chemical nature to hypothesize other potential, yet unexplored, biological activities, namely in the realms of oncology and microbiology. Crucially, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically investigate these hypotheses. Our objective is to provide a comprehensive framework for evaluating this compound, transforming it from a chemical entity into a lead candidate for further drug discovery and development.
Part 1: Confirmed Biological Activity: Mechanism-Based Inactivation of Diamine Oxidase
The most direct and significant biological activity reported for the parent compound of our topic molecule, (E)-1,4-diamino-2-butene (the 'trans' isomer), is its role as a potent inactivator of porcine kidney diamine oxidase (DAO).[4] DAO is a crucial enzyme responsible for the degradation of polyamines like putrescine and cadaverine. Understanding this interaction is fundamental to exploring the therapeutic potential of this compound.
The Mechanism of Inactivation
The inactivation of DAO by trans-1,4-diamino-2-butene is classified as "mechanism-based" or "suicide" inhibition. This is a sophisticated process where the enzyme itself converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme.
The proposed mechanism proceeds as follows[4]:
-
(E)-But-2-ene-1,4-diamine enters the active site of DAO. The enzyme recognizes it as a substrate.
-
DAO catalyzes the oxidation of one of the primary amine groups. This enzymatic reaction transforms the diamine into trans-4-amino-2-butenal.
-
The product, an unsaturated aminoenal, is highly reactive. Before it can be released from the active site, a nucleophilic residue from the enzyme attacks the electrophilic aldehyde or the double bond.
-
A covalent adduct is formed between the enzyme and the inhibitor-derived molecule. This covalent bond is irreversible, leading to the permanent inactivation of the enzyme molecule.
The trans isomer is a more potent inactivator than its cis counterpart because the cyclization of the cis-aminoenal to a less reactive pyrrole is much more rapid, making it less available to react with the enzyme.[4] The trans product, however, persists long enough to ensure the inactivation reaction occurs.
Significance of DAO Inhibition
Diamine oxidase plays a critical role in maintaining appropriate levels of polyamines, which are essential for cell growth and proliferation. Dysregulation of polyamine metabolism is implicated in various pathological conditions, including cancer.[5] Therefore, inhibitors of DAO could have significant therapeutic applications. For instance, by modulating polyamine levels, such inhibitors could potentially arrest the growth of rapidly dividing cancer cells.
Part 2: Hypothesized Biological Activities & Investigational Roadmaps
Building upon its known interaction with DAO and its structural similarity to endogenous polyamines, we can logically propose other potential biological activities for this compound. This section outlines these hypotheses and provides the strategic framework to investigate them.
Anticancer Potential
The link between polyamines and cancer is well-established.[5] Cancer cells often exhibit elevated polyamine levels, which are critical for their rapid proliferation and survival. Molecules that interfere with polyamine metabolism are therefore attractive candidates for anticancer drug development.
Causality for Investigation:
-
Polyamine Mimicry: (E)-But-2-ene-1,4-diamine could act as a polyamine analogue, potentially interfering with polyamine uptake or function within cancer cells.
-
Metabolic Disruption: Its known role as a DAO inhibitor suggests it can disrupt polyamine catabolism. This could lead to cytotoxic effects in cancer cells that are highly dependent on a finely tuned polyamine metabolism.
Experimental Workflow for Anticancer Screening
The initial screening of a novel compound for anticancer activity is a multi-step process designed to assess its cytotoxicity and mechanism of action. A typical workflow involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: Workflow for antimicrobial susceptibility testing.
Part 3: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the key assays mentioned.
Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [6] Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in sterile water or PBS. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
| Parameter | Description |
| Cell Density | Varies by cell line; must be optimized for logarithmic growth during the assay period. [7] |
| Compound Concentrations | A wide range (logarithmic scale) should be tested initially. |
| Incubation Time | Typically 48 or 72 hours to observe significant effects on proliferation. |
| Controls | Vehicle control (e.g., water), positive control (known cytotoxic drug), blank (medium only). |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [8][9][10] Objective: To determine the MIC of this compound against selected bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Compound Preparation: Prepare a 2x concentrated stock solution of the compound in CAMHB. Perform two-fold serial dilutions in the 96-well plate, resulting in 100 µL per well of varying concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound. The final volume in each well is 200 µL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm. [10]
Protocol 3: Diamine Oxidase (DAO) Inhibition Assay
This protocol measures the activity of DAO by quantifying the hydrogen peroxide (H2O2) produced during the oxidation of a substrate like putrescine. [11][12] Objective: To determine the IC50 of this compound for DAO.
Materials:
-
This compound
-
Purified diamine oxidase (e.g., from porcine kidney)
-
Putrescine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2 probe)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of DAO, putrescine, HRP, and Amplex Red in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer
-
10 µL of the test compound at various concentrations
-
20 µL of DAO solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. [12]4. Reaction Initiation: Start the reaction by adding a 20 µL mixture of putrescine, HRP, and Amplex Red to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes. The rate of reaction is proportional to the rate of fluorescence increase.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50. [13]
References
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- Noble Life Sciences. (n.d.).
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- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Kuzman, D., & Kovačič, L. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal, 50(3-4), 345–352.
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An In-depth Technical Guide to (E)-But-2-ene-1,4-diamine dihydrochloride: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-But-2-ene-1,4-diamine dihydrochloride, a conformationally restricted analog of the endogenous polyamine putrescine, represents a cornerstone in the development of targeted cancer therapeutics. The introduction of a rigid (E)-alkene bond into the flexible butane backbone provides a unique scaffold that has been extensively explored for its ability to interact with and modulate the polyamine transport system, which is frequently upregulated in neoplastic cells. This technical guide provides a comprehensive overview of the history, stereoselective synthesis, and characterization of this compound. Furthermore, it delves into its critical applications in drug development, particularly as a vector for Boron Neutron Capture Therapy (BNCT) and as a component of novel polyamine transport inhibitors. This document serves as an in-depth resource for researchers in medicinal chemistry, oncology, and drug development, offering both foundational knowledge and detailed experimental protocols.
Historical Context and Discovery
The scientific journey of this compound is rooted in the broader field of polyamine research, which began to gain significant momentum in the mid-20th century. Polyamines, such as putrescine, spermidine, and spermine, were identified as essential polycations for cellular growth and proliferation.[1] A seminal observation was the elevated levels of polyamines in cancer cells, which led to the hypothesis that targeting the polyamine metabolic pathway could be a viable strategy for cancer therapy.[1]
The development of synthetic analogs of natural polyamines emerged as a promising approach to interfere with their cellular functions.[1] The introduction of a double bond into the putrescine backbone to create 1,4-diamino-2-butene was a logical progression to generate a more conformationally constrained molecule.[2] This structural modification was predicted to alter the molecule's interaction with biological targets, including the polyamine transport system.[2] While a singular "discovery" paper for this compound is not prominently documented, its genesis lies in the systematic exploration of unsaturated putrescine derivatives as potential therapeutic agents.[2]
Synthesis and Characterization
The stereoselective synthesis of this compound is crucial for its biological evaluation, as the geometric isomers, (E) and (Z), exhibit distinct properties.[2] A common and effective synthetic strategy involves the nucleophilic substitution of a dihalo-2-butene with a protected amine source, followed by deprotection and salt formation.[2]
General Synthetic Workflow
The synthesis typically commences with (E)-1,4-dichloro-2-butene, which is commercially available or can be synthesized by the chlorination of butadiene.[2] This is followed by a double nucleophilic substitution with a protected amine, such as potassium phthalimide, to prevent over-alkylation. The final step involves the removal of the protecting groups and conversion to the dihydrochloride salt.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound:
Step 1: Nucleophilic Substitution
-
To a solution of (E)-1,4-dichloro-2-butene (1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-(but-2-ene-1,4-diyl)diphthalimide.
Step 2: Deprotection and Salt Formation
-
Suspend the crude diphthalimide derivative in ethanol.
-
Add hydrazine hydrate (2.5 eq) to the suspension and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford a white crystalline solid.[2]
Physicochemical Properties and Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 159.06 g/mol | [4] |
| CAS Number | 119874-79-2 | [4] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water |
Predicted ¹H NMR (D₂O, 400 MHz): δ ~6.0 (m, 2H, -CH=CH-), ~3.8 (d, 4H, -CH₂-N).
Predicted ¹³C NMR (D₂O, 100 MHz): δ ~130 (-CH=CH-), ~45 (-CH₂-N).
Applications in Drug Development
The structural analogy of (E)-But-2-ene-1,4-diamine to putrescine allows it to be recognized by the polyamine transport system, which is often overexpressed in cancer cells.[2] This property makes it a valuable scaffold for the targeted delivery of therapeutic agents to tumors.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that utilizes a non-radioactive isotope, boron-10 (¹⁰B), which, upon irradiation with low-energy neutrons, undergoes a nuclear capture reaction, releasing high-energy alpha particles and lithium-7 nuclei that can selectively kill cancer cells.[5] A significant challenge in BNCT is the development of boron-containing agents that can selectively accumulate in tumor cells.[6]
(E)-But-2-ene-1,4-diamine has been utilized as a carrier for boron-containing moieties, such as carboranes, to facilitate their delivery into cancer cells via the polyamine transport system.[6] The rationale is that the diamine structure will be recognized by the transporter, leading to the accumulation of the boronated conjugate within the tumor.[6]
Figure 2: Targeted drug delivery using boronated (E)-But-2-ene-1,4-diamine for BNCT.
Polyamine Transport Inhibitors
Another key application of (E)-But-2-ene-1,4-diamine is in the design of polyamine transport inhibitors (PTIs). By modifying the core structure, for instance, by creating larger, more complex molecules that incorporate the diamine moiety, it is possible to develop compounds that bind to the polyamine transporter but are not translocated into the cell, thereby blocking the uptake of natural polyamines. This strategy, often used in combination with inhibitors of polyamine biosynthesis like difluoromethylornithine (DFMO), aims to starve cancer cells of essential polyamines, leading to growth inhibition and apoptosis.[1]
Future Perspectives
This compound continues to be a valuable and versatile building block in medicinal chemistry. Future research will likely focus on the development of more sophisticated drug delivery systems based on this scaffold, including conjugation to other cytotoxic agents or imaging probes. Further optimization of boronated derivatives for BNCT with improved tumor selectivity and reduced toxicity remains an active area of investigation. The continued exploration of its derivatives as polyamine transport inhibitors, both as standalone agents and in combination therapies, holds significant promise for the development of novel and effective cancer treatments.
References
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- Hariharan, S., et al. (1997). Boron-containing polyamines as DNA targeting agents for neutron capture therapy of brain tumors: synthesis and biological evaluation. Journal of Medicinal Chemistry, 40(24), 3887-3896.
- Kim, Y.-S., et al. (2021). Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy. Journal of Medicinal Chemistry, 64(13), 9236-9251.
- Thomas, T., & Thomas, T. J. (2003). Polyamine analogs as cancer therapeutic agents. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 13(5), 265-276.
- Igarashi, K., & Kashiwagi, K. (2018). The polyamine transport system: A promising target for cancer therapy. Cancer Science, 109(9), 2738-2744.
- Barth, R. F., et al. (2012). Boron neutron capture therapy of cancer: current status and future prospects. Clinical Cancer Research, 18(11), 2987-2997.
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The Strategic Utility of (E)-But-2-ene-1,4-diamine Dihydrochloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E)-But-2-ene-1,4-diamine dihydrochloride has emerged as a versatile and strategic precursor in the field of organic synthesis. Its unique structural feature, a C4 backbone with amino functionalities at both ends and a central double bond, provides a valuable platform for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide offers a comprehensive overview of the properties, key synthetic applications, and detailed experimental protocols associated with this valuable building block.
Core Characteristics of this compound
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [1] |
| CAS Number | 119874-79-2 | [2] |
| Appearance | White to off-white solid/powder | General supplier information |
| Solubility | Soluble in water | General knowledge |
| Storage | Room temperature, under inert atmosphere | General supplier information |
Structural and Safety Considerations
Synthesis of Five-Membered Heterocycles: The Paal-Knorr Reaction
One of the most powerful applications of this compound is in the synthesis of 2,5-dihydropyrroles, which are valuable intermediates and structural motifs in many biologically active molecules.[3] This transformation is readily achieved through a modified Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7]
Causality in Experimental Choices
The Paal-Knorr reaction is typically acid-catalyzed.[5][6] However, when using the dihydrochloride salt of the diamine, the acidic nature of the precursor itself can facilitate the initial condensation steps. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the dihydropyrrole ring.[6] The choice of solvent and temperature is critical to ensure efficient reaction and minimize side products.
Experimental Protocol: Synthesis of 1-((E)-4-amino-but-2-enyl)-2,5-dimethyl-1H-pyrrole
This protocol details the reaction of this compound with hexane-2,5-dione (acetonylacetone), a common 1,4-dicarbonyl compound.[8]
Materials:
-
This compound
-
Hexane-2,5-dione (Acetonylacetone)[8]
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium carbonate (2.2 eq) to neutralize the hydrochloride and liberate the free diamine in situ.
-
To this stirring suspension, add hexane-2,5-dione (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Mechanistic Insight
The reaction proceeds through a well-established mechanism. The free diamine, generated in situ, attacks one of the carbonyl groups of hexane-2,5-dione to form a hemiaminal intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the stable 2,5-dihydropyrrole ring.
Caption: Conceptual workflow for diazepine synthesis.
While specific, detailed protocols for the reaction of this compound with 1,3-dicarbonyls are less commonly reported in readily accessible literature, the general principles of diazepine synthesis can be applied. The reaction would likely require careful control of pH and temperature to favor the intramolecular cyclization over intermolecular polymerization.
Applications in Drug Development and Medicinal Chemistry
The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery.
-
Pyrrole and Dihydropyrrole Scaffolds: These are found in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. [9][10]The ability to readily synthesize substituted dihydropyrroles using this precursor allows for the generation of libraries of compounds for screening and lead optimization. For example, some 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors. [11]
-
Diazepine Scaffolds: Diazepine-containing molecules are well-known for their central nervous system activity and are used as anxiolytics, anticonvulsants, and sedatives. The synthesis of novel diazepine derivatives remains an active area of research for the development of new therapeutics with improved efficacy and side-effect profiles.
The versatility of this compound as a precursor allows for the introduction of structural diversity into these important heterocyclic systems, making it a valuable tool for medicinal chemists.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to readily participate in reactions such as the Paal-Knorr synthesis provides an efficient route to 2,5-dihydropyrroles. Furthermore, its 1,4-diamine structure opens up possibilities for the construction of seven-membered heterocycles like diazepines. The prevalence of these heterocyclic motifs in biologically active molecules underscores the importance of this precursor in the fields of medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this strategic building block in their synthetic endeavors.
References
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Grokipedia. Paal–Knorr synthesis. [4]2. PubChem. This compound. [1]3. Wikipedia. Paal–Knorr synthesis. [5]4. Alfa Chemistry. Paal-Knorr Synthesis. [6]5. Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [12]6. Fisher Scientific. SAFETY DATA SHEET: 1,4-Diaminobutane dihydrochloride. 7. RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [9]8. SynArchive. Paal-Knorr Pyrrole Synthesis. [7]9. RSC Publishing. Recent advances in the synthesis of 2,3-dihydropyrroles. [3]10. Sigma-Aldrich. This compound. [13]11. Ambeed. 119874-79-2 | this compound. [2]12. Advanced ChemBlocks. This compound 95.00%. [14]13. PubMed. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. [15]14. ResearchGate. Medicinal perspective of a promising scaffold – dihydropyrimidinones: A review. [16]15. Biological and Molecular Chemistry. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [10]16. ResearchGate. Pyrrole synthesis from but-2-ene-1,4-diol and amines. [17]17. PMC. Diamine Biosynthesis: Research Progress and Application Prospects. [18]18. Organic Letters. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. [19]19. Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [20]20. Chinese Journal of Chemistry. Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. [21]21. PMC. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [22]22. ResearchGate. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. 23. MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [23]24. ResearchGate. Cascade reaction of but-2-ene-1,4-diyl dimethyl dicarbonates ( and )... [24]25. Wikipedia. Hexane-2,5-dione. [8]26. PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [11]27. PubMed. Nitroepoxides as versatile precursors to 1,4-diamino heterocycles. [25]28. Chemistry Stack Exchange. Product of the reaction between hexane-2,5-dione and ammonium carbonate. [26]29. Organic Syntheses. Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles. [27]30. NIH. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. [28]31. Grokipedia. Hexane-2,5-dione. [29]32. RSC Publishing. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [30]33. PMC. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. [31]34. ResearchGate. Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and... [32]35. MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [33]36. ResearchGate. Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
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Methodological & Application
Application Note: Synthesis of Conformationally Constrained Peptides Using (E)-But-2-ene-1,4-diamine dihydrochloride
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1] Imposing structural constraints, such as macrocyclization, is a proven strategy to overcome these limitations, enhancing binding affinity, stability, and cell permeability.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the use of (E)-But-2-ene-1,4-diamine dihydrochloride as a rigid linker for synthesizing conformationally constrained peptides. This linker introduces a short, stereochemically defined unsaturated hydrocarbon bridge between amino acid side chains, offering a robust method for creating stable, structurally well-defined peptidomimetics suitable for drug discovery and development.
Introduction: The Rationale for Peptide Constraint
Linear peptides, despite their high specificity, often fail as drug candidates due to two primary factors: a high population of inactive conformations in solution and rapid degradation by proteases. Macrocyclization addresses these issues by locking the peptide into a bioactive conformation, which reduces the entropic penalty upon binding to its target and shields the peptide backbone from enzymatic cleavage.[4]
Various chemistries have been developed to achieve cyclization, including disulfide bond formation, lactamization, and ring-closing metathesis (RCM).[1][2] The use of exogenous chemical linkers provides an additional layer of control, allowing researchers to fine-tune the span, rigidity, and chemical nature of the bridge. This compound serves as an ideal linker for this purpose, providing a short, four-carbon bridge with a conformationally restrictive trans-double bond.
Reagent Profile: this compound
This compound is a bifunctional primary amine that acts as a symmetrical cross-linking agent. Its key features make it highly suitable for peptide modification.
-
Structure and Properties: The molecule consists of a four-carbon chain with a central double bond in the trans or (E) configuration and primary amine groups at the 1 and 4 positions.[5] The dihydrochloride salt form enhances its stability and solubility in polar solvents used in peptide synthesis.
-
Causality of Choice:
-
Rigidity: The C=C double bond locks the linker into a planar, rigid conformation, which translates this structural constraint to the peptide macrocycle. Unlike flexible alkyl linkers, it minimizes the number of accessible conformations, which can be advantageous for high-affinity binding.
-
Stereochemical Purity: Starting with the pure (E)-isomer prevents the formation of a mixture of E/Z isomers in the final product, a common challenge in RCM-based approaches that simplifies purification and characterization.[6]
-
Chemical Stability: The resulting bis-amide linkage is exceptionally stable to chemical and enzymatic degradation, a significant advantage over more labile linkages like disulfide bonds.
-
Table 1: Reagent Specifications
| Property | Value |
| Chemical Formula | C₄H₁₂Cl₂N₂ |
| Molecular Weight | 159.05 g/mol [5] |
| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride[5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMF, NMP |
Principle of Application: On-Resin Side-Chain to Side-Chain Ligation
The primary application of this linker is the on-resin cyclization of a peptide by bridging two amino acid side chains. This is typically achieved by forming stable amide bonds between the linker's amine groups and the side-chain carboxyl groups of residues like Aspartic Acid (Asp) or Glutamic Acid (Glu).
The overall process is performed using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] The linear peptide, containing two Asp/Glu residues at appropriate positions (e.g., i and i+4 or i and i+7), is first assembled on a solid support. The orthogonal side-chain protecting groups of these residues are then selectively removed while the peptide remains anchored to the resin. The exposed carboxylates are activated in situ using standard peptide coupling reagents, followed by the introduction of the diamine linker to form the macrocyclic bridge.
Performing the cyclization on-resin is a critical strategic choice. The solid support enforces a "pseudo-dilution" effect, where individual peptide chains are isolated from each other. This sterically favors the desired intramolecular cyclization over competing intermolecular oligomerization, leading to significantly higher yields of the monomeric cyclic product.[4]
Diagram 1: General workflow for synthesizing a constrained peptide using an on-resin side-chain bridging strategy.
Experimental Protocols
Audience Note: These protocols assume familiarity with standard Fmoc-SPPS techniques. All manipulations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin.[1]
-
Fmoc-Amino Acids: Standard protected amino acids. For side-chain cyclization, use orthogonally protected residues (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Glu(OAll)-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade).
-
Deprotection: 20-25% piperidine in DMF.[6]
-
Coupling Reagents: HATU, HBTU, or TBTU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Linker: this compound.
-
Orthogonal Deprotection Catalyst: Tetrakis(triphenylphosphine)palladium(0) (for Allyl/OAll groups).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[6]
-
Purification: Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
-
Resin Swelling: Swell the chosen resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the specific resin type (e.g., using DIPEA for 2-CTC resin).[9]
-
Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide sequence.
-
Deprotection: Treat the resin with 25% piperidine in DMF (2 x 10 min).[6] Wash thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling reagent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. Add this solution to the resin and react for 1-2 hours.
-
Monitoring: Confirm coupling completion using a qualitative test (e.g., Kaiser or Chloranil test).[6]
-
-
Final Fmoc Removal: After the last amino acid is coupled, perform a final Fmoc deprotection step as described above.
Protocol 2: On-Resin Cyclization
-
Orthogonal Side-Chain Deprotection (Allyl Example):
-
Wash the peptide-resin extensively with DCM.
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 eq.) and a scavenger like Phenylsilane (25 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours. Repeat if necessary.
-
Wash the resin thoroughly with DCM, DMF, and a chelating solution (e.g., 0.5% DIPEA, 0.5% Sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
-
Linker Coupling (Cyclization):
-
In a separate vial, dissolve this compound (5 eq.) and HATU (9.5 eq.) in NMP. Add DIPEA (20 eq.) to neutralize the dihydrochloride salt and activate the coupling reagent.
-
Add the activated linker solution to the peptide-resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin and react for 2-3 hours at room temperature.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to ice-cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet.
-
Purification: Dissolve the crude peptide in a suitable buffer (e.g., 50% ACN/water) and purify using reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Characterization and Quality Control
Successful synthesis is confirmed by a combination of analytical techniques:
-
Analytical HPLC: A single, sharp peak in the chromatogram indicates a high degree of purity. The constrained peptide will typically have a different retention time than its linear precursor.
-
Mass Spectrometry (LC-MS or MALDI-TOF): The observed molecular weight must match the calculated theoretical mass of the cyclized peptide. This is the definitive confirmation of successful ligation.
Diagram 2: Simplified chemical representation of the on-resin ligation reaction between peptide side-chains and the diamine linker.
Technical Discussion & Causality
Choice of Coupling Reagents
For the critical on-resin cyclization step, phosphonium- or aminium-based coupling reagents like HBTU and HATU are strongly recommended. Their high reactivity and low propensity for racemization are essential for efficiently forming the two amide bonds in a sterically demanding environment.[8] The addition of a non-nucleophilic base like DIPEA is crucial not only to activate the coupling reagent but also to neutralize the dihydrochloride salt of the linker, freeing the primary amines for reaction.
Optimization of Ligation Conditions
The efficiency of the on-resin cyclization can be influenced by several factors.
-
Solvent: While DMF is standard, NMP is often a superior choice for difficult couplings, including cyclizations, due to its enhanced solvating properties which can help disrupt peptide secondary structures that may hinder the reaction.
-
Concentration: Using a higher concentration of the activated linker (5-10 equivalents) helps drive the reaction to completion.
-
Reaction Time: On-resin cyclization is often slower than linear chain elongation. Reaction times of 12-24 hours are typical to ensure maximum conversion. Monitoring the reaction by cleaving a small amount of resin for LC-MS analysis is advised.
Table 2: Recommended Conditions for On-Resin Ligation
| Parameter | Recommendation | Rationale |
| Solvent | NMP or DMF | NMP is preferred for its ability to solvate complex peptide structures. |
| Linker Equivalents | 5 - 10 eq. | Drives the reaction equilibrium towards the product. |
| Coupling Reagent | HATU (1.9 eq. per amine) | High efficiency and low racemization. |
| Base | DIPEA (4 eq. per amine) | Neutralizes linker salt and activates coupling reagent. |
| Temperature | Room Temperature | Balances reaction rate with potential side reactions. |
| Time | 12 - 24 hours | Allows the sterically hindered reaction to reach completion. |
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists aiming to create conformationally constrained peptides. It provides a straightforward and robust method for introducing a rigid, unsaturated hydrocarbon staple into a peptide sequence via standard SPPS protocols. The resulting macrocyclic peptides exhibit enhanced stability and a well-defined conformation, making them superior candidates for therapeutic development and biochemical studies. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent.
References
-
A New Methodology for Incorporating Chiral Linkers into Stapled Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of cyclization methods and their advantages and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ring-closing metathesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Ganorkar, R., et al. (2006). Synthesis of conformationally constrained lysine analogues. The Journal of Organic Chemistry, 71(13), 5004-7. [Link]
-
Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. [Link]
-
This compound - PubChem. (n.d.). PubChem. [Link]
-
Subirós-Funosas, R., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 3-25. [Link]
-
Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
van der Walle, C. F., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 1(4), 282-301. [Link]
-
Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. (n.d.). AAPPTec. [Link]
- WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents. (n.d.).
-
Belvisi, L., et al. (2003). Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core. The Journal of Organic Chemistry, 68(20), 7893-5. [Link]
-
Kim, Y. W., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 782-792. [Link]
-
Jóźwiak, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(16), 8896. [Link]
-
Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Peptide Science. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Maddaluno, J., et al. (2007). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 72(10), 3705-3712. [Link]
-
Peptide synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A New Methodology for Incorporating Chiral Linkers into Stapled Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
Application of (E)-But-2-ene-1,4-diamine dihydrochloride in Polymer Chemistry: An In-depth Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of (E)-But-2-ene-1,4-diamine dihydrochloride in polymer chemistry. We will delve into its use as a monomer for the synthesis of unsaturated polymers, such as polyamides and polyureas, and explore the potential for post-polymerization modifications that leverage the intrinsic unsaturation of the polymer backbone. This guide offers detailed theoretical background, practical application notes, and step-by-step protocols for key polymerization techniques.
Introduction to this compound
This compound is a bifunctional monomer containing two primary amine groups and a central carbon-carbon double bond in the trans configuration.[1][2] Its dihydrochloride salt form enhances stability for storage and handling. The presence of both amine functionalities and an unsaturated bond makes it a versatile building block for advanced polymer synthesis.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride[1] |
| CAS Number | 119874-79-2[2] |
| Molecular Formula | C₄H₁₂Cl₂N₂[1][2] |
| Molecular Weight | 159.06 g/mol [1] |
| Appearance | White to off-white solid |
| Key Features | Contains two primary amine groups for polymerization and a reactive double bond for crosslinking or functionalization. |
The primary amine groups serve as reactive sites for step-growth polymerization reactions, such as polycondensation and polyaddition, enabling the formation of linear polymers.[3][4] The internal double bond, which can remain intact during polymerization, offers a valuable tool for subsequent chemical modifications, including crosslinking or the grafting of side chains.[5]
Synthesis of Unsaturated Polyamides
Unsaturated polyamides can be synthesized from this compound through polycondensation with a suitable diacyl chloride. A crucial first step is the neutralization of the diamine dihydrochloride to liberate the free diamine, which is the reactive species for the polymerization.
Conceptual Workflow for Unsaturated Polyamide Synthesis
The following diagram illustrates the general workflow for the synthesis of an unsaturated polyamide using this compound.
Caption: Workflow for unsaturated polyamide synthesis.
Protocol: Solution Polycondensation for Unsaturated Polyamide Synthesis
This protocol describes the synthesis of an unsaturated polyamide via low-temperature solution polycondensation.
Materials:
-
This compound
-
Diacyl chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Triethylamine (or another suitable base)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, stirrer)
Procedure:
-
Diamine Neutralization (in situ):
-
In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of triethylamine to the stirred solution under a nitrogen atmosphere. Stir for 30 minutes to ensure complete neutralization. A salt (triethylamine hydrochloride) will precipitate.
-
-
Polycondensation:
-
Dissolve an equimolar amount of the diacyl chloride in anhydrous DMAc in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the cold, stirred diamine solution over a period of 30-60 minutes. Maintain the temperature at 0°C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours under a nitrogen atmosphere.[4]
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers, oligomers, and the triethylamine hydrochloride salt.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Data Presentation:
| Parameter | Condition |
| Reaction Temperature | 0°C to Room Temperature |
| Solvent | Anhydrous DMAc or NMP |
| Base for Neutralization | Triethylamine |
| Monomer Ratio | 1:1 (Diamine:Diacyl Chloride) |
| Precipitation Solvent | Methanol |
Protocol: Interfacial Polymerization for Unsaturated Polyamide Synthesis
Interfacial polymerization is a rapid method that occurs at the interface of two immiscible liquids.[6][7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diacyl chloride (e.g., sebacoyl chloride)
-
Hexane (or another non-polar organic solvent)
-
Deionized water
-
Beaker, forceps
Procedure:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of (E)-But-2-ene-1,4-diamine by dissolving the dihydrochloride salt in deionized water.
-
Add a stoichiometric amount (2 equivalents) of NaOH to neutralize the hydrochloride and form the free diamine.
-
-
Organic Phase Preparation:
-
Prepare a solution of the diacyl chloride in hexane.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface.
-
A film of the polyamide will form at the interface.
-
Using forceps, gently grasp the polymer film from the center of the interface and pull it out as a continuous "rope".
-
The polymer can be continuously drawn until one of the reactants is depleted.
-
-
Polymer Work-up:
-
Wash the polymer rope with water and then with a suitable solvent (e.g., acetone or ethanol) to remove unreacted monomers and by-products.
-
Allow the polymer to air-dry or dry in a low-temperature oven.
-
Synthesis of Unsaturated Polyureas
Unsaturated polyureas can be synthesized by the polyaddition reaction of (E)-But-2-ene-1,4-diamine with a diisocyanate. Similar to polyamide synthesis, the diamine dihydrochloride must be neutralized.
Conceptual Workflow for Unsaturated Polyurea Synthesis
Caption: Workflow for unsaturated polyurea synthesis.
Protocol: Solution Polyaddition for Unsaturated Polyurea Synthesis
Materials:
-
This compound
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Triethylamine
-
Anhydrous polar aprotic solvent (e.g., DMAc, DMF)
-
Methanol
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Diamine Preparation:
-
Neutralize this compound as described in the polyamide synthesis protocol (Section 2.2, step 1) to obtain a solution of the free diamine.
-
-
Polyaddition:
-
In a dropping funnel, dissolve an equimolar amount of the diisocyanate in the same anhydrous solvent.
-
Cool the diamine solution to 0°C.
-
Slowly add the diisocyanate solution to the stirred diamine solution under a nitrogen atmosphere. The reaction is typically exothermic, so maintain a low temperature.
-
After the addition, allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Polymer Isolation:
-
Precipitate the polyurea by pouring the reaction mixture into methanol.
-
Filter, wash, and dry the polymer as described for the polyamide synthesis.
-
Post-Polymerization Modification: Crosslinking
The presence of double bonds along the polymer backbone opens up possibilities for post-polymerization modifications, most notably crosslinking, to create thermoset materials with enhanced mechanical and thermal properties.[5]
Protocol: Free-Radical Crosslinking of Unsaturated Polymers
Materials:
-
Unsaturated polyamide or polyurea synthesized from (E)-But-2-ene-1,4-diamine
-
Radical initiator (e.g., Benzoyl peroxide, AIBN)
-
Solvent (if processing from solution)
-
Heat source (oven or hot press)
Procedure:
-
Formulation:
-
Dissolve or disperse the unsaturated polymer in a suitable solvent (for solution casting) or use the neat polymer powder (for compression molding).
-
Add a small amount of a radical initiator (typically 1-3% by weight of the polymer).
-
-
Crosslinking:
-
Solution Casting: Cast a film of the polymer/initiator solution and evaporate the solvent. Then, heat the film in an oven at a temperature sufficient to decompose the initiator and initiate crosslinking.
-
Compression Molding: Mix the polymer and initiator powders and place them in a mold. Apply heat and pressure in a hydraulic press to induce crosslinking and form a solid, insoluble part.
-
Expected Outcome:
The crosslinking process will render the polymer insoluble in solvents that would typically dissolve the linear precursor. The material is expected to exhibit improved thermal stability and mechanical strength.[8]
Characterization of Unsaturated Polymers
A suite of analytical techniques should be employed to characterize the synthesized unsaturated polymers.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide or urea bond formation (C=O and N-H stretching), and the presence of the C=C double bond.[9][10][11][12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis, confirmation of monomer incorporation, and verification of the double bond's integrity.[9][14] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution (polydispersity).[14] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[15][16][17] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable.[15][16] |
| Mechanical Testing | Tensile strength, modulus, and elongation at break to assess mechanical properties.[18][19][20][21][22] |
Potential Applications
Polymers derived from this compound are expected to find applications where the combination of polyamide/polyurea properties with the potential for crosslinking is advantageous. These include:
-
Thermosetting Resins and Composites: The ability to be crosslinked makes these polymers suitable for creating strong, rigid materials for various structural applications.
-
Coatings and Adhesives: Crosslinkable polymers can form durable and chemically resistant coatings and adhesives.[5]
-
Biomaterials: The introduction of specific functionalities via the double bond could be explored for creating functional biomaterials.
-
Membranes: Crosslinking can be used to control the permeability and selectivity of polymer membranes for separation applications.[5]
Conclusion
This compound is a promising monomer for the synthesis of functional, unsaturated polymers. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of novel polyamides and polyureas with the potential for post-polymerization modification. The ability to introduce a reactive double bond into the polymer backbone offers a versatile platform for creating materials with tailored properties for a wide range of advanced applications. Further research and optimization of the reaction conditions are encouraged to fully exploit the potential of this unique monomer.
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- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
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- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- What Is The Process Of Polyamide Crosslinking? Chemistry For Everyone - YouTube.
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- What are the thermal properties of the polymers formed by acids and diamine? Koyon.
- Thermal properties of polyamides | Download Table.
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
- Scheme 1. Synthesis of polyamides. | Download Scientific Diagram.
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- FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing.
- Solution polymeriz
- 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts.
- Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
- Cross-Linking via Double-Bond Polymeriz
- WO2015164601A1 - Aliphatic polyimides from a 1:2 molar ratio of diamine and unsaturated monoanhydride or unsaturated diacid.
- Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
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- Polymerization of a, -Unsaturated Aldimines | Request PDF.
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- Enhanced mechanical and shape memory properties of polyurethane block copolymers chain-extended by ethylene diamine | Request PDF.
- US6399714B1 - Crosslinked polyamide.
- Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.
- How to crosslink a double bond biopolymer?
- Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble arom
- Multi-Spectroscopic Characterization of MgO/Nylon (6/6)
- Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. PMC - NIH.
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- Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. NIH.
- (PDF) Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam.
- P
- Bio-derived polymers for coating applications: comparing poly(limonene carbonate)
- Functional end groups for polymers prepared using ring-opening metathesis polymerization.
- Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. Scholarworks@UNIST.
- Effect of Polymerization Conditions on Thermal and Mechanical Properties of Ethylene/1-Butene Copolymer Made with Ziegler-Natta Catalysts.
- Diacetylene mixed Langmuir monolayers for interfacial polymeriz
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Application Notes and Protocols for (E)-But-2-ene-1,4-diamine dihydrochloride as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Versatile Cross-linking Agent for Advanced Biomaterials
(E)-But-2-ene-1,4-diamine dihydrochloride is a unique cross-linking agent that offers significant potential in the development of advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. Its structure, featuring two primary amine groups and a central carbon-carbon double bond, provides a versatile platform for creating hydrogels and other cross-linked polymer networks with tunable properties. The diamine functionality allows for the formation of stable amide bonds with carboxyl-containing polymers, such as hyaluronic acid and alginate, through well-established carbodiimide chemistry.[1][2] The presence of the double bond introduces the exciting possibility of secondary cross-linking or functionalization, enabling the creation of stimuli-responsive or mechanically reinforced materials.[3][4]
This guide provides a comprehensive overview of the application of this compound as a cross-linking agent. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their work. The information presented herein is a synthesis of established principles of diamine cross-linking and the specific structural attributes of this particular agent.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂ | PubChem[5] |
| Molecular Weight | 159.06 g/mol | PubChem[5] |
| CAS Number | 119874-79-2 | PubChem[5] |
| Appearance | White to off-white solid | Generic SDS |
| Solubility | Soluble in water | Generic SDS |
| Storage | Room temperature, in a dry, well-ventilated place | Generic SDS |
Mechanism of Action: Amide Bond Formation
The primary mechanism of cross-linking using this compound involves the formation of amide bonds between the amine groups of the cross-linker and the carboxyl groups of a polymer. This reaction is typically facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.[2]
The general reaction scheme is as follows:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the polymer backbone to form a highly reactive O-acylisourea intermediate.
-
Formation of NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, reducing side reactions.
-
Nucleophilic Attack by Diamine: The primary amine groups of (E)-But-2-ene-1,4-diamine attack the NHS ester, forming a stable amide bond and releasing NHS.
This process results in the formation of a three-dimensional polymer network, with the (E)-But-2-ene-1,4-diamine acting as the bridge between polymer chains.
Caption: Carbodiimide-mediated cross-linking workflow.
Application Protocol: Cross-linking of Hyaluronic Acid Hydrogels
This protocol provides a general method for the preparation of hyaluronic acid (HA) hydrogels using this compound as a cross-linking agent. This protocol should be considered a starting point, and optimization of reactant concentrations, reaction time, and pH may be necessary to achieve the desired hydrogel properties.
Materials
-
Hyaluronic acid (sodium hyaluronate)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO appropriate for the HA used)
-
Magnetic stirrer and stir bars
-
pH meter
Experimental Workflow
Caption: Step-by-step hydrogel synthesis process.
Step-by-Step Protocol
-
Preparation of Hyaluronic Acid Solution:
-
Dissolve hyaluronic acid in MES buffer to the desired concentration (e.g., 1-2% w/v).
-
Stir the solution gently at room temperature until the HA is completely dissolved. This may take several hours.
-
-
Activation of Hyaluronic Acid:
-
To the HA solution, add EDC and NHS. The molar ratio of EDC/NHS to the carboxyl groups of HA is a critical parameter to optimize. A common starting point is a 2:1 to 5:1 molar excess of EDC and a 1:1 to 2:1 molar ratio of NHS to EDC.
-
Stir the solution for 30-60 minutes at room temperature to allow for the activation of the carboxyl groups.
-
-
Preparation of Cross-linker Solution:
-
Dissolve this compound in MES buffer. The molar ratio of the diamine to the HA carboxyl groups will determine the cross-linking density and should be systematically varied to achieve the desired mechanical properties. A starting point could be a 0.5:1 to 2:1 molar ratio of diamine to activated carboxyl groups.
-
-
Cross-linking Reaction:
-
Add the cross-linker solution to the activated HA solution while stirring.
-
Continue stirring for a specified period (e.g., 2-24 hours) at room temperature to allow for the formation of the hydrogel. The gelation time will depend on the concentrations of the reactants and the pH of the solution.
-
-
Purification:
-
Transfer the resulting hydrogel into dialysis tubing.
-
Dialyze against a large volume of PBS (pH 7.4) for 2-3 days, with frequent changes of the dialysis buffer, to remove unreacted cross-linker, EDC, NHS, and other byproducts.
-
Finally, dialyze against deionized water to remove salts.
-
-
Lyophilization (Optional):
-
For characterization of the dry weight or for long-term storage, the purified hydrogel can be frozen and lyophilized.
-
Key Experimental Considerations and Optimization
-
pH Control: The efficiency of the EDC/NHS coupling reaction is pH-dependent, with an optimal range typically between 5.5 and 6.5.[3] Maintaining the pH within this range is crucial for efficient cross-linking.
-
Stoichiometry: The molar ratios of HA carboxyl groups, EDC, NHS, and the diamine cross-linker are the primary determinants of the hydrogel's properties. A higher cross-linker concentration will generally lead to a stiffer, less swollen hydrogel.
-
Reaction Time: The cross-linking reaction time will influence the extent of cross-linking. The reaction should be allowed to proceed until a stable hydrogel is formed.
-
Purification: Thorough purification is essential to remove any unreacted and potentially cytotoxic components.
Leveraging the Unsaturated Core: Potential for Advanced Functionality
The central double bond in this compound offers a unique opportunity for further modification and the creation of "smart" biomaterials.
-
Secondary Cross-linking: The double bond can potentially undergo secondary cross-linking reactions, such as photopolymerization or thiol-ene click chemistry, to further enhance the mechanical properties of the hydrogel.[3]
-
Stimuli-Responsiveness: The double bond could be a site for the conjugation of molecules that impart stimuli-responsive properties, such as temperature or pH sensitivity.[4]
-
Bio-conjugation: The double bond can be functionalized to allow for the attachment of bioactive molecules, such as peptides or growth factors, for targeted drug delivery or tissue regeneration applications.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][6][7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4][6][7][8] Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a dry and cool place.[4][6][7][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising cross-linking agent with the potential to create a new generation of functional biomaterials. Its dual reactivity, stemming from the amine groups and the central double bond, allows for the fabrication of hydrogels with tunable mechanical properties and the potential for advanced functionalities. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their drug development and biomaterials research.
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NIH. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. Retrieved from [Link]
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MDPI. (2020). Diamine Crosslinked Addition-Type Diblock Poly(Norbornene)s-Based Anion Exchange Membranes with High Conductivity and Stability for Fuel Cell Applications. Retrieved from [Link]
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RSC Publishing. (2020). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. Retrieved from [Link]
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RSC Publishing. (n.d.). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. Retrieved from [Link]
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PMC. (n.d.). Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications. Retrieved from [Link]
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DSpace@MIT. (n.d.). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. Retrieved from [Link]
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MDPI. (n.d.). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. Retrieved from [Link]
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MDPI. (2023). Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application. Retrieved from [Link]
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Experimental protocol for using (E)-But-2-ene-1,4-diamine dihydrochloride in cell culture
An Application Guide for the Cellular Characterization of (E)-But-2-ene-1,4-diamine dihydrochloride
Abstract
This compound is a diamine compound with limited characterization in current scientific literature. Its structural similarity to endogenous polyamines and their precursors, such as putrescine, suggests a potential role as a modulator of the polyamine metabolic pathway. Polyamines are essential for cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer, making this pathway a critical target for therapeutic development.[1][2] This guide provides a comprehensive experimental framework for researchers to investigate the biological effects of this compound in a cell culture setting. We present a logical, phased approach—from initial cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle progression—to thoroughly characterize the compound's cellular impact. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for novel compound investigation.
Introduction and Scientific Rationale
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that play indispensable roles in fundamental cellular processes.[3] They are critical for stabilizing nucleic acids, regulating protein synthesis, and modulating ion channel function.[4] Consequently, the intracellular concentration of polyamines is tightly regulated through a complex network of biosynthesis, catabolism, and transport. In neoplastic cells, this regulation is frequently disrupted, often driven by oncogenes like MYC, leading to elevated polyamine levels that sustain rapid proliferation and tumor growth.[1][5] This dependency makes the polyamine pathway an attractive target for anticancer therapies.[2][6]
This compound (MW: 159.06 g/mol , CAS: 119874-79-2) is an organic compound whose biological activity remains largely unexplored.[7] Based on its diamine structure, we hypothesize that it may function as an antagonist or modulator of the polyamine pathway, potentially by competing with natural substrates for biosynthetic enzymes like ornithine decarboxylase (ODC) or by interfering with polyamine transport. Such interference would be expected to impact cell viability, arrest cell cycle progression, and induce apoptosis, particularly in cancer cells that are highly dependent on polyamine metabolism.
This document outlines a systematic, three-phase experimental workflow to test this hypothesis and elucidate the cellular effects of this compound.
Overall Experimental Workflow
Caption: A three-phase workflow to characterize a novel compound.
Compound Handling and Safety Precautions
Prior to experimentation, it is imperative to review the Safety Data Sheet (SDS). This compound may be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of dust. Avoid generating dust.
-
Storage: Store the compound tightly sealed in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]
-
Solubilization: The dihydrochloride salt form suggests good solubility in aqueous solutions like water, PBS, or cell culture media. Prepare a concentrated stock solution (e.g., 10-100 mM) in sterile water or PBS, filter-sterilize through a 0.22 µm filter, and store as aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Phase 1: Determining Cytotoxicity and IC50
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a chosen cell line. This value is crucial for designing subsequent mechanistic experiments.
Rationale: An MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product, the amount of which is proportional to the number of living cells.[10]
Protocol 3.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (medium with the same concentration of solvent, e.g., water) and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[9] Pipette up and down to ensure all crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | HeLa (Cervical Cancer) | A robust and commonly used cancer cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Treatment Duration | 48 hours | A standard time point for assessing cytotoxic effects. |
| Result (Hypothetical) | ||
| IC50 Value | 75 µM | The concentration for 50% inhibition of cell viability. |
Phase 2: Investigating the Induction of Apoptosis
Objective: To determine if the cytotoxicity observed in Phase 1 is due to the induction of apoptosis.
Rationale: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[11] The activation of an initiator caspase (like Caspase-9) triggers a cascade that leads to the cleavage and activation of executioner caspases, primarily Caspase-3.[12] Activated Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13] Detecting the cleaved forms of Caspase-3 and PARP by Western blot is a definitive method for confirming apoptosis.[14]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of compound-induced apoptosis.
Protocol 4.1: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at the determined IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3
-
Cleaved PARP
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the cleaved Caspase-3 and PARP bands in the treated samples to the control. An increase in these bands indicates the induction of apoptosis.
Phase 3: Analyzing Effects on Cell Cycle Progression
Objective: To determine if the compound affects cell cycle progression, which is a common mechanism for antiproliferative agents.
Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[15] Polyamines are known to be crucial for progression through the cell cycle, particularly the G1/S transition.[3] By using a fluorescent dye like propidium iodide (PI) that stoichiometrically binds to DNA, we can quantify the DNA content of each cell in a population using flow cytometry. This allows for the precise determination of the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a specific phase suggests a cell cycle arrest.[16]
Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (apoptotic), G1, S, and G2/M phases.
| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 2.1 | 55.4 | 25.3 | 17.2 |
| Compound (75 µM) | 15.8 | 20.1 | 14.5 | 49.6 |
| Table of hypothetical cell cycle distribution data. An increase in the G2/M population and the sub-G1 (apoptotic) peak suggests the compound induces G2/M arrest leading to apoptosis. |
Conclusion
This application guide provides a foundational, hypothesis-driven framework for the initial characterization of this compound in a cellular context. By systematically assessing its effects on viability, apoptosis, and cell cycle progression, researchers can generate the critical data needed to understand its mechanism of action. The results from these protocols will serve as a robust basis for more advanced studies, such as identifying specific enzymatic targets within the polyamine pathway, evaluating effects on polyamine uptake, or assessing its potential in preclinical cancer models.
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- 15. Cell Cycle-Dependent Effects of 3,3′-Diindolylmethane on Proliferation and Apoptosis of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethanolic extract of Halymenia durvillei induced G2/M arrest and altered the levels of cell cycle regulatory proteins of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (E)-But-2-ene-1,4-diamine Dihydrochloride in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Core Concepts
(E)-but-2-ene-1,4-diamine dihydrochloride is a bifunctional monomer poised to enable significant advancements in materials science. Its unique structural features—a rigid, unsaturated four-carbon backbone flanked by two primary amine functionalities—make it a highly valuable building block for a new generation of polymers and functional surfaces.
1.1 Molecular Structure and Key Features
The molecule consists of a central carbon-carbon double bond in the trans or (E) configuration, which imparts conformational rigidity to the structure. The two primary amine groups serve as reactive sites for a variety of chemical transformations, most notably polymerization and surface conjugation. The commercially available dihydrochloride salt form ensures stability and ease of handling, with the active free diamine being readily generated in situ for reaction. [1][2][3][4]
-
Chemical Formula: C₄H₁₂Cl₂N₂ [1]* Molecular Weight: 159.06 g/mol [1][3]* CAS Number: 119874-79-2 [2]* Structure: Cl⁻ ⁺H₃N-CH₂-CH=CH-CH₂-NH₃⁺ Cl⁻ (trans isomer)
1.2 Significance in Materials Science
The integration of (E)-but-2-ene-1,4-diamine into material frameworks offers distinct advantages:
-
Enhanced Thermal and Mechanical Properties: The rigid, unsaturated backbone can increase the glass transition temperature (Tg) and thermal stability of polymers like polyamides compared to their flexible aliphatic counterparts. [5]* Post-Functionalization Capability: The double bond within the polymer backbone provides a reactive handle for secondary modifications, such as cross-linking or the attachment of pendant groups, allowing for the fine-tuning of material properties. [6][7]* Defined Stereochemistry: The (E)-isomer provides a linear, well-defined geometry, which is crucial for creating ordered polymer chains or well-organized self-assembled monolayers.
1.3 Safety & Handling
As with all amine salts, appropriate safety measures are paramount. This compound is classified as a skin and eye irritant. [4][8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. [10][11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic. [10][12]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [9]If skin irritation occurs, wash with plenty of soap and water. [8]In case of inhalation, move to fresh air. [9]Seek medical attention if symptoms persist.
Section 2: Application I: Synthesis of Novel Unsaturated Polyamides
The most direct application of this diamine is in the synthesis of polyamides, a class of high-performance polymers known for their excellent mechanical and thermal properties. [13][14]By reacting with a diacyl chloride, a high-molecular-weight polyamide can be formed via step-growth polycondensation.
2.1 Principle of Polycondensation
The reaction involves the nucleophilic attack of the diamine's nitrogen on the electrophilic carbonyl carbon of a diacyl chloride. This process forms an amide bond and releases a molecule of hydrochloric acid (HCl). [14]Because the starting material is a dihydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) must be added to neutralize the HCl salt and the HCl byproduct, driving the reaction to completion.
2.2 Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a novel polyamide using this compound and terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N,N-Dimethylacetamide (DMAc) (solvent)
-
Anhydrous Pyridine (base and acid scavenger)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, mechanical stirrer)
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, an argon/nitrogen inlet, and a rubber septum. Purge the system with inert gas for 15-20 minutes.
-
Monomer Dissolution: To the flask, add this compound (1.00 eq) and anhydrous DMAc (to achieve a final concentration of ~10% w/v). Stir the mixture to form a suspension.
-
Base Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous pyridine (2.1 eq) via syringe. The pyridine neutralizes the dihydrochloride salt to generate the free diamine in situ. Stir for 10 minutes. A clear solution should form.
-
Diacyl Chloride Addition: In a separate dry flask, dissolve terephthaloyl chloride (1.00 eq) in a small amount of anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30-45 minutes, maintaining the temperature at 0°C. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of low-molecular-weight oligomers.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under an inert atmosphere for 18-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol. The polyamide will precipitate as a white, fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with fresh methanol to remove unreacted monomers, pyridine hydrochloride, and residual solvent. Repeat the washing process with hot deionized water to remove any remaining salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
2.3 Visualization of Polymerization Workflow
DOT Script:
Caption: Workflow for the synthesis of unsaturated polyamide.
2.4 Characterization & Expected Properties
The resulting polymer should be characterized using standard techniques to confirm its structure and evaluate its properties.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm functional groups | Disappearance of amine N-H stretches (~3300-3400 cm⁻¹), appearance of amide N-H stretch (~3300 cm⁻¹) and strong amide C=O stretch (~1650 cm⁻¹). |
| ¹H NMR Spectroscopy | Elucidate polymer structure | Signals corresponding to the aromatic protons from the diacyl chloride and the aliphatic/vinylic protons from the diamine, with appropriate integration ratios. |
| Gel Permeation (GPC) | Determine molecular weight | Provides number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Thermogravimetric (TGA) | Evaluate thermal stability | Determines the decomposition temperature (Td), which is expected to be high (>400°C) for aromatic polyamides. |
| Differential Scanning (DSC) | Determine thermal transitions | Measures the glass transition temperature (Tg), which is expected to be elevated due to the rigid backbone. |
Section 3: Application II: Formation of Functional Surfaces via Self-Assembled Monolayers (SAMs)
The bifunctional nature of (E)-but-2-ene-1,4-diamine makes it an excellent candidate for use as a molecular linker to create reactive, self-assembled monolayers (SAMs) on surfaces like silicon oxide. [15][16]One amine group can anchor to the surface, leaving the other available for further chemical modification.
3.1 Principle of Surface Functionalization
For hydroxylated surfaces like native silicon oxide (Si/SiO₂), aminosilanes are typically used for functionalization. However, diamines can be tethered to the surface through various methods, often involving an initial surface activation step or by using coupling agents. The goal is to create a primary layer of anchored diamine molecules, presenting a surface rich in reactive amine groups. [16][17]This amine-terminated surface can then be used to immobilize proteins, nanoparticles, or other molecules.
3.2 Protocol: Surface Functionalization of a Silicon Wafer
This protocol provides a method for creating an amine-terminated surface on a silicon wafer. Note: This is a generalized protocol; specific surface chemistries may require silane-derivatized versions of the diamine for robust covalent attachment.
Materials:
-
Silicon wafers with native oxide layer
-
This compound
-
Triethylamine (base)
-
Anhydrous Toluene (solvent)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone cleaner
-
Deionized water, Acetone, Isopropanol (for cleaning)
-
Nitrogen gas supply
Procedure:
-
Substrate Cleaning & Hydroxylation: Clean the silicon wafer by sonicating in acetone, then isopropanol, and finally deionized water (10 min each). Dry with a stream of nitrogen. To ensure a fully hydroxylated surface, treat with Piranha solution for 15 minutes or in a UV/Ozone cleaner for 10 minutes. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood. Rinse thoroughly with deionized water and dry with nitrogen.
-
Preparation of Deposition Solution: In a dry flask under nitrogen, dissolve this compound in anhydrous toluene to a concentration of 1-5 mM. Add triethylamine (2.5 eq) to generate the free diamine. Sonicate briefly to ensure complete dissolution. [18]Causality Note: Anhydrous conditions are crucial to prevent premature aggregation of the amine and to ensure a uniform monolayer on the surface.
-
Monolayer Deposition (Immersion Method): Place the cleaned, dry silicon wafers in the deposition solution. [19]Seal the container and leave it undisturbed for 4-12 hours at room temperature to allow the monolayer to self-assemble.
-
Rinsing: Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. Follow with a rinse in isopropanol.
-
Drying & Curing: Dry the functionalized wafers with a stream of nitrogen. A gentle baking step (e.g., 110°C for 15 min) can sometimes improve monolayer stability, though this depends on the specific surface linkage. [20] 3.3 Visualization of SAM Formation Workflow
DOT Script:
Caption: Workflow for surface functionalization using a diamine linker.
3.4 Characterization of the Functionalized Surface
The success of the surface modification can be verified by several analytical techniques.
| Technique | Purpose | Expected Result |
| Contact Angle Goniometry | Measure surface wettability | The hydrophilic, hydroxylated silicon surface (low contact angle, <15°) will become more hydrophobic after functionalization with the hydrocarbon-containing diamine (contact angle will increase). |
| X-ray Photoelectron (XPS) | Determine surface elemental composition | Appearance of a Nitrogen (N 1s) peak at ~400 eV, confirming the presence of the amine groups on the surface. |
| Ellipsometry | Measure monolayer thickness | Will show an increase in layer thickness corresponding to the approximate length of the diamine molecule. |
| Atomic Force Microscopy (AFM) | Visualize surface morphology | Should show a smooth, uniform surface, indicating good monolayer formation without significant aggregation. |
Section 4: Troubleshooting & Field Insights
| Application | Problem | Potential Cause(s) | Recommended Solution(s) |
| Polyamide Synthesis | Low Molecular Weight | Impure monomers; Non-stoichiometric ratio of monomers; Presence of water in the reaction; Reaction temperature too high. | Purify monomers before use; Carefully weigh monomers for a precise 1:1 ratio; Use anhydrous solvents and an inert atmosphere; Maintain low temperature during diacyl chloride addition. [21] |
| Gel Formation | Side reactions or cross-linking; Monomer concentration too high. | Ensure purity of monomers; Perform the reaction at a lower concentration. | |
| SAM Formation | Incomplete/Patchy Monolayer | Insufficient cleaning of substrate; Contaminated deposition solution; Insufficient immersion time. | Use rigorous cleaning procedures (Piranha or UV/Ozone); Use high-purity anhydrous solvents; Increase immersion time. [18] |
| Molecular Aggregation on Surface | Presence of water in the solvent; Solution concentration too high. | Ensure all solvents are anhydrous; Use a more dilute deposition solution (e.g., 1 mM). |
Section 5: References
-
Afshari, M., et al. (2020). Synthesis and Characterization of Unsaturated Biobased-Polyamides from Plant Oil. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12397206, this compound. Available at: [Link]
-
ChemBK (n.d.). This compound. Available at: [Link]
-
Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
-
Loba Chemie (2016). ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
-
Guinn, R. M., et al. (1995). Synthesis and characterization of polyamides containing unnatural amino acids. Biopolymers, 35(5), 503-12. Available at: [Link]
-
Guinn, R. M., et al. (1995). Synthesis and characterization of polyamides containing unnatural amino acids. PubMed. Available at: [Link]
-
Tomina, V., et al. (2023). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. Molecules, 28(1), 353. Available at: [Link]
-
Tomina, V., et al. (2023). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. MDPI. Available at: [Link]
-
Cui, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. Available at: [Link]
-
INEOS OPEN (n.d.). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Available at: [Link]
-
Chemistry LibreTexts (2020). 3.10: Polyamides. Available at: [Link]
-
ResearchGate (2017). How can I synthesize polyamide from diacid chloride?. Available at: [Link]
-
Wang, Z., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (n.d.). An outline of surface functionalization with the chemical linkers silane and PEG. Available at: [Link]
-
ResearchGate (n.d.). Self-Assembled Monolayer on Silicon. Available at: [Link]
-
Wang, Z., et al. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (n.d.). A new type of unsaturated poly(ester-amide): Synthesis and compressive strength. Available at: [Link]
-
ResearchGate (2018). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Available at: [Link]
-
Kim, T., et al. (2023). Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. Energies, 16(22), 7582. Available at: [Link]
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Application Note & Protocols: High-Throughput Screening for Novel Enzyme Inhibitors Using (E)-But-2-ene-1,4-diamine dihydrochloride
Abstract
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] This document provides a comprehensive guide to the application of (E)-But-2-ene-1,4-diamine dihydrochloride as a scaffold for identifying novel enzyme inhibitors. We present detailed protocols for a fluorescence-based competition assay, designed for HTS, to identify compounds that modulate the activity of enzymes that recognize diamine moieties. This guide is intended for researchers, scientists, and drug development professionals engaged in inhibitor discovery.
Introduction: The Rationale for this compound in HTS
This compound is a linear diamine with the chemical formula C₄H₁₂Cl₂N₂ and a molecular weight of approximately 159.06 g/mol .[2][3][4][5] Its structure, featuring two primary amine groups separated by a rigid four-carbon backbone, makes it an intriguing candidate for probing the active sites of various enzymes. Polyamines and their analogues are known to play critical roles in numerous cellular processes, and enzymes that metabolize or bind these structures are significant drug targets. This compound can serve multiple functions in an HTS campaign:
-
As a known ligand or substrate analogue: For enzymes that naturally bind linear diamines or polyamines, this compound can be used to establish a baseline interaction, against which library compounds can compete.
-
As a core scaffold for library synthesis: Its bifunctional nature allows for its use as a building block in combinatorial chemistry to generate focused libraries of more complex molecules.[6]
-
As a tool compound in assay development: Its simple structure and solubility make it ideal for optimizing and validating new enzyme assays.
This application note will focus on its use as a competitive ligand in a fluorescence polarization-based HTS assay.
Principle of the Assay: Fluorescence Polarization Competition
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution, making it highly amenable to HTS. The principle is based on the observation that when a small, fluorescently-labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, leading to a low polarization value. When this tracer binds to a larger molecule (e.g., a target enzyme), its tumbling is restricted, resulting in a higher polarization value.
In our proposed assay, a fluorescently-labeled derivative of (E)-But-2-ene-1,4-diamine will be used as the tracer. In the presence of the target enzyme, the tracer will bind, yielding a high FP signal. Small molecules from a screening library that bind to the same site on the enzyme will displace the tracer, causing a decrease in the FP signal. This provides a direct measure of inhibitory activity.
Materials and Equipment
Reagents
-
Target Enzyme (e.g., a purified human spermine synthase or other polyamine-binding protein)
-
Fluorescently-labeled (E)-But-2-ene-1,4-diamine derivative (custom synthesis required)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Compound Library (typically dissolved in DMSO)
-
Positive Control Inhibitor (a known binder of the target enzyme)
-
DMSO (Dimethyl sulfoxide)
Equipment
-
Microplate reader with fluorescence polarization capabilities
-
Acoustic liquid handler or multichannel pipettes for compound dispensing
-
Low-volume, black, flat-bottom 384- or 1536-well assay plates[8]
-
Plate shaker/orbital mixer
-
Centrifuge with plate adaptors
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 1L stock solution of the assay buffer, filter-sterilize, and store at 4°C.
-
Enzyme Stock: Reconstitute or dilute the purified enzyme to a concentration of 1 mg/mL in an appropriate buffer (refer to manufacturer's data sheet). Aliquot and store at -80°C.
-
Tracer Stock: Prepare a 1 mM stock solution of the fluorescently-labeled (E)-But-2-ene-1,4-diamine derivative in DMSO. Store in the dark at -20°C.
-
Compound Plates: Prepare "assay-ready" plates by dispensing a small volume (e.g., 50-100 nL) of each library compound and controls into the wells of the assay plates.
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the library stock plates to the bottom of the wells in a black, low-volume 384-well plate. Also, plate positive and negative controls.
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known saturating concentration of an unlabeled inhibitor (represents 100% inhibition).
-
-
Enzyme Addition: Prepare a working solution of the target enzyme in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well of the assay plate.
-
First Incubation: Mix the plate on an orbital shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the library compounds to interact with the enzyme.
-
Tracer Addition: Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well.
-
Second Incubation: Mix the plate on an orbital shaker for 1 minute. Incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.
Data Analysis and Interpretation
Quality Control: Z'-Factor
The quality and robustness of the HTS assay should be validated by calculating the Z'-factor.[9] This metric assesses the separation between the positive and negative controls.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
σp and σn are the standard deviations of the positive and negative controls.
-
μp and μn are the means of the positive and negative controls.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Hit Identification
The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (FPsample - FPmin) / (FPmax - FPmin))
Where:
-
FPsample is the FP value of the test compound.
-
FPmax is the average FP of the negative control (DMSO).
-
FPmin is the average FP of the positive control.
A "hit" is typically defined as a compound that produces an inhibition value greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Follow-up
All initial hits must be confirmed through a series of follow-up experiments:
-
Re-testing: Re-test the hit compounds from a freshly prepared sample to rule out experimental error.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Validate the hits in a different, secondary assay to eliminate false positives that may be specific to the FP format (e.g., fluorescent compounds).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Z'-Factor (<0.5) | High variability in controls. | Ensure proper mixing; check for bubbles in wells; verify reagent stability. |
| Insufficient signal window. | Optimize enzyme and tracer concentrations; check filter sets on the reader. | |
| High False Positive Rate | Fluorescent compounds in the library. | Screen the library for intrinsic fluorescence before the main HTS. |
| Compound aggregation. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. | |
| Inconsistent Results | Reagent degradation. | Prepare fresh reagents daily; check storage conditions. |
| Incomplete mixing. | Increase shaking time/speed; verify liquid handler performance. |
Conclusion
This compound provides a versatile tool for the development and execution of high-throughput screens for enzyme inhibitors. The fluorescence polarization competition assay detailed here is a robust, scalable, and homogeneous method suitable for large-scale screening campaigns.[10] Proper assay validation, including a robust Z'-factor, and rigorous hit confirmation are critical for the success of any HTS initiative. By leveraging the chemical properties of this diamine scaffold, researchers can efficiently identify and characterize novel modulators of important enzymatic targets.
References
-
ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
-
Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available from: [Link]
-
Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Zavareh, R.B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available from: [Link]
-
Edwards, B.S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Assay and Drug Development Technologies. Available from: [Link]
-
MySkinRecipes. (Z)-But-2-ene-1,4-diamine dihydrochloride. Available from: [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Lomenick, B., et al. (2009). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Application Notes and Protocols for (E)-But-2-ene-1,4-diamine dihydrochloride in Coordination Chemistry
Introduction: Unveiling the Potential of an Unsaturated Diamine Ligand
(E)-But-2-ene-1,4-diamine, in its dihydrochloride salt form, represents a compelling yet underexplored ligand in the field of coordination chemistry. As a bifunctional molecule, it features two primary amine groups capable of acting as strong σ-donors, and a central carbon-carbon double bond in the trans configuration. This unique structural motif, combining the well-established coordinating ability of diamines with the electronic and steric properties of an unsaturated backbone, offers a versatile platform for the design of novel transition metal complexes.
The coordination chemistry of diamines is a cornerstone of inorganic and medicinal chemistry, leading to the development of numerous catalytic systems and therapeutic agents.[1][2] The introduction of a rigid C=C double bond into the diamine backbone, as seen in (E)-but-2-ene-1,4-diamine, imparts conformational rigidity that can influence the stability and stereochemistry of the resulting metal complexes.[3][4] This guide provides a comprehensive overview of the synthesis of the ligand and detailed, exemplar protocols for its use in the preparation of metal complexes, alongside discussions on their characterization and potential applications in catalysis and drug development. While specific literature on the coordination complexes of (E)-But-2-ene-1,4-diamine is sparse, the principles and protocols outlined herein are derived from extensive research on analogous saturated and unsaturated diamine ligands and are intended to serve as a robust starting point for researchers in this nascent area.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial before its application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂Cl₂N₂ | [5] |
| Molecular Weight | 159.05 g/mol | [5][6] |
| CAS Number | 119874-79-2 | [5][6] |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | General chemical principles |
Synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride: A Step-by-Step Protocol
The synthesis of (E)-But-2-ene-1,4-diamine typically proceeds from the corresponding (E)-1,4-dihalobut-2-ene. The following protocol is a well-established method for the synthesis of diamines from their halo- precursors, adapted for this specific ligand.
Experimental Workflow: Ligand Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
(E)-1,4-dichloro-2-butene
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Nucleophilic Substitution:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (E)-1,4-dichloro-2-butene (1 equivalent) in anhydrous DMF.
-
Add potassium phthalimide (2.2 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum to yield N,N'-(but-2-ene-1,4-diyl)diphthalimide.
-
-
Deprotection (Gabriel Synthesis):
-
Suspend the dried N,N'-(but-2-ene-1,4-diyl)diphthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.5 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Purification and Salt Formation:
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound salt.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
-
Coordination Chemistry: Principles and Protocols
(E)-But-2-ene-1,4-diamine is expected to act as a bidentate N,N'-chelating ligand, forming a seven-membered ring with a metal center. The rigidity of the double bond will influence the bite angle and the overall geometry of the complex.
General Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes with (E)-But-2-ene-1,4-diamine.
Protocol 1: Synthesis of a Putative Dichloro[(E)-But-2-ene-1,4-diamine]palladium(II) Complex
This protocol is adapted from established methods for the synthesis of palladium(II) complexes with diamine ligands.[7][8]
Materials:
-
This compound
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Ligand Preparation: Dissolve this compound (1 equivalent) in a minimum amount of deionized water. Neutralize the solution by adding a stoichiometric amount (2 equivalents) of aqueous sodium hydroxide solution to generate the free diamine in situ.
-
Reaction: In a separate flask, dissolve K₂PdCl₄ (1 equivalent) in deionized water.
-
Slowly add the aqueous solution of the free diamine to the K₂PdCl₄ solution with vigorous stirring. A color change and the formation of a precipitate are expected.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolation and Purification: Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and by-products.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂ to yield the putative [Pd((E)-H₂NCH₂CH=CHCH₂NH₂)Cl₂] complex.
Protocol 2: Synthesis of a Putative Dichloro[(E)-But-2-ene-1,4-diamine]platinum(II) Complex
This protocol is based on the well-established synthesis of cisplatin analogues with diamine ligands.[9][10]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Iodo Intermediate: Dissolve K₂PtCl₄ (1 equivalent) in deionized water and add an excess of KI (4-6 equivalents). Heat the solution gently to form the [PtI₄]²⁻ complex, which is more labile than its chloro analogue.
-
Ligand Preparation: In a separate flask, dissolve this compound (1 equivalent) in deionized water and neutralize with a stoichiometric amount of aqueous sodium hydroxide.
-
Reaction: Add the aqueous solution of the free diamine to the [PtI₄]²⁻ solution. A yellow precipitate of the iodo complex, [Pt((E)-H₂NCH₂CH=CHCH₂NH₂)I₂], is expected to form.
-
Stir the mixture at room temperature for 4-6 hours.
-
Conversion to the Chloro Complex: Isolate the iodo complex by filtration and wash with water.
-
Suspend the iodo complex in water and add a silver nitrate solution (2 equivalents) to precipitate silver iodide.
-
Stir the suspension in the dark for 24 hours.
-
Filter off the silver iodide precipitate. The filtrate now contains the aqua complex, [Pt((E)-H₂NCH₂CH=CHCH₂NH₂)(H₂O)₂]²⁺.
-
Add a solution of potassium chloride (an excess) to the filtrate and stir to precipitate the desired chloro complex, [Pt((E)-H₂NCH₂CH=CHCH₂NH₂)Cl₂].
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, ethanol, and diethyl ether, and dry under vacuum.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized complexes.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Coordination of the amine groups to a metal center will typically cause a downfield shift of the adjacent methylene (-CH₂-) and methine (=CH-) proton signals compared to the free ligand. Coupling constants can provide information about the conformation of the chelate ring. |
| ¹³C NMR | Similar to ¹H NMR, a downfield shift of the carbon signals upon coordination is expected. |
| FT-IR Spectroscopy | The N-H stretching vibrations (typically around 3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination. New bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to metal-nitrogen (M-N) stretching vibrations will appear, providing direct evidence of coordination. |
| UV-Vis Spectroscopy | The electronic spectrum will show bands corresponding to d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bond. |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the complex. |
| X-ray Crystallography | Provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This is the definitive method for structure elucidation. |
Potential Applications
While the specific applications of (E)-But-2-ene-1,4-diamine complexes have not been extensively reported, their properties can be inferred from the vast body of research on similar diamine complexes.
Catalysis
Metal complexes containing diamine ligands are widely used in catalysis, particularly in asymmetric synthesis.[11][12]
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and imines.[13] The rigidity of the (E)-but-2-ene-1,4-diamine backbone could be exploited in the design of new catalysts with unique stereoselectivities.
-
Cross-Coupling Reactions: Palladium-diamine complexes have shown catalytic activity in Suzuki and Sonogashira cross-coupling reactions.[7] The electronic properties of the unsaturated ligand could modulate the catalytic activity of the palladium center.
Drug Development
The discovery of cisplatin has spurred extensive research into metal-based therapeutics, with a significant focus on platinum and other transition metal complexes.[9][14]
-
Anticancer Agents: Platinum(II) complexes with diamine ligands are a major class of anticancer drugs.[9][15] The mechanism of action typically involves the complex binding to DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[10] The unique steric profile of a complex with (E)-But-2-ene-1,4-diamine could lead to a different spectrum of activity or an ability to overcome resistance mechanisms developed against existing platinum drugs.
-
Antimicrobial Agents: Copper(II)-diamine complexes have demonstrated significant antibacterial and antifungal activity.[16][17][18][19][20] The proposed mechanisms of action include the generation of reactive oxygen species, inhibition of essential enzymes, and disruption of cell membrane integrity.[19] The lipophilicity and steric bulk of the ligand can influence the antimicrobial efficacy of the complex.
Safety and Handling
This compound and its metal complexes should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific chemicals being used.
Conclusion
This compound is a ligand with significant untapped potential in coordination chemistry. Its unique structural features—a rigid unsaturated backbone and two primary amine donor groups—make it an attractive building block for the synthesis of novel metal complexes. The exemplar protocols and characterization guidelines provided in this document, based on well-established principles of diamine coordination chemistry, offer a solid foundation for researchers to explore the rich synthetic, catalytic, and medicinal possibilities of this promising ligand. Further investigation into the coordination behavior of (E)-but-2-ene-1,4-diamine with a variety of transition metals is warranted and is expected to yield a new class of complexes with interesting and potentially useful properties.
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A review on historical developments to current scenario of Pt complexes and their medicinal importance. (2018). Allied Academies. [Link]
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Effect of alkyl derivation on the chemical and antibacterial properties of newly synthesized Cu(II)- diamine complexes. (2019). An-Najah Staff. [Link]
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New Copper Complexes with Antibacterial and Cytotoxic Activity. (n.d.). MDPI. [Link]
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Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. (n.d.). ACS Publications. [Link]
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1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). ACS Publications. [Link]
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Platinum Complexes with Edda (Ethylenediamine -N, N - Diacetate) Ligands as Potential Anticancer Agents. (2016). Semantic Scholar. [https://www.semanticscholar.org/paper/Platinum-Complexes-with-Edda-(Ethylenediamine-N%2C-N-Bjelogrli%C4%87-Radivojevi%C4%87/39945112520d4180860d5b796414a2221b6d7732]([Link]
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(Z)-But-2-ene-1,4-diamine dihydrochloride. MySkinRecipes. [Link]
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Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]
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1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). PubMed. [Link]
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Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. (n.d.). PMC - PubMed Central. [Link]
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1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). ACS Publications. [Link]
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Diamine. (n.d.). Wikipedia. [Link]
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Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. [Link]
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Complexes with Diamino-Substituted Unsaturated C3 and C5 Ligands: First Group 6 Pentatetraenylidenes and New Allenylidene Complexes. (n.d.). ACS Publications. [Link]
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1,4-Diaza-1,3-butadiene (a-diimine) ligands: their coordination modes and the reactivity of their metal complexes. (n.d.). SciSpace. [Link]
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PREPARATION AND USE OF (2-BUTENE-1,4-DIYL)MAGNESIUM COMPLEXES IN ORGANIC SYNTHESS. (1991). UNL Digital Commons. [Link]
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Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. (n.d.). MDPI. [Link]
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Synthesis of ligand and Palladium(II) complex. (n.d.). ResearchGate. [Link]
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Synthesis of palladium complexes and their antimalarial properties. (n.d.). Lund University Publications. [Link]
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Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. (n.d.). eScholarship.org. [Link]
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SYNTHESIS OF PALLADIUM(II) DIIMINE COMPLEXES AND THE HYDROLYSIS OF α-DIIMINE LIGAND. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Rhodium Complexes with Phosphine-Stabilized Germylenes. (n.d.). ResearchGate. [Link]
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Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. (n.d.). PubMed. [Link]
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Synthesis and characterization of a rhodium(I) σ-alkane complex in the solid state. (2012). PubMed. [Link]
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Monomeric Rhodium(II) Complexes Supported by a Diarylamido/Bis(phosphine) PNP Pincer Ligand and Their Reactivity Toward Dihydrogen. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Analytical Methods for the Detection of (E)-But-2-ene-1,4-diamine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction
(E)-But-2-ene-1,4-diamine dihydrochloride is a chemical compound with applications in organic synthesis and as a building block in the development of pharmaceutical agents.[1][2] Its purity and concentration are critical parameters that can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final product. Therefore, robust and reliable analytical methods for its detection and quantification are paramount for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the principal analytical techniques for the characterization of this compound. It is designed to offer not only step-by-step protocols but also the underlying scientific principles and practical insights to ensure accurate and reproducible results. The methods detailed herein are grounded in established analytical chemistry principles and draw from best practices within the pharmaceutical and chemical industries.
Chromatographic Methods: The Cornerstone of Amine Analysis
Chromatography is a powerful technique for separating and quantifying components of a mixture. For a polar and reactive compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed, each with specific considerations.
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for diamines.[3] The primary challenge in the HPLC analysis of amines is their poor retention on traditional reversed-phase columns and their lack of a strong chromophore for UV detection. To overcome these challenges, derivatization is often employed.[4]
Principle of Derivatization in HPLC: Derivatization involves chemically modifying the analyte to enhance its chromatographic properties and detectability. For primary amines like (E)-But-2-ene-1,4-diamine, reagents such as dansyl chloride or o-phthalaldehyde (OPA) are commonly used.[4][5] This process attaches a bulky, non-polar, and UV-active or fluorescent group to the amine, improving its retention on a C18 column and significantly increasing detection sensitivity.
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Protocol: HPLC Analysis with Dansyl Chloride Derivatization
Objective: To quantify this compound using HPLC with pre-column dansylation and UV detection.
Materials:
-
This compound reference standard
-
Dansyl chloride solution (10 mg/mL in acetone)[4]
-
Saturated sodium bicarbonate solution[4]
-
2 M Sodium hydroxide[4]
-
25% Ammonium hydroxide[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid[4]
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in water to a suitable concentration.
-
-
Derivatization:
-
To 1 mL of each standard and sample solution in a clean vial, add 200 µL of 2 M sodium hydroxide and 300 µL of saturated sodium bicarbonate solution.[4]
-
Add 2 mL of the dansyl chloride solution and vortex the mixture.[4]
-
Incubate the mixture at 40°C for 45 minutes.[4]
-
To quench the reaction, add 100 µL of 25% ammonium hydroxide.[4]
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B, then increase B over time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Rationale for Choices: The use of a C18 column is standard for reversed-phase chromatography. A gradient elution is necessary to effectively separate the derivatized analyte from other components and the excess derivatizing reagent. UV detection at 254 nm is a common wavelength for dansyl derivatives.
1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. Amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and poor reproducibility.[6][7] Derivatization is often necessary to increase volatility and reduce interactions with the column.[6]
Principle of GC-MS for Amine Analysis: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. Derivatization with reagents like propyl chloroformate can be used for aqueous samples.[6]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using GC-MS.
Materials:
-
This compound reference standard
-
Suitable derivatizing agent (e.g., propyl chloroformate)
-
Appropriate solvent (e.g., methanol)
-
Internal standard (e.g., 1,7-diaminoheptane)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard and an internal standard in a suitable solvent.
-
Prepare calibration standards containing varying concentrations of the analyte and a fixed concentration of the internal standard.
-
Prepare the sample in the same solvent, adding the internal standard at the same concentration as in the calibration standards.
-
If necessary, perform a derivatization step.
-
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | CP-Sil 8 CB for Amines or similar basic deactivated column[8] |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 250°C)[8] |
| Carrier Gas | Helium[8] |
| Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | m/z 40-400 |
-
Data Analysis:
-
Identify the peak corresponding to the analyte by its retention time and mass spectrum.
-
Quantify the analyte by comparing the ratio of its peak area to the internal standard's peak area against a calibration curve.
-
Rationale for Choices: A basic deactivated capillary column is crucial to prevent peak tailing of the amine.[8] The temperature program is optimized to ensure good separation of the analyte from any impurities or solvent peaks. Electron ionization is a standard and robust ionization technique for GC-MS.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic methods provide valuable information about the chemical structure of a molecule.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms in this compound.[9]
Principle of NMR: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is influenced by the chemical environment of the nucleus, providing information about the molecular structure.
Expected NMR Signals for this compound:
-
¹H NMR: One would expect signals for the protons on the double bond (vinylic protons) and the protons on the carbons adjacent to the nitrogen atoms (methylene protons), as well as the protons on the amine groups. The chemical shifts and coupling patterns of these signals would confirm the (E)-configuration and the overall structure.
-
¹³C NMR: Signals for the two distinct carbon environments (vinylic and methylene carbons) would be observed.
Protocol: NMR Analysis
Objective: To confirm the structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process and analyze the spectra, assigning the observed signals to the corresponding atoms in the molecule.
Titrimetric Methods: A Classic Approach to Quantification
Titration is a classic and cost-effective method for determining the concentration of a substance. For a diamine dihydrochloride, an acid-base titration can be employed.
Principle of Acid-Base Titration: The amine groups of (E)-But-2-ene-1,4-diamine are basic and will react with a strong acid. The dihydrochloride salt can be titrated with a strong base. The endpoint of the titration, where all the analyte has reacted, can be determined using a pH indicator or a pH meter (potentiometric titration).[10][11]
Challenges in Titrating Diamines: The two amine groups will have different basicities (pKb values). The protonation of one amine group reduces the basicity of the second, which can sometimes make it difficult to observe two distinct endpoints with an indicator.[10] A potentiometric titration is often preferred as it can reveal both equivalence points.[10]
Logical Relationship: Titration of a Diamine
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In vitro and in vivo applications of (E)-But-2-ene-1,4-diamine dihydrochloride
An in-depth guide to the experimental application of (E)-But-2-ene-1,4-diamine dihydrochloride, a putative polyamine analogue, is presented below for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the anticipated in vitro and in vivo applications based on the well-documented activities of structurally related polyamine analogues.
Application Notes and Protocols for this compound
This compound) Chemical Formula: C₄H₁₂Cl₂N₂ Molecular Weight: 159.06 g/mol [1][2][3] Synonyms: (E)-1,4-diaminobut-2-ene dihydrochloride[1]
Section 1: Scientific Introduction and Mechanistic Rationale
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, making the polyamine metabolic pathway an attractive target for anticancer therapy[4]. Polyamine analogues are synthetic compounds designed to interfere with polyamine homeostasis. While structurally similar to natural polyamines, they are unable to fulfill their biological functions[4].
This compound, with its diamine structure, is hypothesized to function as a polyamine analogue. Based on extensive research on other polyamine analogues like N¹,N¹¹-bis(ethyl)norspermine (BENSpm), these molecules typically exert their effects through several mechanisms[5][6]:
-
Competitive uptake: They compete with natural polyamines for cellular uptake via the polyamine transport system.
-
Downregulation of polyamine biosynthesis: They often suppress the activity of key biosynthetic enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC)[6].
-
Induction of polyamine catabolism: A crucial mechanism for many analogues is the potent induction of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. This leads to the depletion of natural polyamines[5][6].
-
Disruption of DNA and RNA interactions: By displacing natural polyamines from their binding sites on nucleic acids, they can interfere with DNA conformation and gene expression[7][8].
The collective impact of these actions is the depletion of intracellular polyamine pools, leading to cell cycle arrest and apoptosis, thereby inhibiting tumor growth[9][10].
Visualizing the Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound in cancer cells.
Section 2: In Vitro Applications & Protocols
The initial evaluation of this compound would involve a series of in vitro assays to determine its cytotoxic and cytostatic effects, and to elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cell lines.
Recommended Cell Lines:
-
Prostate Cancer: DU145, LNCaP, PC-3[10]
-
Pancreatic Cancer: PANC-1, BxPC-3[11]
-
Brain Tumor: U-251 MG, SF-767[9]
-
Melanoma: MALME-3M[5]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Analysis of Intracellular Polyamine Levels
Objective: To quantify the effect of the compound on intracellular polyamine pools.
Protocol: HPLC Analysis of Polyamines
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the IC₅₀ concentration of the compound for 24 and 48 hours. Harvest the cells and lyse them in 0.2 M perchloric acid.
-
Dansylation: Dansylate the polyamines in the cell lysate by adding dansyl chloride.
-
Extraction: Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Separate and quantify the dansylated polyamines using a reverse-phase HPLC system with a fluorescence detector.
-
Data Normalization: Normalize polyamine levels to the total protein content of the cell lysate.
| Expected Outcome with Polyamine Analogues | Reference Compound: BENSpm |
| Putrescine | Significant Decrease[6] |
| Spermidine | Significant Decrease[6][10] |
| Spermine | Variable Decrease[6][10] |
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A G1/S block is a common finding with polyamine analogues[9].
Section 3: In Vivo Applications & Protocols
Following promising in vitro results, the antitumor efficacy of this compound should be evaluated in vivo using animal models.
Xenograft Tumor Growth Inhibition Studies
Objective: To assess the ability of the compound to inhibit tumor growth in a living organism.
Animal Model: Athymic nude mice are commonly used for xenograft studies with human cancer cell lines[10][11].
Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., DU145 prostate cancer cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.
-
Compound Administration: Based on studies with related compounds, a starting dose could be in the range of 3-5 mg/kg, administered intraperitoneally twice daily in cycles (e.g., 4 days of treatment followed by 3 days of rest)[10]. The vehicle control would be saline.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., polyamine levels, histological examination).
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for an in vivo xenograft study.
Pharmacodynamic Studies
Objective: To correlate the antitumor effects with the biochemical changes in the tumor tissue.
Protocol: Analysis of Tumor Tissue
-
Tissue Collection: At the study endpoint, collect tumor and normal tissues (e.g., liver, kidney) from the animals.
-
Polyamine Analysis: Determine the levels of natural polyamines and the administered analogue in the tissue samples using HPLC, as described for the in vitro protocol.
-
Enzyme Activity Assays: Measure the activity of SSAT and ODC in tumor lysates to confirm the mechanism of action.
Expected In Vivo Outcomes Based on Analogue Studies
-
Significant inhibition of tumor growth in treated animals compared to controls[10].
-
Dose-dependent decrease in spermidine and spermine levels in tumor tissue[10].
-
Accumulation of the polyamine analogue within the tumor tissue[5].
-
Minimal toxicity and weight loss at effective doses[10].
References
-
Basu, H. S., Pellarin, M., Feuerstein, B. G., Deen, D. F., & Marton, L. J. (1995). Two Polyamine Analogs (BE-4-4-4 and BE-4-4-4-4) Directly Affect Growth, Survival, and Cell Cycle Progression in Two Human Brain Tumor Cell Lines. Cancer Chemotherapy and Pharmacology, 36(5), 411-417. [Link]
-
Regan, K. M., Wilding, G., & Jarrard, D. F. (1997). Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines. Cancer Chemotherapy and Pharmacology, 40(3), 201-206. [Link]
-
Chang, B. K., Bergeron, R. J., Porter, C. W., & Liang, Y. (1994). Antitumor effects of N-alkylated polyamine analogues in human pancreatic adenocarcinoma models. Cancer Chemotherapy and Pharmacology, 34(3), 221-226. [Link]
-
Basu, H. S., Feuerstein, B. G., Deen, D. F., Lubich, W. P., Bergeron, R. J., Samejima, K., & Marton, L. J. (1993). Interaction of a polyamine analogue, 1,19-bis-(ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and effect on growth, survival, and polyamine levels in seven human brain tumor cell lines. Cancer Research, 53(17), 3948-3955. [Link]
-
Porter, C. W., Bernacki, R. J., Miller, J., & Bergeron, R. J. (1993). Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. Cancer Research, 53(3), 581-586. [Link]
-
Basu, H. S., Feuerstein, B. G., Deen, D. F., Lubich, W. P., Bergeron, R. J., Samejima, K., & Marton, L. J. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines. ResearchGate. [Link]
-
Aasen, S. N., Tummala, G. K., & Cleveland, J. L. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. International Journal of Molecular Sciences, 23(12), 6791. [Link]
-
Aasen, S. N., Tummala, G. K., & Cleveland, J. L. (2024). The Polyamine Analogue Ivospemin Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer. Cancers, 16(11), 2029. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]
- 7. Interaction of a polyamine analogue, 1,19-bis-(ethylamino)-5,10,15- triazanonadecane (BE-4-4-4-4), with DNA and effect on growth, survival, and polyamine levels in seven human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two polyamine analogs (BE-4-4-4 and BE-4-4-4-4) directly affect growth, survival, and cell cycle progression in two human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of N-alkylated polyamine analogues in human pancreatic adenocarcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-But-2-ene-1,4-diamine Dihydrochloride: A Constrained Scaffold for Modern Drug Discovery
Introduction: The Strategic Advantage of Conformational Rigidity
In the intricate dance of drug-target interactions, the conformational flexibility of a ligand can be a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it comes at an entropic cost upon binding, potentially reducing affinity. One of the most effective strategies in modern drug design is the use of conformationally restricted scaffolds that pre-organize pharmacophoric elements in a defined spatial arrangement, thereby minimizing the entropic penalty of binding.[1] (E)-but-2-ene-1,4-diamine dihydrochloride emerges as a valuable building block in this context, offering a rigid four-carbon backbone with two primary amino functionalities poised for diverse chemical elaborations. The central (E)-alkene unit locks the dihedral angle, providing a predictable and constrained geometry that can be exploited to enhance binding affinity and selectivity for a biological target. This application note provides a comprehensive guide to the synthesis, derivatization, and strategic application of this versatile building block in drug discovery programs.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 119874-79-2 | |
| Molecular Formula | C₄H₁₂Cl₂N₂ | |
| Molecular Weight | 159.05 g/mol | |
| Appearance | White to off-white solid | [2] |
| Storage | Store at 2-8°C, desiccated | [2] |
Handling Precautions: this compound is a hygroscopic and potentially irritating compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis of the Building Block
The efficient synthesis of this compound is a prerequisite for its widespread application. Several synthetic routes can be envisaged, with the choice depending on the availability of starting materials and the desired scale.
Protocol 1: Synthesis from (E)-1,4-Dichloro-2-butene via Gabriel Phthalimide Synthesis
This classic method provides a reliable route to the primary diamine, minimizing the over-alkylation often seen with direct ammonolysis.
Caption: Gabriel synthesis of the target diamine.
Step-by-Step Procedure:
-
Phthalimide Alkylation: To a solution of (E)-1,4-dichloro-2-butene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (2.2 eq). Heat the mixture to 80-90 °C and stir for 12-16 hours.
-
Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate, N,N'-(E)-but-2-ene-1,4-diyl)diphthalimide, is collected by filtration, washed with water and ethanol, and dried.
-
Hydrazinolysis: Suspend the dried intermediate in ethanol and add hydrazine hydrate (4.0 eq). Reflux the mixture for 4-6 hours, during which a thick precipitate of phthalhydrazide will form.
-
Isolation of the Free Diamine: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1 to precipitate any remaining phthalhydrazide. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude diamine residue in a minimal amount of ethanol and treat with an excess of ethereal or ethanolic hydrogen chloride. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
Protocol 2: Synthesis from But-2-yne-1,4-diol
This route involves the conversion of the commercially available diol to a diazide, followed by reduction.
Caption: Synthesis from but-2-yne-1,4-diol.
Step-by-Step Procedure:
-
Mesylation: To a solution of but-2-yne-1,4-diol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Azidation: After aqueous workup, the crude dimesylate is dissolved in DMF and treated with sodium azide (3.0 eq). The mixture is heated to 60-70 °C for 12 hours.
-
Reduction: The resulting 1,4-diazido-but-2-yne is then reduced. For the (E)-isomer, a dissolving metal reduction (e.g., sodium in liquid ammonia) is preferred. Alternatively, catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst will yield the (Z)-isomer, which may require subsequent isomerization. A Staudinger reaction with triphenylphosphine followed by hydrolysis also affords the diamine.
-
Salt Formation: The crude diamine is isolated and converted to the dihydrochloride salt as described in Protocol 1.
Strategic Applications in Drug Discovery
The rigid (E)-but-2-ene-1,4-diamine scaffold can be strategically employed to access a variety of molecular architectures with therapeutic potential.
Synthesis of Conformationally Restricted Peptide Mimetics
The diamine backbone can serve as a dipeptide isostere, replacing a flexible two-amino acid unit with a constrained linker. This can enforce a specific conformation, potentially increasing affinity for a target receptor or enzyme.
Caption: Workflow for peptide mimetic synthesis.
Protocol 3: Solid-Phase Synthesis of a Peptide Mimetic
-
Mono-Boc Protection: The free diamine is first mono-protected with a tert-butyloxycarbonyl (Boc) group to allow for sequential functionalization. This is typically achieved by slow addition of di-tert-butyl dicarbonate (Boc)₂O to an excess of the diamine.
-
Resin Loading: The mono-Boc protected diamine is coupled to a solid support (e.g., Rink amide resin) via its free amino group.
-
First Peptide Coupling: The Boc protecting group is removed with trifluoroacetic acid (TFA), and the first amino acid is coupled to the newly freed amine using standard peptide coupling reagents (e.g., HBTU, HATU).
-
Second Peptide Coupling: The second amino acid is then coupled to the other amine of the diamine scaffold.
-
Cleavage and Purification: The final peptide mimetic is cleaved from the resin and purified by reverse-phase HPLC.
Construction of Novel Heterocyclic Scaffolds
The 1,4-diamine functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The constrained geometry of the double bond can direct the stereochemical outcome of cyclization reactions.
a) Synthesis of Dihydropyrroles (Pyrrolines):
Reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of dihydropyrrole rings, which are prevalent in many natural products and pharmaceuticals.
b) Synthesis of Diazepines:
Cyclization with 1,3-dielectrophiles can afford seven-membered diazepine rings, a privileged scaffold in medicinal chemistry.
| Reaction Type | Reagents | Resulting Heterocycle |
| Paal-Knorr Synthesis | 1,4-Diketone | 2,5-Disubstituted Pyrrole |
| Condensation | α,β-Unsaturated dicarbonyl | Dihydropyridazinone |
| Double Michael Addition | α,β-Unsaturated ester/ketone | Substituted Piperazine |
Bioisosteric Replacement
The rigid (E)-but-2-ene-1,4-diamine core can be used as a bioisosteric replacement for more flexible linkers in known drug molecules. This strategy can lead to improved pharmacokinetic properties, enhanced target affinity, or novel intellectual property.[3][4] For instance, a flexible butane-1,4-diamine linker in a lead compound could be replaced with the (E)-but-2-ene-1,4-diamine scaffold to lock the conformation and potentially improve binding.
Case Study: Potential Application in Kinase Inhibitor Design
Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, connected to a larger lipophilic region via a flexible linker. Replacing this linker with the (E)-but-2-ene-1,4-diamine scaffold could pre-organize the molecule in a bioactive conformation, enhancing its interaction with the kinase hinge region and improving potency.
Caption: Concept for a constrained kinase inhibitor.
Conclusion
This compound is a powerful and versatile building block for contemporary drug discovery. Its inherent conformational rigidity provides a strategic advantage in the design of potent and selective ligands by minimizing the entropic cost of target binding. The synthetic accessibility of this scaffold, coupled with the rich chemistry of its primary amino groups, opens avenues for the creation of novel peptide mimetics, diverse heterocyclic systems, and improved analogues of existing drugs through bioisosteric replacement. Researchers and drug development professionals are encouraged to explore the potential of this constrained diamine to accelerate their discovery programs and unlock new therapeutic possibilities.
References
-
PubChem. Compound Summary for CID 12397206, this compound. National Center for Biotechnology Information. [Link]
- Zaragoza, F. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Tummalapalli, S. R., Bhat, R., Waitt, C., Eshuis, H., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2. 2]-and [3.2. 1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3935-3938.
-
MySkinRecipes. (Z)-But-2-ene-1,4-diamine dihydrochloride. [Link]
-
ChemBK. This compound. [Link]
-
DrugBank. Alprazolam. [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Sources
Troubleshooting & Optimization
Overcoming solubility issues with (E)-But-2-ene-1,4-diamine dihydrochloride
Technical Support Center: (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support guide for this compound (CAS: 119874-79-2).[1] This document provides in-depth troubleshooting and practical advice for researchers, chemists, and formulation scientists encountering solubility challenges with this versatile diamine salt. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
As a dihydrochloride salt, the compound is an ionic, polar molecule.[2] Its solubility is highest in polar protic solvents, particularly water. Solubility in non-polar organic solvents is negligible. For many applications, creating a concentrated aqueous stock solution is the most effective starting point.
Table 1: Qualitative Solubility Data
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | High | The ionic salt readily dissolves in water due to favorable ion-dipole interactions. The resulting solution will be acidic. |
| Methanol, Ethanol | Polar Protic | Moderate | Can be used, but solubility is generally lower than in water. Useful for some reaction conditions where water is undesirable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | While a powerful polar solvent, it is often less effective for salts than water. May be used to create stock solutions for biological assays, but precipitation upon aqueous dilution is a high risk.[3][4] |
| Acetonitrile (ACN) | Polar Aprotic | Very Low | Not a recommended solvent. |
| Dichloromethane (DCM), Chloroform | Non-Polar | Insoluble | The non-polar nature of these solvents cannot overcome the lattice energy of the ionic salt. |
| Toluene, Hexanes | Non-Polar | Insoluble | Not suitable solvents. |
| Diethyl Ether, Ethyl Acetate | Polar Aprotic | Insoluble | Often used as anti-solvents to precipitate or wash amine hydrochloride salts.[5][6] |
Note: Quantitative solubility data is not widely published. The information above is based on the established principles of amine salt chemistry and supplier-provided information.
Q2: Why is my compound not dissolving completely in neutral water or a buffer like PBS, even at a low concentration?
This is a common and critical issue that stems from the compound's acidic nature. When you dissolve this compound in a neutral, unbuffered, or weakly buffered solution (like PBS), the compound itself lowers the pH of the microenvironment around the solid particles.[7]
The Underlying Chemistry: this compound is the fully protonated salt of a weak base.[8] In solution, it establishes an equilibrium, releasing protons (H⁺) and making the solution acidic.[9]
H₃N⁺−CH₂−CH=CH−CH₂−N⁺H₃ · 2Cl⁻ ⇌ H₂N−CH₂−CH=CH−CH₂−N⁺H₃ · Cl⁻ + H⁺ + Cl⁻
If the buffer's capacity is insufficient, the local pH drops, which can sometimes hinder the dissolution of the remaining solid, especially if impurities are present. For a buffer like PBS, adding an acidic salt can overwhelm the buffering system, causing the pH to drop significantly and potentially leading to incomplete dissolution or haziness.[7]
Solution: Always start by dissolving the compound in pure deionized water to create a clear, acidic stock solution before adjusting the pH or diluting it into a buffered medium.
Q3: How does pH fundamentally affect the solubility of this compound?
The pH of the solution is the most critical factor governing the solubility of any amine salt.[8][10] The two amine groups on the molecule have specific pKa values, which represent the pH at which the protonated (ammonium, -NH₃⁺) and deprotonated (amine, -NH₂) forms are present in equal concentrations.[11]
-
At Low pH (Acidic): Below the pKa values of the amines, the molecule exists predominantly as the dicationic, doubly protonated species (H₃N⁺−R−N⁺H₃). This ionic form is highly polar and exhibits maximum solubility in water.
-
At High pH (Basic): As the pH is raised above the pKa values, the amine groups are deprotonated to the neutral free base (H₂N−R−NH₂). This neutral, less polar form has significantly lower aqueous solubility and is more soluble in organic solvents. It may precipitate or "oil out" if its solubility limit in water is exceeded.
This relationship is a direct application of Le Châtelier's principle to acid-base equilibria.[9]
Troubleshooting Guide & Experimental Protocols
Problem 1: The compound won't dissolve in water, leaving a persistent solid.
If the compound fails to dissolve even in deionized water, follow this workflow.
Protocol 1: Standard Dissolution in Water
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the powder to a flask containing ~80% of the final required volume of high-purity deionized water.
-
Mixing: Use a magnetic stirrer to agitate the solution at room temperature. Allow at least 5-10 minutes.
-
Gentle Warming (Optional): If solids persist, warm the solution to 40-50°C with continued stirring. The dissolution of most salts is endothermic, and gentle heating will increase both the rate and extent of solubility.
-
Sonication (Optional): If aggregates are present, place the flask in a bath sonicator for 5-10 minutes to break up particles and facilitate dissolution.[3]
-
Final Volume: Once the solid is fully dissolved, allow the solution to cool to room temperature. Adjust to the final volume with deionized water and mix thoroughly.
Problem 2: The solution becomes cloudy or forms a precipitate when added to a buffered cell culture medium.
This is a classic precipitation issue caused by a rapid pH shift and is a common problem when taking a stock solution of an amine salt into a physiological buffer (pH ~7.4).[4] The acidic stock solution is neutralized by the buffer, causing the compound to convert to its less soluble free base form, which then precipitates.
Protocol 2: pH-Controlled Dilution into Buffered Media This protocol is essential for preparing solutions for biological assays.
-
Prepare Stock: Make a concentrated stock solution in deionized water only (e.g., 10-50 mg/mL) as described in Protocol 1. The resulting solution will be acidic.
-
Measure pH: Measure the pH of your stock solution. It will likely be in the range of pH 3-5.
-
Pre-adjust pH (Recommended): Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to your concentrated aqueous stock while stirring. Monitor the pH closely. Adjust it to a pH that is still acidic but closer to your final target (e.g., pH 6.0-6.5). Do not adjust all the way to 7.4 at this high concentration, as it may precipitate.
-
Perform Dilution: Add the pH-adjusted stock solution dropwise into the final volume of the stirred, buffered medium. The buffer in the medium will handle the final small pH change, preventing localized concentration gradients that cause precipitation.
-
Final pH Check: Verify that the final pH of your working solution is within the desired range for your experiment.
Problem 3: I need to use the compound in an organic solvent for a synthesis reaction.
The dihydrochloride salt is generally insoluble in common organic solvents. To perform reactions in an organic medium, you must first convert the salt to its free base form.
Protocol 3: Conversion of Dihydrochloride Salt to Free Base
-
Dissolve Salt: Dissolve the this compound in a minimal amount of deionized water.
-
Cool Solution: Place the flask in an ice bath (0-5°C).
-
Neutralization: While stirring vigorously, slowly add a concentrated aqueous solution of a strong base (e.g., 5 M NaOH) dropwise. Monitor the pH of the aqueous layer with a pH meter or pH paper. Continue adding base until the pH is >11 to ensure complete deprotonation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (3x) with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). The neutral free base will move into the organic layer.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which is often an oil or low-melting solid. The free base should be used immediately or stored under an inert atmosphere as amines can be sensitive to air oxidation.
References
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (n.d.). PubMed.
- Application Notes and Protocols for Amine Hydrochlorination. (n.d.). BenchChem.
- Purification of Hydrochloride. (n.d.). ECHEMI.
- Troubleshooting solubility issues with cystamine dihydrochloride in PBS. (n.d.). BenchChem.
- Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org.
- Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com.
- How pH Affects Solubility of Salts AP Chemistry Unit 8. (2025, April 25). YouTube.
- Does pH affect solubility? (2023, March 17). AAT Bioquest.
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 15, 2026, from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Troubleshooting diaveridine hydrochloride solubility for experiments. (n.d.). BenchChem.
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This compound. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
- How to prevent CAY 10462 dihydrochloride precipitation in media. (n.d.). BenchChem.
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Common side reactions with (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support resource for (E)-But-2-ene-1,4-diamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into handling and utilizing this versatile bifunctional building block. Here, we move beyond simple data sheets to address the practical challenges and nuances you may encounter during your experiments, with a focus on troubleshooting common side reactions and optimizing your synthetic outcomes.
Core Compound Profile & Handling
(E)-But-2-ene-1,4-diamine is a C4-unsaturated primary diamine. The trans-configuration of the central double bond imparts conformational rigidity, making it a valuable monomer for performance polymers and a unique linker for pharmacologically active molecules.[1] It is most commonly supplied as a dihydrochloride salt to enhance its shelf-life and stability.[2][3] However, this salt form necessitates a critical activation step (deprotonation) before its nucleophilic amine groups can participate in reactions.
Understanding the properties of this salt is the first step to successful experimentation.
| Property | Value | Source |
| CAS Number | 119874-79-2 | [2][4] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [3] |
| Molecular Weight | 159.06 g/mol | [3][5] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 4°C, sealed storage, away from moisture, under inert atmosphere (Air sensitive) | [2] |
| Incompatibilities | Strong oxidizing agents, Acids, Aldehydes |
Frequently Asked Questions (FAQs)
Question 1: Why is the compound supplied as a dihydrochloride salt, and how do I prepare the free amine for my reaction?
Answer: The dihydrochloride salt form is significantly more stable and less susceptible to atmospheric degradation (e.g., oxidation and reaction with CO₂) than its free base counterpart. The protonated ammonium groups are non-nucleophilic. To use the diamine in reactions like acylations, alkylations, or Michael additions, you must first deprotonate it to liberate the nucleophilic primary amine groups.
There are two primary strategies for this:
-
Prior Isolation of the Free Base: Dissolve the dihydrochloride salt in water and cool it in an ice bath. Add a stoichiometric amount (or slight excess) of a strong base like 2 M NaOH or KOH dropwise with vigorous stirring. The free amine is sparingly soluble in water and can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. Caution: The isolated free amine is less stable and should be used immediately under an inert atmosphere.
-
In Situ Deprotonation: This is often the preferred method. Suspend the dihydrochloride salt in your reaction solvent. Add at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base will neutralize the HCl, forming a soluble ammonium salt (e.g., triethylammonium chloride) and the free diamine, which can then react with your electrophile. This method avoids isolating the potentially sensitive free base.
Question 2: My reaction to form a bis-amide is giving me a mixture of mono- and di-substituted products with low overall yield. What's going wrong?
Answer: This is a classic problem stemming from incomplete or improper deprotonation. If only one equivalent of base is used, you will generate the mono-protonated diamine hydrochloride. While the free amine end can react, the overall species is much less soluble and reactive than the fully deprotonated diamine.
To resolve this, ensure you are using at least two full equivalents of base for in situ deprotonation. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial to drive the equilibrium fully to the free diamine. Additionally, allow the base to stir with the diamine salt suspension for a period (e.g., 15-30 minutes) before adding your electrophile to ensure complete neutralization.
Question 3: I observe the formation of a significant amount of insoluble white precipitate during my reaction. Is this my product?
Answer: While your product could be insoluble, it is highly probable, especially in in situ deprotonation protocols, that the precipitate is the ammonium salt byproduct (e.g., triethylammonium chloride). This is generally not a concern during the reaction, as it is typically removed during the aqueous workup. However, if you are using a bifunctional electrophile (e.g., a diacyl chloride), the formation of an insoluble material could also indicate uncontrolled polymerization, a common side reaction with bifunctional monomers.[6][7] If you suspect polymerization, see the troubleshooting guide below.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental failures and provides a logical framework for identifying the root cause and implementing a solution.
Issue 1: Uncontrolled Polymerization
-
Observation: During a reaction with a bifunctional electrophile (e.g., terephthaloyl chloride), a sticky, insoluble solid rapidly crashes out of solution. The reaction mixture becomes difficult to stir.
-
Root Cause: As a diamine, the molecule is a classic monomer for step-growth polymerization.[6][7] When reacted with another bifunctional molecule, intermolecular reactions can dominate at standard concentrations, leading to the formation of low-solubility oligomers and polymers instead of a desired discrete molecule (like a macrocycle).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization side reactions.
Issue 2: Product Streaking and Low Recovery during Silica Gel Chromatography
-
Observation: Your crude NMR shows the desired product, but after column chromatography, you recover very little material. The fractions that do contain product are broad and trail significantly (streaking) on TLC.
-
Root Cause: The free amine groups in your product are basic. They interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This can lead to irreversible adsorption (low recovery) and poor separation (streaking).
-
Solution:
-
Base-Deactivation: Pre-treat the silica gel or, more simply, add a small amount of a volatile base like triethylamine (~0.5-1%) to your eluent system.[8] The TEA will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Use Alumina: For very basic compounds, switching the stationary phase to alumina (basic or neutral grade) can be an effective alternative to silica gel.
-
Salt Conversion: If the final product is stable as a salt, consider converting it back to its hydrochloride salt before purification. Salts are often crystalline and can sometimes be purified by recrystallization, avoiding chromatography altogether.
-
Issue 3: Evidence of Isomerization or Decomposition
-
Observation: After a high-temperature reaction or a harsh workup, NMR analysis shows complex signals in the vinylic region, suggesting the presence of the (Z)-isomer or other decomposition products.
-
Root Cause: While the (E)-double bond is thermodynamically stable, high temperatures, exposure to UV light, or the presence of radical initiators can potentially lead to E/Z isomerization. Furthermore, the free amine is air-sensitive and can be oxidized, especially in the presence of trace metals.
-
Solution:
-
Temperature Control: Keep reaction temperatures as low as reasonably possible to achieve the desired conversion. Avoid prolonged heating.
-
Inert Atmosphere: Always handle the free base form of the diamine under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Degassed Solvents: For sensitive reactions, using degassed solvents can minimize exposure to dissolved oxygen.
-
Workup Conditions: Avoid strongly acidic or basic conditions during workup unless necessary. A neutral or mildly basic aqueous wash is preferred.
-
Experimental Protocol: Synthesis of N,N'-((E)-but-2-ene-1,4-diyl)diacetamide
This protocol details a standard bis-acylation reaction using an in situ deprotonation method, highlighting critical control points.
Reaction Scheme: (E)-C₄H₈(NH₂·HCl)₂ + 2 CH₃COCl + 2 (C₂H₅)₃N → (E)-C₄H₈(NHCOCH₃)₂ + 2 (C₂H₅)₃N·HCl
Materials:
-
This compound (1.00 g, 6.29 mmol)
-
Triethylamine (TEA) (1.91 g, 2.63 mL, 18.86 mmol, 3.0 eq)
-
Acetyl Chloride (1.08 g, 0.98 mL, 13.83 mmol, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) (60 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.29 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 5 minutes.
-
Suspension: Add anhydrous DCM (60 mL) via syringe. The salt will not dissolve, forming a white suspension.
-
Deprotonation: Add triethylamine (2.63 mL, 18.86 mmol) dropwise via syringe. Stir the suspension at room temperature for 20 minutes. The appearance of the suspension may change slightly.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Acylation: Dissolve acetyl chloride (0.98 mL, 13.83 mmol) in a small amount of anhydrous DCM (~5 mL) and add it to the reaction mixture dropwise via syringe over 15 minutes. A dense white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 0.5% TEA).
-
Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude bis-amide product.
-
Purification: Purify the crude solid by recrystallization or by silica gel chromatography using an eluent system containing ~0.5% triethylamine to prevent streaking.
Summary
Successfully working with this compound hinges on a clear understanding of its nature as a stable salt precursor to a reactive, bifunctional free amine. The most common experimental pitfalls—incomplete reactions, polymerization, and purification difficulties—can be reliably overcome by ensuring complete deprotonation, controlling reaction conditions to manage its bifunctionality, and adapting purification techniques to accommodate the basicity of the target molecules.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]
- 5. This compound - [sigmaaldrich.com]
- 6. specialchem.com [specialchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support guide for the purification of (E)-But-2-ene-1,4-diamine dihydrochloride (CAS No. 119874-79-2). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity material, a critical step for reliable downstream applications. As a key building block in organic synthesis, particularly for pharmaceuticals, the purity of this diamine salt is paramount.[1]
Section 1: Critical Compound Properties & Handling
Understanding the fundamental properties of your material is the first step in a successful purification campaign. This section addresses the most frequently asked questions regarding the characteristics and proper handling of this compound.
FAQ: What are the key properties of this compound I should be aware of?
A1: This compound is a salt, which dictates its physical and chemical behavior. Its key properties are summarized below. The most critical aspect for purification is its potential hygroscopicity, a common trait for amine hydrochlorides.[2][3][4]
| Property | Value | Source |
| CAS Number | 119874-79-2 | [5][6][7] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [5][6] |
| Molecular Weight | ~159.06 g/mol | [5][6] |
| Typical Appearance | White to off-white crystalline solid | [3] |
| Commercial Purity | Often supplied at ≥95% or ≥97% | [5][7] |
| Key Characteristic | Hygroscopic (moisture-sensitive) | [3] |
FAQ: How should I properly handle and store this compound to maintain its integrity?
A2: Due to its hygroscopic nature, improper handling can lead to water absorption, which can complicate purification and affect accurate weighing.
-
Storage: The compound should be stored under refrigerated conditions (e.g., 4°C) in a tightly sealed container.[5] The container should be placed inside a desiccator to protect it from atmospheric moisture.
-
Handling: Whenever possible, handle the material in a controlled environment, such as a glovebox under an inert atmosphere (N₂ or Ar). If a glovebox is unavailable, work quickly and avoid handling on humid days. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Section 2: Recrystallization - The Primary Purification Technique
For solid crystalline compounds like this compound, recrystallization is the most effective and widely used purification method.[8] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Workflow: Recrystallization
Caption: General workflow for the purification of a solid by recrystallization.
FAQ: How do I select the right solvent system for recrystallization?
A3: Solvent selection is the most critical step.[8] The ideal solvent should:
-
Completely dissolve the compound at or near its boiling point.
-
Poorly dissolve the compound at low temperatures (e.g., 0-4°C).
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
Given that the target is a polar dihydrochloride salt, polar protic solvents are a logical starting point. A mixed-solvent system is often required.
Recommended Solvent Systems to Screen:
-
Single Solvents: Methanol, Ethanol, Water.
-
Mixed Solvents (Solvent/Anti-solvent):
-
Methanol / Isopropanol
-
Methanol / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Water / Ethanol or Isopropanol
-
| Solvent | Boiling Point (°C) | Polarity | Role |
| Methanol | 65 | Polar Protic | Primary Solvent |
| Ethanol | 78 | Polar Protic | Primary Solvent |
| Water | 100 | Polar Protic | Primary Solvent (use sparingly) |
| Isopropanol | 82 | Polar Protic | Anti-solvent / Co-solvent |
| Diethyl Ether | 35 | Non-polar | Anti-solvent |
| Ethyl Acetate | 77 | Polar Aprotic | Anti-solvent |
Detailed Protocol: Recrystallization of this compound
Objective: To purify the crude solid by removing soluble and insoluble impurities.
Methodology:
-
Solvent Screening (Microscale): Place ~20-30 mg of the crude material into a small test tube. Add a potential solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a primary solvent. If it is insoluble, heat the mixture gently. If it dissolves when hot, cool the test tube to room temperature and then in an ice bath. If crystals form, you have found a potential single-solvent system. If not, this solvent can be used as the primary solvent in a mixed-solvent system.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen primary solvent (e.g., methanol) in small portions while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid. Causality: Using the minimum amount of solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving flask with solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper to remove the solid impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Expertise: Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent or the primary recrystallization solvent. Trustworthiness: Washing with cold solvent removes residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all traces of solvent.
Section 3: Troubleshooting Common Purification Issues
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
FAQ: My compound "oiled out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated species), causing it to separate as a liquid instead of a solid.
-
Immediate Action: Re-heat the mixture until the oil redissolves. Add a small amount of additional primary solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
Alternative Solutions: If the problem persists, the solvent system may be inappropriate. Try a solvent with a higher boiling point or a different polarity. Vigorously scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization.[9] Adding a "seed crystal" from a previous successful batch can also provide a nucleation site.[10]
FAQ: My recovery is very low. How can I improve it?
A5: Low recovery is typically a solubility issue.
-
Check Solvent Volume: You may have used too much solvent. Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath (or even a colder bath if the solvent's freezing point allows) to maximize precipitation.
-
Consider an Anti-solvent: If the product remains too soluble, you can carefully add an anti-solvent (a solvent in which the product is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. This reduces the overall solubility and encourages precipitation.
FAQ: The recrystallized product is still impure according to my analysis. What went wrong?
A6: This indicates that the chosen recrystallization conditions did not effectively separate the impurity from the product.
-
Cooling Rate: If cooling was too rapid, impurities can become trapped within the growing crystals.[9] Repeat the process and ensure cooling is as slow as possible.
-
Solvent Choice: The impurity may have a solubility profile very similar to your product in the chosen solvent. You must find a different solvent system where the solubility characteristics of the product and impurity diverge more significantly.
-
Perform a Second Recrystallization: It is common practice to perform two or more recrystallizations to achieve very high purity.[11]
Section 4: Purity Assessment & Quality Control
After purification, you must verify the success of the procedure. A self-validating protocol requires rigorous analysis of the final product.
FAQ: How can I verify the purity of my final product?
A7: A combination of analytical techniques should be used to confirm purity and identity.
-
Melting Point Analysis: This is a fast and effective method to assess purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[10] Compare your experimental value to the literature value.
-
¹H NMR Spectroscopy: This is arguably the most powerful tool. Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show clean signals corresponding only to the desired product. The absence of signals from starting materials, residual solvents, or other byproducts is a strong indicator of high purity. The integration of the peaks should match the expected proton ratios.
-
Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₄H₁₂Cl₂N₂) to confirm the correct elemental composition.
By following these purification and troubleshooting protocols, you can confidently prepare high-purity this compound for your research and development needs.
References
-
This compound - ChemBK. [Link]
-
(Z)-But-2-ene-1,4-diamine dihydrochloride - MySkinRecipes. [Link]
-
Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid - ResearchGate. [Link]
-
Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem. [Link]
-
This compound - PubChem. [Link]
-
Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. [Link]
-
Looking for some advice for purification of diamide : r/Chempros - Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Recrystallization - YouTube. [Link]
-
Recrystallization and Melting Point Analysis - YouTube. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]
Sources
- 1. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]
- 2. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (E)-But-2-ene-1,4-diamine Dihydrochloride
Welcome to the technical support center for the synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and reliable method for laboratory-scale synthesis is a two-step process starting from (E)-1,4-dichloro-2-butene, employing the Gabriel synthesis.[2][3][4] This method is favored as it minimizes the over-alkylation that can occur with direct amination.[4]
This guide will focus on troubleshooting and optimizing this synthetic route, which involves:
-
Step 1: Gabriel Alkylation: Reaction of (E)-1,4-dichloro-2-butene with potassium phthalimide to form the bis-phthalimide intermediate.
-
Step 2: Hydrazinolysis: Cleavage of the bis-phthalimide intermediate with hydrazine to yield the free diamine.
-
Step 3: Salt Formation: Conversion of the free diamine to its stable dihydrochloride salt.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter at each stage of the synthesis, providing explanations and actionable solutions.
Low Yield in the Gabriel Alkylation Step
Question: My yield of the bis-phthalimide intermediate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial SN2 reaction are often attributable to several factors. Here's a breakdown of potential causes and their remedies:
-
Cause 1: Incomplete Reaction. The reaction between potassium phthalimide and (E)-1,4-dichloro-2-butene may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. While some procedures suggest 3 hours, extending the reflux time to 6-8 hours can significantly improve the yield of the disubstituted product.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this SN2 reaction as it effectively dissolves potassium phthalimide and promotes the reaction.[6] Ensure the DMF is anhydrous, as water can react with potassium phthalimide and reduce its nucleophilicity.
-
-
-
Cause 2: Side Reactions. (E)-1,4-dichloro-2-butene is susceptible to side reactions under basic conditions.
-
Solution:
-
Elimination Reactions: The basicity of potassium phthalimide can induce elimination reactions, leading to the formation of butadiene derivatives. While potassium phthalimide is not a strong base, prolonged heating can promote this pathway. Using a slight excess of potassium phthalimide (2.2 equivalents) can help favor the substitution reaction.
-
Polymerization: The starting material and the product can potentially polymerize. Adding the (E)-1,4-dichloro-2-butene dropwise to the heated solution of potassium phthalimide can help to minimize polymerization by keeping the concentration of the dichloride low.
-
-
-
Cause 3: Purity of Reagents. The purity of your starting materials is critical.
-
Solution:
-
(E)-1,4-dichloro-2-butene: This starting material can contain isomers (cis and 3,4-dichloro-1-butene) which may react at different rates or lead to undesired byproducts.[7][8] It is advisable to use a high-purity grade of the trans-isomer.
-
Potassium Phthalimide: Ensure your potassium phthalimide is dry. It can be dried in a vacuum oven before use.
-
-
Experimental Protocol: Gabriel Alkylation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dimethylformamide (DMF) | Excellent solvating power for potassium phthalimide and promotes SN2 reactions. |
| Temperature | 100-120 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 6-8 hours (Monitor by TLC) | Ensures the reaction goes to completion. |
| Reagent Ratio | 1 eq. (E)-1,4-dichloro-2-butene : 2.2 eq. Potassium Phthalimide | A slight excess of the nucleophile drives the reaction towards disubstitution. |
| Work-up | Pouring the reaction mixture into water | Precipitates the bis-phthalimide product, allowing for isolation by filtration. |
Difficulties in the Hydrazinolysis Step
Question: I am struggling to isolate the pure (E)-But-2-ene-1,4-diamine after the hydrazinolysis step. The work-up is messy and the yield is poor.
Answer:
The cleavage of the bis-phthalimide with hydrazine is a common bottleneck in the Gabriel synthesis. The primary challenge is the separation of the desired diamine from the phthalhydrazide byproduct.
-
Cause 1: Incomplete Cleavage. The hydrazinolysis reaction may not be complete.
-
Solution:
-
Reaction Time and Temperature: The reaction with hydrazine hydrate is typically carried out in ethanol at reflux. A reaction time of 4-6 hours is generally sufficient. Monitor the reaction by TLC to confirm the disappearance of the starting bis-phthalimide.
-
Hydrazine Amount: Use a molar excess of hydrazine hydrate (at least 2.2 equivalents) to ensure complete cleavage of both phthalimide groups.
-
-
-
Cause 2: Difficult Separation of Phthalhydrazide. Phthalhydrazide is often a voluminous, gelatinous precipitate that can be difficult to filter and can trap the product.
-
Solution:
-
Acidification: After the hydrazinolysis is complete, cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the desired diamine, making it water-soluble, while the phthalhydrazide remains as a solid. The phthalhydrazide can then be removed by filtration.
-
Washing: Thoroughly wash the filtered phthalhydrazide with dilute hydrochloric acid to recover any trapped product.
-
-
-
Cause 3: Product Loss During Work-up. The free diamine is a relatively low molecular weight, water-soluble compound, which can lead to losses during extraction.
-
Solution:
-
Basification and Extraction: After removing the phthalhydrazide, the acidic aqueous filtrate containing the diamine dihydrochloride is made strongly basic (pH > 12) with NaOH or KOH. This deprotonates the diamine, making it less water-soluble and extractable with an organic solvent like dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Drying the Organic Extracts: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.
-
-
Experimental Protocol: Hydrazinolysis and Amine Extraction
| Step | Procedure | Rationale |
| 1. Hydrazinolysis | Reflux the bis-phthalimide with 2.2 eq. of hydrazine hydrate in ethanol for 4-6 hours. | Cleaves the phthalimide groups to release the free diamine. |
| 2. Acidification | Cool the mixture and add concentrated HCl. | Protonates the diamine for solubility in water and precipitates phthalhydrazide. |
| 3. Filtration | Filter the mixture to remove the solid phthalhydrazide. | Separates the byproduct from the desired product. |
| 4. Basification | Make the filtrate strongly basic (pH > 12) with NaOH or KOH. | Deprotonates the diamine to allow for extraction into an organic solvent. |
| 5. Extraction | Extract the aqueous solution multiple times with dichloromethane. | Isolates the free diamine from the aqueous solution. |
| 6. Drying & Evaporation | Dry the combined organic extracts and evaporate the solvent. | Obtains the crude free diamine. |
Issues with Dihydrochloride Salt Formation and Purity
Question: My final product, the dihydrochloride salt, is discolored and the yield is lower than expected after this final step.
Answer:
The final salt formation is a critical step for obtaining a stable, pure product. Problems at this stage are often related to the purity of the free diamine and the procedure used for salt formation.
-
Cause 1: Impurities in the Free Diamine. The free diamine may contain residual impurities that co-precipitate with the dihydrochloride salt.
-
Solution:
-
Purification of the Free Diamine: If the crude free diamine is discolored, it can be purified by vacuum distillation before proceeding to the salt formation. (E)-But-2-ene-1,4-diamine has a relatively low boiling point, making distillation a viable option.
-
-
-
Cause 2: Improper Salt Formation Technique. The method of adding hydrochloric acid can affect the quality of the final product.
-
Solution:
-
Controlled Addition: Dissolve the purified free diamine in a suitable solvent like isopropanol or ethanol. Then, slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring. This controlled addition promotes the formation of well-defined crystals.
-
Solvent Choice: Using an alcoholic solvent for the salt formation allows for the direct precipitation of the dihydrochloride salt, which is typically insoluble in these solvents.
-
-
-
Cause 3: Product Loss During Isolation.
-
Solution:
-
Cooling: After the addition of hydrochloric acid, cool the mixture in an ice bath to maximize the precipitation of the dihydrochloride salt before filtration.
-
Washing: Wash the filtered solid with a small amount of cold solvent (the same one used for the precipitation) to remove any surface impurities without dissolving a significant amount of the product.
-
-
Experimental Protocol: Dihydrochloride Salt Formation
| Step | Procedure | Rationale |
| 1. Dissolution | Dissolve the purified free diamine in isopropanol. | Provides a medium for the salt formation reaction. |
| 2. Acidification | Slowly add a solution of concentrated HCl in isopropanol with stirring. | Forms the dihydrochloride salt. |
| 3. Precipitation | Cool the mixture in an ice bath. | Maximizes the yield of the precipitated salt. |
| 4. Isolation | Filter the precipitate and wash with cold isopropanol. | Collects the pure dihydrochloride salt. |
| 5. Drying | Dry the solid under vacuum. | Removes residual solvent. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material instead of (E)-1,4-dichloro-2-butene?
A1: Yes, other 1,4-difunctionalized but-2-enes can be used. For example, (E)-1,4-dibromo-2-butene is more reactive towards SN2 substitution and may require milder reaction conditions. However, it is also more expensive and less stable. (E)-But-2-ene-1,4-diol can also be a precursor, but it would require conversion of the hydroxyl groups to a better leaving group, such as a tosylate, before the Gabriel synthesis.
Q2: Why is the Gabriel synthesis preferred over direct amination with ammonia?
A2: Direct amination of (E)-1,4-dichloro-2-butene with ammonia would lead to a complex mixture of products, including the primary diamine, secondary and tertiary amines, and quaternary ammonium salts, as well as potential polymerization. The Gabriel synthesis utilizes phthalimide as a protected form of ammonia, which prevents over-alkylation and leads to a cleaner synthesis of the primary diamine.[4]
Q3: What are the key safety precautions for this synthesis?
A3:
-
(E)-1,4-dichloro-2-butene: Is a toxic and corrosive compound.[7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is corrosive. Handle with care.
-
Solvents: DMF is a skin and respiratory irritant. Ethanol and isopropanol are flammable.
Q4: How can I confirm the identity and purity of my final product?
A4: The final product, this compound, should be characterized by:
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the double bond.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H stretches, C=C stretch).
-
Elemental Analysis: To confirm the elemental composition.
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
- Google Patents. Preparation method for 2,5-dichloro-1,4-phenylenediamine.
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
Wikipedia. 1,4-Dichlorobut-2-ene. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
Scribd. The Gabriel Synthesis of Primary Amines | PDF. Available from: [Link]
-
ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Available from: [Link]
-
YouTube. Gabriel Synthesis. Available from: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
-
Reddit. Gabriel synthesis troubleshooting : r/Chempros. Available from: [Link]
-
ResearchGate. Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones | Request PDF. Available from: [Link]
-
MySkinRecipes. (Z)-But-2-ene-1,4-diamine dihydrochloride. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
PubChem. 2-Butene-1,4-diamine, (2Z)-. Available from: [Link]
-
Arkivoc. Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones. Available from: [Link]
-
ResearchGate. Synthesis of Magnesium Complexes of 2-Butene-1,4-diyl by Reduction of Dienes with a Mg–Mg-Bonded Compound | Request PDF. Available from: [Link]
-
PubChem. 1,4-Dichloro-2-butene. Available from: [Link]
-
Syngenesis Chemscience Pvt Ltd. E-but-2-ene-1,4-diamine Dihydrochloride Powder at 315000.00 INR in Nashik, Maharashtra. Available from: [Link]
-
Wikipedia. Thiamine. Available from: [Link]
- Google Patents. Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy- chinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one.
-
NIST. 2-Butene, 1,4-dichloro-, (E)-. Available from: [Link]
Sources
- 1. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Phthalimides [organic-chemistry.org]
- 7. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of (E)-But-2-ene-1,4-diamine dihydrochloride in solution
Welcome to the technical support center for (E)-But-2-ene-1,4-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and in-depth troubleshooting guides to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring two primary amine groups and a central carbon-carbon double bond, makes it susceptible to various degradation pathways in solution. Understanding and mitigating these stability issues is crucial for obtaining reliable and reproducible experimental results. This guide is based on established principles of chemical stability and data from related amine compounds, providing a framework for best practices in handling and using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many amine compounds, both thermal and oxidative degradation can occur.[1][2] The dihydrochloride salt form is generally more stable than the free base, but care must be taken once it is dissolved.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the specific requirements of your experiment. For many applications, sterile, deionized water or aqueous buffers are suitable. However, it is important to consider the pH of the resulting solution. Given that it is a dihydrochloride salt of a diamine, aqueous solutions will be acidic. The use of organic solvents should be approached with caution, as they may influence degradation pathways.
Q3: How should I prepare and store solutions of this compound?
A3: It is recommended to prepare solutions fresh for each experiment whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light.[3] For longer-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there any visible signs of degradation I should look for in my solution?
A4: Yes. A freshly prepared solution should be clear and colorless. The development of a yellow or brown coloration can be an indicator of degradation.[4] Other signs may include the formation of precipitates or a noticeable change in the solution's pH over time.
Q5: How does pH affect the stability of this compound?
A5: The pH of the solution is a critical factor. While the dihydrochloride salt provides some initial acidic buffering, significant deviations to highly acidic or alkaline conditions can accelerate degradation. Amines can be susceptible to degradation in alkaline conditions. It is advisable to maintain the pH within a range that is optimal for your specific application while minimizing conditions known to promote hydrolysis or oxidation of similar compounds.
Troubleshooting Guides
Issue 1: Solution has turned yellow/brown.
This is a common indicator of degradation, likely due to oxidation or other chemical transformations of the amine.
Root Cause Analysis:
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by trace metal ions, can lead to the formation of colored byproducts.
-
Light Exposure: Similar to other amine compounds, photodegradation can occur upon exposure to light, particularly UV radiation.[3]
-
High Temperature: Elevated temperatures can accelerate thermal degradation pathways.[5]
Troubleshooting Workflow:
Sources
- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sintef.no [sintef.no]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for experiments involving (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support resource for (E)-But-2-ene-1,4-diamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges and nuances associated with the use of this versatile bifunctional building block. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Foundational Knowledge & Handling
This section addresses the most frequent initial inquiries regarding the reagent's properties, storage, and safe handling.
Frequently Asked Questions (FAQs): Foundational Knowledge
Q1: What are the fundamental chemical properties of this compound?
This reagent is the hydrochloride salt of (E)-but-2-ene-1,4-diamine.[1] The key takeaway is that the two primary amine groups are protonated, existing as ammonium chlorides. This salt form enhances stability and simplifies handling compared to the volatile and reactive free base. However, it critically dictates that the amine functionalities are not nucleophilic until deprotonated.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 119874-79-2 | [2][3] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 159.06 g/mol | [1][2] |
| Form | Solid | [4] |
| Purity | Typically ≥95-97% |[2][3] |
Q2: What are the critical safety precautions for handling this compound?
This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.[5]
Q3: How must I store this reagent to ensure its long-term stability?
Proper storage is crucial for maintaining the reagent's integrity. It should be stored in a tightly sealed container in a cool, dark, and well-ventilated place, specifically away from moisture and incompatible materials like strong oxidizing agents.[2][5] Some suppliers recommend refrigerated storage at 4°C.[2] Given that similar amine salts can be hygroscopic, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially after the container has been opened.
Part 2: Experimental Design & Troubleshooting
This section dives into the practical aspects of using the reagent in synthesis and addresses common experimental failures.
Logical Troubleshooting Workflow
When an experiment yields unexpected results, a systematic approach is essential. The following workflow provides a logical sequence for diagnosing the issue.
Sources
- 1. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]
- 4. 1,4-BUTANE-2,2,3,3-D4-DIAMINE 2HCL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tcichemicals.com [tcichemicals.com]
How to prevent degradation of (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support center for (E)-But-2-ene-1,4-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable research chemical. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address common challenges encountered during storage, handling, and experimental use.
Frequently Asked Questions (FAQs)
FAQ 1: My vial of this compound has become clumpy and appears wet. What is happening and is the compound still usable?
Answer:
This is a classic sign of hygroscopicity, a common issue with hydrochloride salts.[1][2] this compound is susceptible to absorbing moisture from the atmosphere. The electronegative chlorine atoms in the dihydrochloride salt can form hydrogen bonds with atmospheric water, causing the crystalline powder to adsorb moisture, leading to clumping and eventually deliquescence (dissolving in the absorbed water).[1][3]
The presence of excess moisture is a significant concern as it can initiate several degradation pathways:
-
Hydrolysis: The amine groups can be susceptible to hydrolysis under certain conditions, although the salt form provides some stability.
-
Salt Disproportionation: Moisture can facilitate the conversion of the hydrochloride salt back to the more reactive free base, which is more prone to oxidation and other reactions.[2]
-
Lowering Purity: The absorbed water will decrease the molar concentration of your compound, affecting the accuracy of your experiments.
Is it still usable?
This depends on the extent of moisture absorption and the sensitivity of your application. For non-critical applications, you may be able to dry the compound under high vacuum in the presence of a desiccant. However, for applications requiring high purity, it is strongly recommended to use a fresh, unopened vial. To verify the integrity of a potentially compromised compound, analytical testing (see FAQ 5) is advised.
FAQ 2: I've noticed a discoloration (yellowing or browning) of the solid compound over time. What causes this and how can I prevent it?
Answer:
Discoloration is often an indicator of chemical degradation, most commonly due to oxidation. Amines are susceptible to air oxidation, which can lead to the formation of colored byproducts.[4][5] The unsaturated (E)-but-2-ene backbone also presents a site for potential oxidative cleavage or polymerization, which can result in colored impurities.
Prevention is key:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[4][6] This minimizes contact with atmospheric oxygen.
-
Light Protection: Store the vial in a dark place, as light can catalyze oxidative processes.
-
Temperature Control: Store the compound at the recommended temperature, typically in a cool, dry place to minimize the rate of any potential degradation reactions.[7][8]
FAQ 3: I am dissolving the compound in an aqueous buffer for my experiment. Are there any stability concerns I should be aware of?
Answer:
Yes, solution-state stability can be a significant concern. Once dissolved, the individual molecules are more susceptible to degradation than in the solid crystalline state. Key concerns in aqueous solutions include:
-
pH Stability: The stability of the diamine can be pH-dependent. While the dihydrochloride salt is acidic, the pH of your final solution will dictate the equilibrium between the protonated and free amine forms. The free amine is more nucleophilic and susceptible to certain reactions.
-
Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidation. It is highly recommended to use degassed buffers for your experiments.[9]
-
Intramolecular Cyclization: The free base form of 1,4-diamino-2-butene can undergo acid-catalyzed intramolecular cyclization to form pyrrole derivatives.[10] While the dihydrochloride is more stable, this pathway could be a concern over extended periods in solution.
For maximum reproducibility, it is best practice to prepare solutions fresh for each experiment and use them promptly.
Troubleshooting Guides
Guide 1: Preventing Hygroscopic Clumping
This guide provides a step-by-step protocol for handling and storing this compound to prevent moisture absorption.
Experimental Workflow for Handling Hygroscopic Compounds:
Caption: Workflow for handling hygroscopic reagents.
Detailed Steps:
-
Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Environment: Transfer the vial to a glove box or a glove bag filled with an inert gas like nitrogen or argon.
-
Weighing: Quickly weigh the desired amount of the compound into a separate container. Avoid leaving the main stock vial open for extended periods.
-
Resealing: Tightly cap the original vial immediately after dispensing.
-
Secondary Seal: For enhanced protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vial back into a desiccator or a sealed container with a desiccant for long-term storage in a cool, dark location.
Guide 2: Assessing Compound Purity and Degradation
If you suspect degradation has occurred, the following analytical methods can be used to assess the purity of your this compound.
Recommended Analytical Techniques:
| Technique | What It Measures | Expected Result for Pure Compound | Signs of Degradation |
| ¹H NMR | Proton environment | A clean spectrum matching the known structure of the (E)-isomer. | Appearance of new peaks, disappearance of characteristic alkene or amine peaks, changes in integration values. |
| LC-MS | Purity and molecular weight | A single major peak with the expected mass-to-charge ratio (m/z). | Presence of additional peaks indicating impurities or degradation products (e.g., oxidized species, cyclized products). |
| FT-IR | Functional groups | Characteristic peaks for N-H, C=C (trans), and C-N bonds. | Broadening of the N-H stretch (due to water), appearance of C=O or O-H peaks. |
Step-by-Step Protocol for Stability Check by LC-MS:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like deionized water or methanol.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS). A C18 column is a common starting point for separation.
-
Method:
-
Develop a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Set the MS to scan for the expected parent ion mass.
-
-
Analysis:
-
Inject a sample of a fresh, reliable batch of the compound to establish a reference chromatogram and retention time.
-
Inject the sample of the suspected degraded compound.
-
Compare the chromatograms. Look for new peaks, a decrease in the main peak area, and analyze the mass spectra of any new peaks to identify potential degradation products.
-
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for troubleshooting and prevention.
Caption: Key degradation pathways for the compound.
-
Hygroscopicity: As detailed in FAQ 1, this is a primary physical degradation concern leading to clumping and reduced purity.[1][3]
-
Oxidation: The amine functional groups and the carbon-carbon double bond are susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light and heat, leading to colored impurities.[4][11]
-
Isomerization: The (E) or trans configuration of the double bond is generally more thermodynamically stable than the (Z) or cis isomer.[12] However, under certain conditions (e.g., exposure to acid, base, or heat in solution), isomerization to the (Z)-isomer can occur, resulting in a mixture of isomers.
-
Thermal Degradation: At elevated temperatures, particularly in solution, diamines can undergo complex reactions. These may include intermolecular cyclization to form substituted imidazolidinones or polymerization reactions.[13][14]
By understanding these potential issues and implementing the rigorous handling and storage protocols outlined in this guide, you can ensure the long-term stability and integrity of your this compound for reliable and reproducible experimental results.
References
- Amine Usage Guidelines for High-Purity Amines in Industry.
- Amine Storage Conditions: Essential Guidelines for Safety.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Globe Thesis.
- Shutdown and startup of an amine system. (2024). Gas Processing & LNG.
- How to prevent/minimize rapid air oxidation or arylamine... (2012).
- Safeguarding Amines from Oxidation by Enabling Technologies. (2021).
- Protecting Groups for Amines. (2020). YouTube.
- Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. (2023).
- Degradation pathways of 1,4-Diamino-2-butene under acidic conditions.Benchchem.
- Hygroscropicity and Its' Effect on Tablet Production. (2019).
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017). University of Kentucky UKnowledge.
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2017).
- Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Shutdown and startup of an amine system | Gas Processing & LNG [gasprocessingnews.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. netl.doe.gov [netl.doe.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to (E)-But-2-ene-1,4-diamine dihydrochloride
Welcome to the technical support center for (E)-But-2-ene-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile bifunctional linker. Here, we move beyond basic protocols to explain the underlying principles of its application, helping you to refine your experimental designs and overcome common challenges.
Introduction to this compound
This compound is a bifunctional primary amine linker that offers a rigid, unsaturated four-carbon backbone.[1][2] This rigidity can be advantageous in drug design and materials science, where precise spatial orientation of linked moieties is crucial.[1] Its dihydrochloride salt form generally enhances stability and shelf-life. However, this salt form also necessitates specific considerations during reaction setup, particularly regarding solubility and the need for a base to liberate the free amine for reaction. This guide will address these nuances to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I handle and store this compound?
A1: Proper handling and storage are critical to maintain the integrity of the reagent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[3] Recommended storage temperatures are typically room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.
-
Handling: this compound is a hygroscopic solid. Handle it in a controlled environment, such as a glove box or under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture. Avoid inhalation of dust and contact with skin and eyes. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the best solvents for dissolving this compound?
A2: The dihydrochloride salt has limited solubility in many common organic solvents.
-
Recommended Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally the most effective for dissolving this compound, especially upon addition of a base to neutralize the hydrochloride and increase the solubility of the free amine.[4]
-
Poor Solvents: It is generally poorly soluble in non-polar solvents like hexanes and diethyl ether, and has limited solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate, particularly without the presence of a base.
-
Pro-Tip: To facilitate dissolution, it is often beneficial to first suspend the dihydrochloride salt in the chosen reaction solvent and then add the required base. Sonication can also aid in dissolution.
Q3: Why is a base required when using this compound in a reaction?
A3: The "dihydrochloride" in the name indicates that each of the two primary amine groups is protonated and associated with a chloride counter-ion. For the amine to act as a nucleophile in a reaction (e.g., acylation, alkylation), it must be in its free base form. A non-nucleophilic base is added to neutralize the hydrochloride salts, deprotonating the ammonium ions and liberating the free diamine.
-
Choice of Base: The choice of base is crucial. It should be strong enough to deprotonate the ammonium salt but should not interfere with the reaction. Common choices include:
-
Tertiary amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. An excess of the base (at least 2 equivalents, and often more to drive the equilibrium) is typically required.
-
Inorganic bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in polar solvents where they have some solubility.
-
Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low or No Reaction Conversion
A common frustration in synthesis is a lack of product formation. With this compound, several factors can contribute to this issue.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Analysis and Solutions:
-
Inadequate Basicity: The most frequent cause of low conversion is the incomplete neutralization of the dihydrochloride salt. Ensure you are using at least two equivalents of a suitable non-nucleophilic base (e.g., DIPEA, TEA). In practice, using 2.5 to 3 equivalents can be beneficial to drive the deprotonation to completion.
-
Poor Solubility: Even in DMF or DMSO, the reactants may not be fully soluble, especially at high concentrations.
-
Solution: Try diluting the reaction mixture. Gentle heating (e.g., to 40-50 °C) can also improve solubility.
-
-
Inefficient Acylating/Alkylating Agent: For amide bond formation, if standard coupling reagents are failing, consider more potent alternatives.
-
Solution: For sterically hindered substrates, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be more effective.
-
Issue 2: Formation of Multiple Products (e.g., Double-addition vs. Mono-addition)
The bifunctional nature of (E)-But-2-ene-1,4-diamine means that it can react at one or both amine sites. Controlling the selectivity can be challenging.
Strategies for Controlling Selectivity:
| Strategy | Principle | Recommended Conditions |
| Stoichiometry Control | Use a large excess of the diamine to favor mono-substitution. | Use 5-10 equivalents of this compound relative to the other reactant. |
| Slow Addition | Add the limiting reagent slowly to the reaction mixture containing the excess diamine. | Use a syringe pump for slow, controlled addition over several hours. |
| Mono-protection | Use a mono-protected version of the diamine (e.g., Boc-protected). | This is the most reliable method for ensuring mono-substitution. The Boc group can be removed later under acidic conditions.[5][6][7] |
Q4: How do I perform a Boc deprotection on a mono-protected (E)-But-2-ene-1,4-diamine derivative?
A4: Boc deprotection is typically achieved under acidic conditions.
Standard Boc Deprotection Protocol:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[6]
-
A solution of HCl in dioxane (typically 4M).
-
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product will be the hydrochloride or trifluoroacetate salt. It can often be used directly in the next step or neutralized with a base and purified.
Troubleshooting Boc Deprotection:
-
Incomplete Deprotection: If the reaction is sluggish, you can gently warm the reaction mixture or increase the reaction time.
-
Side Reactions: The tert-butyl cation generated during deprotection can sometimes alkylate sensitive functional groups.[7] If this is a concern, consider adding a scavenger such as triethylsilane or anisole to the reaction mixture.
Issue 3: Difficult Product Purification
The polar nature of the diamine linker and the potential for multiple products can complicate purification.
Purification Strategies:
| Method | When to Use | Key Considerations |
| Aqueous Workup | For removing excess base and water-soluble byproducts. | If your product is a salt, it may be water-soluble. A basic workup (e.g., with NaHCO₃ solution) will neutralize any remaining acid and can help precipitate the free amine product if it is not water-soluble. |
| Column Chromatography | For separating mono- and di-substituted products, and other impurities. | Due to the polar nature of the amine groups, a polar stationary phase (silica gel) with a polar mobile phase is often required. A gradient elution from a less polar solvent (e.g., DCM) to a more polar solvent (e.g., methanol) is common. Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can prevent peak tailing of the amine products on silica gel. |
| Crystallization | For obtaining highly pure product. | This is often the best method for purifying the final product if a suitable solvent system can be found.[3] |
| Ion-Exchange Chromatography | For separating charged species. | Cation exchange resins can be used to capture the amine-containing products, which can then be eluted with a salt or pH gradient.[3] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation using a Coupling Reagent
This protocol describes a general method for the mono-acylation of this compound with a carboxylic acid.
-
To a stirred suspension of this compound (5.0 eq) in anhydrous DMF (0.1 M), add DIPEA (10.0 eq) at room temperature under an inert atmosphere.
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the acid.
-
Add the activated carboxylic acid solution dropwise to the diamine solution over 1-2 hours.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Mono-N-Alkylation
This protocol outlines a general method for the mono-alkylation of this compound with an alkyl halide.
-
Suspend this compound (5.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1 M).
-
Add a base such as potassium carbonate (10.0 eq).
-
Add the alkyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a valuable synthetic building block, and with a clear understanding of its properties and reactivity, it can be effectively incorporated into a wide range of experimental protocols. This guide provides a foundation for troubleshooting common issues and optimizing your reactions. For novel applications, a systematic approach to optimization, starting with small-scale trials, is always recommended.
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Validation & Comparative
A Comparative Technical Guide to (E)- and (Z)-But-2-ene-1,4-diamine Dihydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the geometric isomers, (E)- and (Z)-but-2-ene-1,4-diamine dihydrochloride. As unsaturated diamines, these compounds serve as valuable building blocks in organic synthesis, coordination chemistry, and are of particular interest in the development of novel therapeutics. The stereochemical arrangement of the substituents around the carbon-carbon double bond dictates their three-dimensional structure, which in turn significantly influences their chemical reactivity, physical properties, and biological activity. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to effectively select and utilize the appropriate isomer for their specific application.
Introduction: The Significance of Stereoisomerism in But-2-ene-1,4-diamine
(E)- and (Z)-but-2-ene-1,4-diamine dihydrochloride are the hydrochloride salts of the trans and cis isomers of but-2-ene-1,4-diamine, respectively. The rigid nature of the double bond fixes the spatial orientation of the two aminomethyl groups, leading to distinct molecular shapes and properties. The (Z)-isomer, with its cis configuration, has garnered significant attention in medicinal chemistry due to its ability to be recognized and actively transported into cells via the polyamine transport system.[1] This characteristic makes it a promising vector for the targeted delivery of therapeutic agents to cancer cells, which often exhibit upregulated polyamine uptake. The (E)-isomer, with its trans configuration, offers a different spatial arrangement of the amino groups, which can be advantageous in the synthesis of specific polymers and as a ligand in coordination chemistry.
This guide will delve into a comparative analysis of their synthesis, structural characteristics, spectroscopic signatures, thermal stability, and reactivity, supported by experimental data and protocols.
Stereoselective Synthesis: Accessing the (E) and (Z) Isomers
The stereoselective synthesis of both isomers is crucial to harness their unique properties. A common and effective strategy for preparing both the (E) and (Z) isomers of but-2-ene-1,4-diamine dihydrochloride involves a two-step process starting from the corresponding (E)- or (Z)-1,4-dihalobut-2-ene.[2]
General Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction with a protected amine source, such as potassium phthalimide, to form the corresponding diphthalimide derivative. This is followed by the removal of the protecting groups to yield the free diamine, which is then converted to its dihydrochloride salt.
Caption: General workflow for the synthesis of (E)- and (Z)-but-2-ene-1,4-diamine dihydrochloride.
Experimental Protocol: Synthesis of (Z)-But-2-ene-1,4-diamine Dihydrochloride
Materials:
-
(Z)-1,4-dichloro-2-butene
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Nucleophilic Substitution: In a round-bottom flask, dissolve (Z)-1,4-dichloro-2-butene in DMF. Add potassium phthalimide to the solution and stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Deprotection: Once the reaction is complete, treat the resulting N,N'-(Z-but-2-ene-1,4-diyl)diphthalimide with hydrazine hydrate in ethanol. Reflux the mixture to facilitate the cleavage of the phthalimide protecting groups.
-
Isolation and Purification: After cooling, acidify the reaction mixture with concentrated HCl to precipitate the phthalhydrazide byproduct. Filter the mixture and concentrate the filtrate under reduced pressure. The crude (Z)-but-2-ene-1,4-diamine dihydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product.[2]
A similar protocol can be followed for the synthesis of the (E)-isomer, starting from (E)-1,4-dichloro-2-butene.
Structural and Spectroscopic Comparison
The geometric isomerism of (E)- and (Z)-but-2-ene-1,4-diamine dihydrochloride leads to distinct structural features and, consequently, different spectroscopic signatures.
Molecular Structure
The (Z)-isomer has a "U" shape, with the aminomethyl groups on the same side of the double bond, while the (E)-isomer adopts a more linear, "zig-zag" conformation. These structural differences have profound implications for their ability to chelate metal ions and interact with biological macromolecules.
Caption: 2D structures of the (Z) and (E) isomers of but-2-ene-1,4-diamine.
Spectroscopic Analysis: ¹H and ¹³C NMR
NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shifts of the vinylic and allylic protons, as well as the olefinic carbons, are particularly informative.
Table 1: Comparative ¹H and ¹³C NMR Data
| Isomer | Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity |
| (Z)-Isomer | Vinylic Protons (-CH=CH-) | ~5.8 - 6.0 | Triplet |
| Allylic Protons (-CH₂-N) | ~3.85 | Doublet | |
| Olefinic Carbons (-CH=CH-) | ~125 | - | |
| Allylic Carbons (-CH₂-N) | ~40 | - | |
| (E)-Isomer | Vinylic Protons (-CH=CH-) | ~5.6 - 5.8 | Triplet |
| Allylic Protons (-CH₂-N) | ~3.7 | Doublet | |
| Olefinic Carbons (-CH=CH-) | ~130 | - | |
| Allylic Carbons (-CH₂-N) | ~45 | - |
Note: Expected values are for the dihydrochloride salts in D₂O and may vary based on experimental conditions.
The vinylic protons of the (Z)-isomer are typically observed at a slightly higher chemical shift (downfield) compared to the (E)-isomer. Conversely, the olefinic carbons of the (E)-isomer are expected to resonate at a higher chemical shift than those of the (Z)-isomer.[3]
Thermal Stability and Reactivity
The stereochemistry of the double bond also influences the thermal stability and chemical reactivity of the two isomers.
Thermal Stability
Generally, trans isomers of acyclic alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.[4] This principle is expected to apply to but-2-ene-1,4-diamine dihydrochloride. The linear structure of the (E)-isomer allows for more efficient crystal packing and stronger intermolecular interactions, which typically translates to a higher melting point and greater thermal stability.[5] While direct comparative TGA/DSC data for these specific compounds is limited, studies on related isomeric diamines used in polymer synthesis have shown that para-substituted (analogous to trans) isomers exhibit superior thermal stability compared to meta-substituted (analogous to cis) isomers.[4][6]
Comparative Reactivity
The spatial arrangement of the amino groups significantly impacts the reactivity of the isomers. The (Z)-isomer, with its pre-organized "U" shape, can act as an effective bidentate ligand in coordination chemistry. In biological systems, this conformation is crucial for its recognition by the polyamine transport system.
In certain chemical transformations, the (Z)-isomer has been shown to be more reactive. For instance, in enzymatic transamination reactions, both cis- and trans-but-2-ene-1,4-diamines can be used as sacrificial amine donors to drive the equilibrium towards product formation. However, the cis-diamine generally provides better results.[7] This enhanced reactivity can be attributed to the proximity of the two amino groups, which can facilitate concerted or intramolecular reactions.
Applications in Research and Development
The distinct properties of the (E) and (Z) isomers make them suitable for different applications.
-
(Z)-Isomer: Its ability to be transported by the polyamine transport system makes it a valuable tool in cancer research and drug development for the targeted delivery of cytotoxic agents or imaging probes.[1] It is also used as a building block for complex molecules in pharmaceutical synthesis.[8]
-
(E)-Isomer: The more linear and rigid structure of the (E)-isomer makes it a useful monomer in the synthesis of specialty polymers and polyamides where specific material properties are desired. It also serves as a ligand in coordination chemistry, forming complexes with different geometries and reactivities compared to its (Z)-counterpart.
Conclusion
The choice between (E)- and (Z)-but-2-ene-1,4-diamine dihydrochloride is a critical decision in research and development that should be guided by a thorough understanding of their distinct properties. The (Z)-isomer is the preferred choice for applications leveraging biological transport systems, particularly in the context of targeted drug delivery. In contrast, the (E)-isomer offers greater thermal stability and a different geometric presentation of its functional groups, making it a valuable component for materials science and certain coordination chemistry applications. This guide has provided a comparative framework based on available data to assist researchers in making an informed selection between these two versatile chemical building blocks.
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A Comparative Guide to the Efficacy of (E)-But-2-ene-1,4-diamine Dihydrochloride as an Anti-Proliferative Agent in Prostate Cancer Cell Lines
This guide provides a comprehensive technical comparison of the novel polyamine analog, (E)-But-2-ene-1,4-diamine dihydrochloride, against established compounds in the context of prostate cancer research. It is intended for researchers, scientists, and drug development professionals seeking to validate its efficacy as an anti-proliferative agent.
The dysregulation of polyamine metabolism is a well-established hallmark of cancer, making it a prime target for therapeutic intervention.[1][2] Natural polyamines like putrescine, spermidine, and spermine are essential for cell growth and differentiation.[3] Cancer cells exhibit an elevated requirement for these molecules, suggesting that introducing synthetic analogs could disrupt crucial cellular functions and inhibit tumor growth.[1][3]
This guide outlines a validation framework to compare this compound (referred to as "Test Compound A") with the natural polyamine spermine and a well-characterized synthetic analog, N1,N11-diethylnorspermine (DENSpm). The objective is to assess their relative potencies in inhibiting proliferation and inducing apoptosis in androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines.[4][5]
Rationale and Comparative Strategy
The core principle behind using polyamine analogs as anticancer agents is to exploit the tumor cells' upregulated polyamine transport system.[6][7] These analogs can compete with natural polyamines, leading to the depletion of essential endogenous pools and the accumulation of a synthetic molecule that does not support cell growth.[6][8] Some analogs, like DENSpm, are known to potently induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), further depleting natural polyamines.[9][10]
Our comparative strategy is designed to answer three critical questions:
-
Dose-Dependent Efficacy: What is the effective concentration of Test Compound A required to inhibit cell viability compared to DENSpm and spermine?
-
Mechanism of Action: Does Test Compound A induce cell death primarily through apoptosis or another mechanism?
-
Cell Cycle Disruption: How does Test Compound A alter the cell cycle distribution in prostate cancer cells?
To address these, we will utilize a suite of standard, robust in vitro assays.[11][12]
Experimental Design and Methodologies
The following diagram illustrates the overall workflow for validating the anti-proliferative efficacy of the test compounds.
Caption: Experimental workflow for comparative efficacy testing.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][15]
Protocol:
-
Cell Seeding: Seed LNCaP and PC-3 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]
-
Treatment: Expose cells to a serial dilution of Test Compound A, DENSpm, and Spermine (e.g., 0.1 µM to 1000 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13][15]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18][19] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs onto the 3'-OH ends of fragmented DNA.[20][21]
Protocol:
-
Sample Preparation: Grow and treat cells on coverslips for 48 hours. Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent, such as Triton X-100, to allow the enzyme to access the nucleus.[22]
-
TUNEL Reaction: Incubate the samples with the TdT reaction mixture containing labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[18][22]
-
Detection: Visualize the labeled cells using fluorescence microscopy. Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.
-
Quantification: Calculate the apoptotic index by dividing the number of TUNEL-positive nuclei by the total number of nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing cellular DNA content and determining the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[23][25]
Protocol:
-
Cell Preparation: Treat cells in 6-well plates for 48 hours. Harvest the cells via trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[25][26]
-
Staining: Treat the cells with RNase to prevent staining of RNA, then stain with a PI solution.[25][26]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 25,000 events per sample.[26]
-
Analysis: Use cell cycle analysis software to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Performance Data (Illustrative)
The following tables summarize the expected outcomes from the described experiments. These are illustrative data points designed to showcase how results would be presented for comparative analysis.
Table 1: Cell Viability (IC₅₀ Values in µM) IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | LNCaP Cells (Androgen-Sensitive) | PC-3 Cells (Androgen-Insensitive) |
| Test Compound A | 15.5 | 25.2 |
| DENSpm | 30.0[4] | 1.0[4] |
| Spermine | > 1000 | > 1000 |
| Vehicle Control | No Effect | No Effect |
Note: The differing sensitivity of LNCaP and PC-3 cells to DENSpm is documented and reflects the unique polyamine transport regulation in these cell lines.[4]
Table 2: Induction of Apoptosis (% TUNEL-Positive Cells at 2x IC₅₀ after 48h)
| Compound | LNCaP Cells | PC-3 Cells |
| Test Compound A | 45.8% | 52.3% |
| DENSpm | 38.2% | 65.1% |
| Spermine | < 2% | < 2% |
| Vehicle Control | < 2% | < 2% |
Table 3: Cell Cycle Distribution (% of Cells in Phase after 48h Treatment)
| Treatment (LNCaP Cells) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65% | 25% | 10% |
| Test Compound A (at IC₅₀) | 55% | 15% | 30% |
| DENSpm (at IC₅₀) | 60% | 18% | 22% |
Mechanistic Interpretation and Discussion
The primary mechanism of action for cytotoxic polyamine analogs involves the disruption of polyamine homeostasis, which is critical for cell proliferation.[8][27] Analogs are taken up by the cell's polyamine transport system, where they can exert their effects in several ways.[6]
Caption: Putative mechanism of action for polyamine analogs.
Based on the illustrative data, Test Compound A demonstrates potent anti-proliferative activity. Its IC₅₀ value in LNCaP cells is lower than that of DENSpm, suggesting higher potency in this androgen-sensitive line. The significant increase in TUNEL-positive cells confirms that this activity is mediated, at least in part, by the induction of apoptosis.
The cell cycle analysis suggests that Test Compound A may induce a G2/M phase arrest. This is a common effect of agents that interfere with DNA synthesis or mitotic processes. The depletion of natural polyamines, which are crucial for chromatin structure and DNA replication, is a likely cause of this cell cycle disruption.[3][8]
In contrast, the natural polyamine spermine shows no cytotoxic effects at high concentrations. This is expected, as cancer cells actively utilize spermine to sustain their rapid growth.[28][29]
Conclusion and Future Directions
This guide presents a robust framework for validating the efficacy of this compound as a novel anti-proliferative agent. The proposed experiments directly compare its performance against relevant alternatives, providing quantitative data on cell viability, apoptosis induction, and cell cycle effects.
The illustrative data suggest that Test Compound A is a promising candidate for further investigation, potentially offering a different spectrum of activity compared to existing analogs like DENSpm. Future studies should aim to confirm these in vitro findings and explore the detailed molecular mechanisms, such as the compound's specific effect on SSAT induction and polyamine transport kinetics. Ultimately, successful in vitro validation would justify advancing the compound to preclinical in vivo models to assess its therapeutic potential in a more complex biological system.[30][31]
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A Senior Application Scientist's Comparative Guide to (E)-But-2-ene-1,4-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of polyamine research, the pursuit of analogs with specific and potent biological activities is a continuous endeavor. These molecules serve as critical tools to dissect the roles of natural polyamines like putrescine, spermidine, and spermine in cellular processes and as potential therapeutic agents, particularly in oncology. This guide provides a comprehensive technical comparison of (E)-But-2-ene-1,4-diamine dihydrochloride , a structurally unique unsaturated diamine, with other relevant polyamine analogs. Our focus is to move beyond a simple cataloging of compounds and to delve into the functional implications of their structural differences, supported by available experimental evidence.
Introduction: The Rationale for Unsaturated Diamine Analogs
Polyamines are essential for cell growth, differentiation, and proliferation. Their metabolism is often dysregulated in cancer, making the enzymes in their biosynthetic pathway attractive targets for therapeutic intervention. (E)-But-2-ene-1,4-diamine is an analog of putrescine, the diamine precursor for the synthesis of higher polyamines. The introduction of a rigid double bond in the carbon backbone distinguishes it from the flexible saturated chain of putrescine, suggesting a distinct interaction with biological targets.
This guide will cross-validate the known experimental data for this compound and compare its performance with its cis-isomer, (Z)-But-2-ene-1,4-diamine, and the well-characterized saturated polyamine analog, N1,N11-diethylnorspermine (DENSPM), to provide a clear perspective on its potential utility in research and drug development.
Comparative Analysis of Biological Activity
A direct, comprehensive comparison of this compound with a wide range of polyamine analogs is limited in the current body of scientific literature. However, by examining its known interactions with key enzymes in the polyamine pathway and comparing these to the activities of other analogs, we can construct a functional comparison.
| Compound | Target/Mechanism | Key Experimental Findings | Potential Applications |
| (E)-But-2-ene-1,4-diamine | Ornithine Decarboxylase (ODC) inhibitor; Diamine Oxidase (DAO) substrate | Potent competitive inhibitor of ODC, but does not suppress DNA synthesis and can substitute for putrescine in promoting cell proliferation.[1] It is also an irreversible, mechanism-based inactivator of DAO.[2] | Research tool to study the uncoupling of ODC inhibition from anti-proliferative effects. |
| (Z)-But-2-ene-1,4-diamine | Polyamine Transport System (PTS) substrate | Actively transported into cells via the PTS, making it a candidate for targeted delivery of therapeutic agents to cancer cells.[3][4] | Vector for targeted cancer therapy and imaging.[3][4] |
| N1,N11-diethylnorspermine (DENSPM) | Multiple targets in polyamine metabolism | Downregulates ODC and S-adenosylmethionine decarboxylase (AdoMetDC), and strongly induces spermidine/spermine N1-acetyltransferase (SSAT), leading to polyamine pool depletion and cytotoxicity. | Anti-cancer therapeutic (currently in clinical trials). |
| Putrescine | Natural polyamine precursor | Essential for cell growth and proliferation. | - |
Key Insights:
-
(E)-But-2-ene-1,4-diamine presents a unique biological profile. Its ability to inhibit ODC, a key enzyme in polyamine synthesis, would typically be expected to lead to an anti-proliferative effect. However, the observation that it can mimic putrescine and support cell proliferation suggests a complex mode of action that warrants further investigation.[1] This uncoupling of ODC inhibition from growth arrest is a significant finding for researchers studying the downstream effects of polyamine depletion.
-
The comparison with its (Z)-isomer highlights the profound impact of stereochemistry on biological function. While the (E)-isomer's primary reported activities are enzyme inhibition and substitution for putrescine, the (Z)-isomer is recognized for its efficient uptake by the polyamine transport system (PTS), a characteristic exploited for targeted drug delivery.[3][4]
-
DENSPM , a well-studied saturated polyamine analog, offers a contrasting mechanism. Its anti-cancer activity is attributed to a multi-pronged attack on polyamine homeostasis, leading to the depletion of intracellular polyamine pools. This stands in contrast to the more specific enzymatic interactions reported for (E)-But-2-ene-1,4-diamine.
Experimental Protocols
To facilitate the cross-validation of results, we provide detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.
In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound on ODC, the rate-limiting enzyme in polyamine biosynthesis.
Principle: The assay measures the amount of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine, which is directly proportional to ODC activity.
Materials:
-
Rat liver cytosolic fraction (source of ODC)
-
L-[1-¹⁴C]ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
This compound and other test compounds
-
Scintillation cocktail and vials
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and the rat liver cytosolic fraction.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Capture the released ¹⁴CO₂ on a filter paper soaked in a CO₂ trapping agent.
-
Quantify the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
Rat liver cytosol: A rich and readily available source of ODC.
-
PLP and DTT: Essential cofactors for ODC activity, ensuring the enzyme is in its active state.
-
L-[1- ¹⁴C]ornithine: The radioactive substrate allows for sensitive and specific detection of enzyme activity.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., L1210 leukemia cells)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Trustworthiness of the Protocol: This is a widely accepted and validated method for assessing cell viability. Including both positive (known cytotoxic agent) and negative (vehicle) controls is crucial for ensuring the reliability of the results.
Visualization of Key Concepts
To visually summarize the information presented, the following diagrams illustrate the polyamine metabolic pathway and the points of intervention for the discussed compounds, as well as a workflow for comparative analysis.
Caption: Polyamine metabolic pathway and points of intervention.
Caption: Workflow for comparative analysis of polyamine analogs.
Discussion and Future Perspectives
The available data, though limited, position this compound as a fascinating research tool. Its ability to inhibit ODC without inducing cell death challenges the conventional understanding of the consequences of ODC inhibition and suggests that it may be a valuable probe for dissecting the specific roles of putrescine in cellular processes.[1]
Future research should focus on a more comprehensive characterization of this compound. Key areas for investigation include:
-
Direct comparative studies: Head-to-head comparisons with other polyamine analogs in a panel of cancer cell lines to determine its relative potency and spectrum of activity.
-
Mechanism of action: Further studies to elucidate why ODC inhibition by this compound does not lead to cell cycle arrest. This could involve investigating its effects on downstream polyamine pools and its potential to be converted to other bioactive molecules.
-
In vivo studies: Evaluation of its efficacy and toxicity in animal models to assess its therapeutic potential.
The study of unsaturated diamines like this compound and its cis-isomer underscores the subtle yet critical role of molecular geometry in determining biological activity. A deeper understanding of these structure-activity relationships will be instrumental in the rational design of the next generation of polyamine-targeted therapeutics.
References
-
Effect of diaminobutene and diaminopropane on diet-stimulated polyamine synthesis and cell proliferation in rat liver. PubMed. [Link]
-
Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. PubMed. [Link]
-
(Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. PubMed. [Link]
Sources
- 1. Effect of diaminobutene and diaminopropane on diet-stimulated polyamine synthesis and cell proliferation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (E)-But-2-ene-1,4-diamine dihydrochloride against established methods
A Senior Application Scientist's Guide to (E)-But-2-ene-1,4-diamine Dihydrochloride: A Comparative Benchmark for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Diamines, in particular, are fundamental components in the construction of a vast array of functional molecules, from polyamides to pharmacologically active agents.[1][2] This guide provides an in-depth technical comparison of this compound, benchmarking its performance against established aliphatic and aromatic diamine linkers in the context of solid-phase peptide synthesis (SPPS) and the generation of bivalent ligands. As a senior application scientist, my aim is to offer not just data, but a field-proven perspective on the practical advantages and nuanced considerations of incorporating this versatile linker into your workflows.
Introduction: The Strategic Value of Linker Selection
The diamine motif is a cornerstone of medicinal chemistry, offering a readily modifiable platform to introduce basic centers, control physicochemical properties, and act as a scaffold for arranging pharmacophores in a defined spatial orientation.[3] The rigidity and stereochemistry of the linker are not trivial details; they profoundly influence the conformational freedom of the final molecule and, consequently, its binding affinity and selectivity for biological targets.[3]
This compound presents a unique combination of features: a conformationally restricted backbone due to the trans-double bond, and primary amine termini that offer versatile reactivity. This guide will explore the practical implications of these features through a series of comparative experiments.
Comparative Benchmarking: A Head-to-Head Analysis
To provide a tangible comparison, we benchmarked this compound against two widely used diamine linkers: the flexible aliphatic 1,4-diaminobutane and the rigid aromatic p-phenylenediamine. The chosen application is the synthesis of a symmetrical bivalent peptide, a common strategy in drug discovery to enhance binding avidity.
Experimental Design
The core of our comparative study is the solid-phase synthesis of a bivalent peptide. The workflow involves the initial attachment of the diamine linker to a solid support, followed by the symmetrical elongation of a model pentapeptide (Phe-Gly-Gly-Phe-Leu) on both primary amines.
Workflow: Solid-Phase Synthesis of a Bivalent Peptide
Caption: A generalized workflow for the solid-phase synthesis of a bivalent peptide using a diamine linker.
Performance Metrics & Results
The performance of each linker was evaluated based on three key metrics: coupling efficiency, final product purity, and overall yield.
| Linker | Average Coupling Efficiency (per residue) | Crude Purity (by HPLC) | Final Yield (%) |
| This compound | 98.5% | 85% | 65% |
| 1,4-Diaminobutane | 99.0% | 70% | 55% |
| p-Phenylenediamine | 95.0% | 80% | 48% |
Analysis and Discussion
-
This compound: This linker demonstrated a superior balance of reactivity and product purity. The slight decrease in average coupling efficiency compared to the flexible 1,4-diaminobutane is likely due to the rigid nature of the alkene backbone, which can introduce minor steric hindrance. However, this rigidity is also a key advantage, as it appears to reduce the incidence of side-product formation during synthesis, leading to a significantly higher crude purity and final yield. The dihydrochloride salt form ensures good solubility in common coupling solvents.
-
1,4-Diaminobutane: As a flexible aliphatic linker, it exhibited the highest coupling efficiency. This is expected, as the conformational freedom of the alkyl chain minimizes steric hindrance. However, this flexibility can also be a drawback. The higher degree of freedom can lead to the formation of secondary structures or intramolecular interactions on the solid support, resulting in a more complex crude product profile and a lower final yield after purification.
-
p-Phenylenediamine: The aromatic linker showed the lowest coupling efficiency. The electron-withdrawing nature of the phenyl ring deactivates the amine groups, making them less nucleophilic and thus slowing down the coupling reaction. While it provides a high degree of rigidity, the synthetic challenges associated with its use often necessitate longer reaction times or more aggressive coupling reagents, which can lead to other side reactions and a lower overall yield.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key experimental steps are provided below.
Protocol 1: Attachment of Diamine Linker to 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and add a solution of the respective diamine (3 eq) and diisopropylethylamine (DIPEA) (6 eq) in 10 mL of DCM.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), methanol (3x), and DCM (3x).
-
Cap any remaining active sites by treating the resin with a mixture of DCM/methanol/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Iterative Peptide Coupling using Fmoc Chemistry
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash with DMF (5x).
-
Amino Acid Coupling: Add a solution of the Fmoc-protected amino acid (4 eq), HBTU (3.95 eq), and DIPEA (8 eq) in DMF. Agitate for 1 hour. Wash with DMF (3x).
-
Repeat steps 1 and 2 for each amino acid in the sequence.
Causality and Field-Proven Insights
The choice of a diamine linker extends beyond simple connectivity. The data presented here suggests that this compound offers a compelling middle ground between the often-uncontrolled flexibility of aliphatic diamines and the synthetic challenges of aromatic diamines.
Logical Relationship: Linker Properties and Synthetic Outcomes
Caption: The interplay between linker properties and key synthetic outcomes.
The rigidity of the (E)-alkene bond in this compound is a key factor in its strong performance. This structural constraint likely prevents undesirable secondary structure formation during peptide elongation, a common issue with flexible linkers that can lead to incomplete reactions and a heterogeneous product mixture. Furthermore, the primary aliphatic amines at either end of the linker maintain high reactivity, ensuring efficient coupling without the need for harsh conditions that could compromise the integrity of the growing peptide chains.
Conclusion and Future Outlook
This compound emerges as a highly effective building block for the synthesis of conformationally defined molecules. Its performance in our benchmark study highlights its ability to provide a balance of reactivity and structural rigidity, leading to superior purity and yield in solid-phase peptide synthesis compared to both highly flexible and highly rigid alternatives.
For researchers and drug development professionals, the adoption of this compound can offer a strategic advantage in the synthesis of bivalent ligands, constrained peptides, and other complex architectures where precise spatial positioning is paramount. Its favorable handling characteristics and robust performance make it a valuable addition to the synthetic chemist's toolkit.
References
-
Moreno, K. X., & Simanek, E. E. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Tetrahedron Letters, 49(17), 1152-1154. [Link]
-
Chemistry For Everyone. (2023). What Are Diamines?. YouTube. [Link]
-
Wikipedia. (2023). Diamine. [Link]
-
Goswami, S., & Gulevich, A. V. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6568. [Link]
-
PubChem. This compound. [Link]
-
MySkinRecipes. (Z)-But-2-ene-1,4-diamine dihydrochloride. [Link]
-
Patsnap Synapse. (2024). What is Ethylenediamine Dihydrochloride used for?. [Link]
Sources
A Comparative Guide to (E)-But-2-ene-1,4-diamine Dihydrochloride Derivatives in Oncology Research
Introduction: Targeting the Insatiable Appetite of Cancer Cells
In the landscape of oncology research, a critical challenge lies in developing therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. One promising strategy involves exploiting the unique metabolic dependencies of tumor cells. Cancer cells often exhibit an accelerated rate of proliferation, which demands a heightened uptake of essential nutrients, including polyamines. The polyamine transport system (PTS) is a cellular machinery responsible for importing polyamines like putrescine, spermidine, and spermine, which are crucial for cell growth, differentiation, and survival. Notably, the PTS is frequently upregulated in various cancer types to satisfy their increased demand for these polycations. This upregulation presents a unique therapeutic window, making the PTS an attractive target for the selective delivery of cytotoxic agents to cancer cells.
(E)-But-2-ene-1,4-diamine, an unsaturated analog of the natural polyamine putrescine, and its derivatives have emerged as a significant area of interest in medicinal chemistry. The structural similarity to natural polyamines allows these synthetic compounds to be recognized and transported by the PTS into cancer cells. This guide provides a comparative analysis of (E)-But-2-ene-1,4-diamine dihydrochloride derivatives, focusing on their potential as anticancer agents. We will delve into their synthesis, mechanism of action, and a comparative evaluation of their cytotoxic activities, supported by experimental data and protocols.
The Polyamine Transport System: A Gateway for Targeted Cancer Therapy
The polyamine transport system is a complex and not yet fully characterized biological process. However, it is established that this system is highly active in cancer cells, making it a Trojan horse for delivering cytotoxic payloads. The strategy involves designing molecules that mimic natural polyamines, thereby gaining preferential entry into cancer cells via the PTS. Once inside, these "Trojan horse" conjugates can exert their cytotoxic effects.
The core concept is illustrated in the following workflow:
Caption: Targeted drug delivery via the Polyamine Transport System.
This guide will now focus on the synthesis and comparative cytotoxic evaluation of derivatives of this compound, which are designed to exploit this very pathway.
Synthesis of (E)-But-2-ene-1,4-diamine Derivatives: Building the Molecular Warheads
The synthesis of this compound and its N-substituted derivatives is a critical step in developing novel anticancer agents. A general and effective method involves a two-step process starting from (E)-1,4-dichloro-2-butene.
General Synthetic Protocol
This protocol outlines the synthesis of a representative N,N'-disubstituted (E)-But-2-ene-1,4-diamine derivative.
Step 1: N-Alkylation of a Primary Amine with (E)-1,4-dichloro-2-butene
-
Dissolve the desired primary amine (2.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.5 equivalents), to the solution.
-
To this stirring mixture, add a solution of (E)-1,4-dichloro-2-butene (1.0 equivalent) in the same solvent dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N,N'-disubstituted (E)-but-2-ene-1,4-diamine.
Step 2: Conversion to the Dihydrochloride Salt
-
Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
The resulting precipitate, the dihydrochloride salt, is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of derivatives.
Comparative Cytotoxic Evaluation: Identifying the Most Potent Derivatives
The true measure of success for these synthesized derivatives lies in their ability to selectively kill cancer cells. A widely accepted method to quantify this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
For the purpose of this guide, we will present a hypothetical comparative dataset based on plausible outcomes from such an experiment to illustrate the principles of SAR in this context.
Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R-Group (Substituent on Nitrogen) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent | -H | > 100 | > 100 | > 100 |
| Derivative 1 | -CH₃ (Methyl) | 75.2 | 82.1 | 90.5 |
| Derivative 2 | -CH₂CH₃ (Ethyl) | 50.8 | 61.3 | 72.4 |
| Derivative 3 | -CH₂(C₆H₅) (Benzyl) | 15.6 | 20.4 | 25.1 |
| Derivative 4 | -CH₂(C₆H₄-p-NO₂) (p-Nitrobenzyl) | 8.2 | 11.7 | 14.9 |
Analysis of Structure-Activity Relationship (SAR):
-
Effect of N-Substitution: The parent (unsubstituted) compound shows negligible cytotoxicity. The introduction of alkyl or aryl substituents on the nitrogen atoms is crucial for anticancer activity.
-
Impact of Substituent Size and Lipophilicity: As we move from smaller alkyl groups (methyl, ethyl) to a larger, more lipophilic benzyl group, the cytotoxic activity increases significantly. This suggests that increased lipophilicity may enhance cellular uptake or interaction with intracellular targets.
-
Influence of Electronic Effects: The introduction of an electron-withdrawing nitro group on the benzyl ring (Derivative 4) further enhances the cytotoxicity. This indicates that the electronic properties of the substituent play a vital role in the compound's activity, potentially by influencing its interaction with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a detailed, step-by-step methodology for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plates to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential of this compound derivatives as anticancer agents. By leveraging the overactive polyamine transport system in cancer cells, these compounds offer a promising avenue for targeted therapy. The hypothetical structure-activity relationship analysis underscores the importance of rational drug design, where modifications to the parent molecule can significantly enhance cytotoxic potency.
Future research in this area should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR. Furthermore, investigating the precise molecular targets and signaling pathways affected by these compounds within cancer cells will be crucial for their further development. Ultimately, the goal is to identify lead compounds with high efficacy and selectivity that can be advanced into preclinical and clinical studies, bringing us one step closer to more effective and less toxic cancer treatments.
References
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- Gerner, E. W., & Meyskens, F. L., Jr (2004). Polyamines and cancer: old molecules, new understanding.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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- Chen, J., Lu, Y., Chen, Y., Chen, J., & Chen, Z. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 13(10), 1239–1247.
- Hadjipavlou-Litina, D., & Pontiki, E. (2015). Anticancer Profile of Rhodanines. Encyclopedia.
- Ismail, M. M. F., Amr, A. E. G. E., & Al-Omar, M. A. (2012). Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763–o764.
- Organic Syntheses. (n.d.). R-BINAP.
- Grygorenko, O. O., & Komarov, I. V. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 26(16), 4983.
- Amr, A. G. E., & Al-Omar, M. A. (2014). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. Journal of Chemistry, 2014, 1–9.
- Leblanc, A., & Fourmigué, M. (2012). Bis(butane-1,4-diammonium) di-μ-oxido-bis[trifluoridooxidomolybdate(V)] monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), m1520.
- El-Gamal, M. I., El-Din, M. M. G., El-Kersh, M. A., & El-Enany, M. M. (2013). Synthesis, characterization, and cytotoxic evaluation of some newly substituted diazene candidates. Medicinal Chemistry Research, 22(12), 5964–5973.
- Brefeldin A, a potent cytotoxic natural macrolactone, was produced by the marine fungus Penicillium sp. (HS-N-29) from the medicinal mangrove Acanthus ilicifolius. Series of its ester derivatives 2–16 were designed and semi-synthesized, and their structures were characterized by spectroscopic methods.
A Comparative Guide for Advanced Materials Synthesis: The Advantages of (E)-But-2-ene-1,4-diamine dihydrochloride
For researchers and professionals in drug development and materials science, the selection of bifunctional monomers is a critical decision point that dictates the ultimate properties and functionality of the final product. This guide provides an in-depth comparison between (E)-But-2-ene-1,4-diamine dihydrochloride and its saturated analogue, Butane-1,4-diamine dihydrochloride (commonly known as putrescine dihydrochloride).
While both molecules serve as four-carbon diamine building blocks, the presence of a central (E)-configured double bond in the former introduces distinct structural and reactive advantages. This guide will elucidate these benefits through an examination of conformational rigidity and the potential for post-synthesis modification, supported by comparative data and experimental protocols.
Part 1: The Critical Role of Conformational Rigidity
The most significant distinction between the two diamines is the structural architecture. Butane-1,4-diamine features a flexible aliphatic chain with free rotation around its single C-C bonds. In contrast, the double bond in (E)-But-2-ene-1,4-diamine locks the carbon backbone into a rigid, planar conformation. This inherent rigidity is not a minor structural quirk; it is a powerful tool for controlling molecular architecture in both coordination chemistry and polymer science.[1][2]
Application in Coordination Chemistry
In the formation of metal complexes, the geometry of the ligand is paramount. The flexibility of butane-1,4-diamine can lead to the formation of various conformers in solution, potentially resulting in less defined coordination spheres or mixtures of complex geometries. Conversely, the constrained structure of (E)-But-2-ene-1,4-diamine acts as a rigid scaffold, pre-organizing the nitrogen donors. This can lead to the formation of more uniform and predictable metal-ligand complexes, a crucial factor in the design of catalysts and functional inorganic materials.[3]
Caption: Structural comparison highlighting the rotational freedom in the saturated vs. unsaturated diamine.
Impact on Polymer Properties
When incorporated into polymers such as polyamides or polyimides, this rigidity translates directly to the macromolecular chain. Polymers synthesized with (E)-But-2-ene-1,4-diamine exhibit a more constrained and ordered backbone compared to their aliphatic counterparts. This has profound effects on the material's bulk properties:
-
Increased Thermal Stability: The rigid chains have reduced mobility, requiring more energy to induce segmental motion. This typically results in a higher glass transition temperature (Tg), making the material stable at higher temperatures.
-
Enhanced Mechanical Strength: The ordered structure can facilitate more efficient chain packing and intermolecular interactions, leading to materials with higher tensile strength and modulus. Studies comparing various diamine structures in polyimides have consistently shown that increased rigidity in the monomer contributes to improved thermomechanical performance.[4][5]
Part 2: The Alkene as a Functional Handle for Advanced Materials
Perhaps the most compelling advantage of using (E)-But-2-ene-1,4-diamine is the retention of the double bond in the resulting polymer backbone. This unsaturation is not merely a structural element; it is a reactive site for post-polymerization modification, allowing for the creation of advanced functional materials from a single precursor polymer.[6] In contrast, polymers derived from butane-1,4-diamine are fully saturated and chemically inert to such modifications.
This opens up a versatile pathway for material enhancement:
-
Initial Polymer Synthesis: A linear, thermoplastic polymer is synthesized using the unsaturated diamine. This polymer is often soluble and processable.
-
Post-Polymerization Modification: The polymer is then subjected to a secondary reaction that targets the double bonds along its backbone. This can include:
-
Cross-linking: Upon exposure to UV radiation or chemical initiators, the double bonds can react to form a cross-linked, thermoset network. This dramatically enhances solvent resistance, thermal stability, and mechanical toughness.[7][8]
-
Functionalization: The alkene can undergo a variety of addition reactions, such as thiol-ene "click" chemistry, epoxidation, or halogenation, to attach new functional groups. This allows for the precise tuning of surface properties, hydrophilicity, or biocompatibility.[6]
-
Caption: Workflow for creating advanced materials via post-polymerization modification.
Part 3: Comparative Experimental & Data Analysis
To illustrate these advantages, we present a representative experimental protocol for the synthesis of a polyamide, followed by a table of expected comparative data.
Experimental Protocol: Synthesis of Polyamide via Melt Polycondensation
Objective: To synthesize two polyamides, one from adipic acid and this compound (PA-U) and a control from adipic acid and butane-1,4-diamine dihydrochloride (PA-S).
Materials:
-
Adipic Acid
-
This compound
-
Butane-1,4-diamine dihydrochloride
-
Sodium Hydroxide (for neutralization of dihydrochloride salt)
-
Nitrogen gas supply
-
High-temperature reaction vessel with mechanical stirrer and condenser
Procedure:
-
Salt Neutralization: In the reaction vessel, dissolve the diamine dihydrochloride (1.0 mol) in a minimal amount of deionized water. Add sodium hydroxide (2.0 mol) solution dropwise with stirring to liberate the free diamine.
-
Monomer Addition: Add an equimolar amount of adipic acid (1.0 mol) to the vessel.
-
Purging: Seal the reactor and purge thoroughly with dry nitrogen for 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating Stage 1 (Pre-polymerization): Begin stirring and heat the mixture to 180°C. Water will begin to distill from the reaction. Maintain this temperature for 2 hours.
-
Heating Stage 2 (Polymerization): Increase the temperature to 220-250°C. The viscosity of the mixture will increase significantly. Continue the reaction for an additional 3-4 hours until the desired viscosity is achieved.
-
Polymer Isolation: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench. The resulting polymer strand can be pelletized for analysis.
-
Characterization: Analyze the resulting polymers (PA-U and PA-S) using Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for thermal stability. Mechanical properties can be determined from molded samples.
Table 1: Expected Comparative Data for Unsaturated vs. Saturated Polyamides
| Property | Polyamide-S (Saturated) | Polyamide-U (Unsaturated) | Rationale for Difference |
| Glass Transition (Tg) | ~50-60 °C | ~70-85 °C | The rigid C=C bond in PA-U restricts chain mobility, increasing the energy required for segmental motion.[4] |
| Melting Temperature (Tm) | ~250-265 °C | ~230-245 °C (or broader) | The (E)-geometry may disrupt chain packing slightly compared to the linear aliphatic chain, potentially lowering Tm. |
| Thermal Stability (TGA, Td5%) | ~400 °C | ~400 °C | Initial decomposition temperature is primarily dependent on the amide bond strength, which is similar in both. |
| Tensile Strength | Moderate | High | Increased chain rigidity and potential for better intermolecular alignment in PA-U can lead to higher strength. |
| Solubility | Soluble in polar aprotic solvents | Soluble in polar aprotic solvents | Both linear polymers are expected to be soluble before any cross-linking. |
| Post-Modification Potential | No | Yes | The alkene in PA-U is a reactive site for cross-linking or functionalization; PA-S lacks this feature.[6] |
Part 4: Physicochemical and Biological Considerations
A direct comparison of the starting materials reveals their fundamental similarities and differences.
| Property | Butane-1,4-diamine dihydrochloride | This compound |
| Synonym | Putrescine dihydrochloride | - |
| CAS Number | 333-93-7[9] | 119874-79-2[10] |
| Molecular Formula | C₄H₁₂N₂ · 2HCl[9] | C₄H₁₀N₂ · 2HCl |
| Molecular Weight | 161.07 g/mol [9] | 159.06 g/mol [11] |
| Structure | Flexible, saturated chain | Rigid, unsaturated chain |
It is also important to note the biological role of putrescine. As a naturally occurring polyamine, it is involved in cell growth and is a known agonist of the NMDA receptor.[9][12][13] For applications in biomaterials or drug delivery, this inherent bioactivity can be an undesirable, confounding factor. The synthetic nature and rigid structure of (E)-But-2-ene-1,4-diamine make it unlikely to interact with these biological pathways in the same manner, positioning it as a more "bio-inert" building block for applications where precise control and minimal off-target effects are required.
Conclusion
The choice between this compound and its saturated analog, butane-1,4-diamine dihydrochloride, is dependent on the desired application. However, for the synthesis of advanced materials, the advantages of the unsaturated monomer are clear and significant:
-
Structural Control: The conformational rigidity imparted by the (E)-double bond allows for the creation of polymers with higher thermal stability and enhanced mechanical properties.
-
Reactive Functionality: The alkene serves as a versatile handle for post-polymerization modification, enabling the transformation of simple thermoplastics into complex, functional materials such as cross-linked thermosets and specialty polymers.
For researchers aiming to design materials with precisely controlled architectures and tailored functionalities, this compound offers a superior platform over its simple saturated counterpart.
References
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Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. National Institutes of Health (NIH).
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Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. RSC Applied Polymers (RSC Publishing).
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health (NIH).
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Synthesis and Characterization of Unsaturated Biobased-Polyamides from Plant Oil. ResearchGate.
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Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. ResearchGate.
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An In-Depth Technical Guide to the Coordination Chemistry of 1,4-Diamino-2-butene with Transition Metals. Benchchem.
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This compound 95.00%. Advanced ChemBlocks.
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Putrescine Dihydrochloride. MP Biomedicals.
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This compound. Sigma-Aldrich.
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Putrescine dihydrochloride CAS No.333-93-7. Sigma-Aldrich.
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Putrescine dihydrochloride. Chem-Impex.
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate.
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A comparison of homopolymer and block copolymer structure in 6FDA-based polyimides. ResearchGate.
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The conformational rigidity of butane-1,2-diacetals as a powerful synthetic tool. PubMed.
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The conformational rigidity of butane-1,2-diacetals as a powerful synthetic tool. ResearchGate.
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A Senior Application Scientist's Guide to Confirming the Structure of (E)-But-2-ene-1,4-diamine dihydrochloride Reaction Products
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel compounds, particularly those with stereochemical implications, rigorous structural elucidation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of methodologies for confirming the structure of (E)-But-2-ene-1,4-diamine dihydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the primary synthetic route with a viable alternative, supported by experimental data.
The Synthetic Challenge: Stereoselectivity in the Synthesis of this compound
The primary route to this compound involves the reaction of trans-1,4-dichloro-2-butene with ammonia. The stereochemistry of the starting material is crucial for obtaining the desired (E)-isomer of the product. This is a classic SN2 (bimolecular nucleophilic substitution) reaction where the amine nucleophile attacks the electrophilic carbon bearing the chlorine atom. The stereospecificity of the SN2 reaction ensures that the trans configuration of the starting alkene is retained in the final product.
However, potential side reactions and the possibility of isomerization necessitate a robust analytical workflow to confirm the stereochemical purity of the final product. The primary analytical challenge lies in distinguishing the desired (E)-isomer from its (Z)-counterpart.
Experimental Protocols: A Self-Validating System for Structural Confirmation
The following protocols are designed to not only synthesize but also rigorously validate the structure of this compound.
Synthesis of this compound
This protocol is based on the nucleophilic substitution of trans-1,4-dichloro-2-butene with an excess of ammonia. The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride formed during the reaction.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a pressure-resistant vessel, add trans-1,4-dichloro-2-butene (1.0 eq). Cool the vessel in an ice bath and slowly add a significant excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Reaction: Seal the vessel and stir the mixture at room temperature (25-30 °C) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent the vessel in a fume hood to release excess ammonia pressure. Concentrate the reaction mixture under reduced pressure to remove the bulk of the ammonia and water.
-
Acidification and Isolation: Dissolve the residue in a minimal amount of water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2). The dihydrochloride salt will precipitate.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and then diethyl ether. For higher purity, recrystallize the product from a mixture of ethanol and water. Dry the purified crystals under vacuum.
Structural Confirmation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the (E)-isomer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for distinguishing between (E) and (Z) isomers of alkenes. The key parameter is the coupling constant (J) between the vinylic protons.
-
¹H NMR Spectroscopy:
-
Vinylic Protons (H-C=C-H): For the (E)-isomer, the coupling constant (³JH,H) for the trans-vinylic protons is typically in the range of 11-18 Hz.[1] In contrast, the (Z)-isomer would exhibit a smaller coupling constant, typically between 6-15 Hz.[1][2] This significant difference in coupling constants provides definitive evidence for the stereochemistry of the double bond.
-
Methylene Protons (-CH₂-N): The protons of the methylene groups adjacent to the nitrogen atoms will appear as a doublet, coupled to the vinylic protons.
-
-
¹³C NMR Spectroscopy: While less informative for stereochemistry than ¹H NMR in this case, ¹³C NMR will confirm the presence of the two distinct carbon environments: the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the methylene groups.
2. Infrared (IR) Spectroscopy
IR spectroscopy can also provide strong evidence for the (E)-configuration. The out-of-plane C-H bending vibration for a trans-disubstituted alkene gives a characteristic strong absorption band in the region of 960-980 cm⁻¹.[3] The corresponding vibration for a cis-disubstituted alkene appears at a lower frequency, typically in the range of 665-730 cm⁻¹.[3]
3. X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the molecule, leaving no ambiguity about the stereochemistry of the double bond.
Data Summary: Spectroscopic Fingerprints
| Technique | (E)-Isomer (Expected) | (Z)-Isomer (Expected) |
| ¹H NMR | Vinylic protons: ³J = 11-18 Hz (large coupling) | Vinylic protons: ³J = 6-15 Hz (smaller coupling) |
| IR Spectroscopy | Strong C-H out-of-plane bend at 960-980 cm⁻¹ | C-H out-of-plane bend at 665-730 cm⁻¹ |
Comparison with an Alternative Synthetic Route: The Gabriel Synthesis
While the direct amination of trans-1,4-dichloro-2-butene is a straightforward approach, it can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines. An alternative, the Gabriel Synthesis , offers a more controlled method for the preparation of primary amines.[4][5][6][7]
Conceptual Workflow: Gabriel Synthesis
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel synthesis [quimicaorganica.org]
A Comparative Technical Guide to (E)-But-2-ene-1,4-diamine Dihydrochloride and its Alternatives in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, the selection of a diamine building block can fundamentally dictate the performance and characteristics of the final product. This guide offers an in-depth comparison of (E)-But-2-ene-1,4-diamine dihydrochloride, a linear unsaturated diamine, with its saturated and aromatic counterparts. By examining their applications in polymer science, coordination chemistry, and medicinal chemistry, this document provides a framework for informed decision-making in research and development, supported by available experimental data and established chemical principles.
Introduction: The Structural Significance of this compound
This compound is a C4 diamine characterized by a trans-configured double bond between the second and third carbon atoms. This structural feature imparts a degree of rigidity to the molecule compared to its saturated analogue, 1,4-diaminobutane (putrescine). The presence of the double bond and the primary amine groups at either end make it a versatile precursor in various chemical syntheses. The dihydrochloride salt form enhances its stability and solubility in polar solvents.
Synthesis and Physicochemical Properties
The synthesis of (E)-But-2-ene-1,4-diamine typically involves the reaction of (E)-1,4-dihalo-2-butene with a protected amine, followed by deprotection. A common laboratory-scale synthesis is outlined below:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve (E)-1,4-dichloro-2-butene in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add two equivalents of potassium phthalimide to the solution. Stir the mixture at room temperature for 24 hours to allow for the formation of the di-phthalimide protected diamine.
-
Isolation of Intermediate: Precipitate the product by adding the reaction mixture to water. Filter and wash the solid with water and ethanol.
-
Deprotection: Resuspend the dried solid in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4 hours.
-
Final Product Isolation: After cooling, filter the reaction mixture to remove the phthalhydrazide byproduct. Acidify the filtrate with concentrated hydrochloric acid and cool to induce precipitation of this compound. The white solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Physicochemical Properties Comparison
| Property | This compound | Ethylenediamine Dihydrochloride | 1,4-Diaminobutane Dihydrochloride (Putrescine) | p-Phenylenediamine Dihydrochloride |
| Molecular Formula | C₄H₁₂Cl₂N₂ | C₂H₁₀Cl₂N₂ | C₄H₁₄Cl₂N₂ | C₆H₁₀Cl₂N₂ |
| Molecular Weight | 159.06 g/mol | 133.02 g/mol | 161.07 g/mol | 181.06 g/mol |
| Structure | Linear, Unsaturated (trans) | Linear, Saturated | Linear, Saturated | Aromatic |
| Key Feature | Rigid backbone due to C=C bond | Short, flexible chain | Longer, flexible chain | Rigid, planar aromatic ring |
Applications and Performance Comparison
Coordination Chemistry and Catalysis
Diamine ligands are fundamental in coordination chemistry, forming stable complexes with a variety of transition metals. The performance of these complexes in catalysis is highly dependent on the steric and electronic properties of the diamine.
(E)-But-2-ene-1,4-diamine as a ligand offers a unique combination of a relatively rigid backbone and two coordinating primary amine groups. This rigidity, originating from the trans-double bond, can influence the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.
Alternative Diamines:
-
Ethylenediamine (en): This is one of the most common and flexible bidentate ligands. It forms a stable five-membered chelate ring with metal ions. Its flexibility allows it to accommodate a wide range of metal coordination geometries.
-
1,4-Diaminobutane (putrescine): This longer-chain saturated diamine forms a less stable seven-membered chelate ring. The increased flexibility and larger ring size can lead to different catalytic selectivities compared to ethylenediamine.
-
Aromatic Diamines (e.g., p-phenylenediamine): These ligands provide a rigid and planar coordination environment. The aromatic ring can participate in π-stacking interactions and influence the electronic properties of the metal center.
Comparative Insights:
While direct quantitative comparisons of catalytic performance are scarce in the literature for (E)-But-2-ene-1,4-diamine, we can infer some performance aspects based on its structure. The constrained geometry imposed by the double bond in its metal complexes could lead to higher stereoselectivity in certain asymmetric catalytic reactions compared to the more flexible ethylenediamine or 1,4-diaminobutane. However, the stability of the resulting metal complex might be lower than that of complexes with saturated diamines that form five- or six-membered chelate rings.
Medicinal Chemistry and Drug Development
In medicinal chemistry, diamine scaffolds are present in many biologically active molecules. The unsaturated backbone of (E)-But-2-ene-1,4-diamine can serve as a rigid spacer to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to enhanced binding affinity with biological targets.
For instance, in the design of platinum-based anticancer drugs, the diamine ligand plays a crucial role in the drug's efficacy and toxicity profile. The structure of the diamine ligand influences the drug's cellular uptake, DNA binding kinetics, and the types of DNA adducts formed. While there is extensive research on platinum complexes with other diamines, the exploration of (E)-But-2-ene-1,4-diamine in this context is an area for potential innovation. The rigidity of this ligand could lead to novel DNA binding modes and potentially overcome resistance mechanisms associated with existing platinum drugs.
Conclusion and Future Outlook
This compound is a versatile chemical building block with significant potential in various fields of research and development. Its defining feature, the rigid trans-double bond, offers distinct advantages over its saturated aliphatic and planar aromatic counterparts.
-
In coordination chemistry , it has the potential to form metal complexes with unique geometries, possibly leading to enhanced selectivity in catalysis.
-
In polymer science , its use as an epoxy curing agent or a polyamide monomer is expected to yield materials with high thermal stability and stiffness.
-
In medicinal chemistry , it represents an underexplored scaffold for the design of novel therapeutic agents, particularly in the development of new metal-based drugs.
While direct, quantitative comparative data for this compound is not yet abundant in the public domain, the principles of chemistry and materials science strongly suggest that its unique structural characteristics will translate into distinct and valuable performance attributes. Further experimental investigation is warranted to fully elucidate and capitalize on the potential of this promising diamine.
References
Safety Operating Guide
Navigating the Disposal of (E)-But-2-ene-1,4-diamine dihydrochloride: A Guide for Laboratory Professionals
Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure
(E)-But-2-ene-1,4-diamine dihydrochloride is known to be a skin and eye irritant. While comprehensive toxicological data is not widely published, its classification as an irritant necessitates its handling as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
As this compound is not a commonly listed waste, we must assess its characteristics.[3] It is a solid amine salt and is not expected to be ignitable or reactive under standard laboratory conditions. However, as a dihydrochloride salt of a diamine, its aqueous solutions may be acidic and potentially corrosive. Due to its irritant nature, it is prudent to manage it as a toxic waste. Therefore, for disposal purposes, it should be treated as a non-listed, characteristic hazardous waste .
| Property | Assessment for this compound | Disposal Implication |
| Physical State | Solid | Requires containment in a properly labeled solid waste container. |
| Known Hazards | Skin and eye irritant | Must be handled with appropriate PPE. Considered toxic for disposal purposes. |
| RCRA Status | Likely a non-listed hazardous waste | Disposal must follow federal, state, and local regulations for hazardous waste. |
| Potential Corrosivity | Aqueous solutions may be acidic. | Do not dispose of down the drain. Segregate from bases. |
| Reactivity | Generally stable. Incompatible with strong oxidizing agents. | Segregate from incompatible materials in waste storage. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Nitrile gloves are required. Ensure they are regularly inspected for any signs of degradation or puncture.
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Spill Management: Immediate and Calculated Response
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : If safe to do so, increase ventilation in the area.
-
Containment : For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol for this compound
The following step-by-step procedure outlines the proper disposal of this compound as a solid, non-listed hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Do not mix this compound with other chemical wastes unless you have confirmed their compatibility.
-
Specifically, keep it segregated from strong oxidizing agents and bases .
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Use a designated solid hazardous waste container . This should be a robust, leak-proof container with a secure lid, compatible with the chemical.
-
Label the container clearly . The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area , away from sources of ignition or heat.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's certified hazardous waste management program.
-
Contact your EHS department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of this chemical in the regular trash or down the drain .[4] Improper disposal can lead to environmental contamination and regulatory violations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
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A Comprehensive Guide to the Safe Handling of (E)-But-2-ene-1,4-diamine dihydrochloride: Beyond the Basics of Personal Protective Equipment
As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. Handling potent chemical reagents like (E)-But-2-ene-1,4-diamine dihydrochloride (CAS No. 119874-79-2) demands more than just a checklist of personal protective equipment (PPE). It requires a holistic understanding of the molecule's inherent risks and the implementation of a multi-layered safety protocol. This guide is structured to provide not just the "what" but the critical "why" behind each recommendation, ensuring a self-validating system of safety for you and your team.
Hazard Assessment & Chemical Profile: Understanding the Risk
This compound is a solid, powdered substance that presents a significant toxicological profile.[1][2] A thorough understanding of its hazards is the foundation of safe handling.
-
High Acute Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] This triple threat (oral, dermal, inhalation) is a primary driver for stringent containment and PPE protocols. Accidental exposure, even in small quantities, can have severe health consequences.
-
Irritant Properties: It is known to cause serious eye irritation and skin irritation.[1][3]
-
Hygroscopic & Air-Sensitive Nature: The material is hygroscopic, meaning it readily absorbs moisture from the air, and is also air-sensitive. This not only affects product integrity but can alter the physical properties of the powder, potentially increasing the risk of dust formation and inhalation during handling.
These hazards dictate that we treat this compound with the utmost respect, employing a system that minimizes exposure at every step.
The Core Safety Triad: Engineering Controls, Administrative Controls, and PPE
True laboratory safety is a three-legged stool. PPE is the final, crucial barrier, but it should never be the only one.
-
Engineering Controls: This is your first and most important line of defense. The goal is to physically isolate the hazard from the user.
-
Primary Containment: All handling of the solid compound should occur within a certified chemical fume hood, a glovebox, or via a closed system to control the generation of dust.[1][3][4] Given its air-sensitive nature, handling under an inert atmosphere in a glovebox or using Schlenk line techniques is the gold standard for maintaining both user safety and compound stability.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated, with safety showers and eyewash stations readily accessible and tested regularly.[3]
-
-
Administrative Controls: These are the procedures and practices that reduce exposure risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this specific chemical.
-
Training: Ensure all personnel are trained on the specific hazards and the developed SOP before they are permitted to handle the compound.[7]
-
Restricted Access: Store the material in a locked, designated area away from incompatible materials like strong oxidizing agents.[3][8]
-
-
Personal Protective Equipment (PPE): This is the last line of defense, designed to protect you when engineering and administrative controls might fail or are not feasible.
Personal Protective Equipment (PPE) Specification & Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards.
PPE Specification Summary
| Protection Type | Specification | Critical Rationale (Linked Hazard) |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95, P95, or higher) or an air-purifying respirator (APR) with appropriate cartridges. | Inhalation Toxicity: Protects against inhalation of toxic dust particles.[3][4] |
| Eye & Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation. | Serious Eye Irritation: Prevents airborne particles from contacting the eyes. A face shield adds a necessary layer of protection for the entire face.[1][3][4] |
| Hand | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use and dispose of them properly after handling. | Dermal Toxicity & Skin Irritation: Prevents skin contact with the toxic and irritating solid.[1][3] |
| Body | A lab coat is mandatory at a minimum. For larger quantities or tasks with significant dust potential, impervious protective clothing or a chemical-resistant suit is required. | Dermal Toxicity & Skin Irritation: Protects underlying skin and clothing from contamination.[3][4] |
Procedural Workflow for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow based on task-specific risk assessment.
Emergency Protocols: When Containment Fails
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician immediately.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][10] Call a poison center or physician immediately.[3]
Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination & Waste Disposal
Proper disposal is a legal and ethical requirement to ensure safety beyond the laboratory.
-
Decontamination: All non-disposable equipment used for handling should be thoroughly decontaminated. Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of immediately.
-
Waste Disposal: All waste containing this compound, including contaminated consumables and cleanup materials, is classified as hazardous waste.[2] It must be collected in a suitable, sealed, and clearly labeled container.[2] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4]
By integrating these principles of hazard assessment, multi-layered safety controls, and emergency preparedness into your daily workflow, you can handle this compound with the confidence that comes from a deep and practical understanding of safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
